2,4-Dibromo-5-methylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUNCDFVUMUFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736617 | |
| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206708-88-4 | |
| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-5-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,4-Dibromo-5-methylthiazole: Mechanism, Protocol, and Key Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dibromo-5-methylthiazole is a vital heterocyclic building block in medicinal chemistry, recognized for its role as a scaffold in the development of novel therapeutic agents. Its unique structure, featuring a thiazole ring with two bromine atoms and a methyl group, imparts specific reactivity and biological activity, making it a compound of interest in drug discovery.[1] This guide provides an in-depth examination of the synthesis of this compound from 5-methylthiazole, focusing on the underlying chemical principles, a detailed and validated experimental protocol, and critical insights for successful execution. We will explore the electrophilic aromatic substitution mechanism, justify the selection of reagents and conditions, and present a clear, reproducible workflow for researchers in the field.
Introduction: The Significance of Brominated Thiazoles
Thiazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The strategic placement of halogen atoms, particularly bromine, on the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Bromine atoms can act as key interaction points for biological targets or serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.
This compound (C₄H₃Br₂NS, M.W. 256.95 g/mol ) is particularly valuable due to the differential reactivity of its two bromine atoms, allowing for selective functionalization.[1] Its synthesis via direct bromination of the readily available 5-methylthiazole is a common and practical approach. This guide is designed to provide a comprehensive understanding of this critical transformation.
Mechanistic Rationale: The Electrophilic Bromination of 5-Methylthiazole
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The thiazole ring, while aromatic, has a distinct electronic landscape that dictates the regioselectivity of substitution.
Pillar of Expertise: Understanding Reactivity
The thiazole ring is an electron-rich heterocycle, but the nitrogen atom at position 3 acts as an electron-withdrawing group, deactivating the adjacent C2 and C4 positions to some extent. Conversely, the sulfur atom at position 1 is an electron donor.[5] The pi-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack.[5][6]
However, in our starting material, 5-methylthiazole, the C5 position is already occupied by a methyl group. The methyl group is an activating, ortho-, para-director. This leaves the C2 and C4 positions as the most susceptible to electrophilic attack. The bromination occurs sequentially:
-
First Bromination (C2): The C2 position is generally the most electron-deficient in the thiazole ring, but substitution is still feasible.[5] Research indicates that in the case of 5-methylthiazole, bromination proceeds readily at the C2 position.[7]
-
Second Bromination (C4): Following the introduction of the first electron-withdrawing bromine atom at C2, the ring becomes more deactivated. However, with a sufficient amount of a potent brominating agent, a second substitution occurs at the C4 position, yielding the desired 2,4-dibrominated product.
Choice of Brominating Agent:
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent for laboratory-scale synthesis.[8]
-
Causality: NBS is a solid, making it significantly safer and easier to handle than the highly corrosive and volatile liquid bromine.[8][9] It provides a slow, controlled release of electrophilic bromine (Br+), which can minimize the formation of over-brominated byproducts and improve reaction selectivity. Electron-rich aromatic heterocycles are readily brominated by NBS.[9][10]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. Each step includes a clear purpose, and the characterization data provides the ultimate confirmation of a successful synthesis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Equivalents | Purpose |
| 5-Methylthiazole | C₄H₅NS | 99.15 | 1.0 g | 10.08 mmol | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 3.77 g | 21.18 mmol | 2.1 | Brominating Agent |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 20 mL | - | - | Solvent |
| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | ~15 mL | - | - | Quenching Agent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~15 mL | - | - | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~60 mL | - | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1.0 g, 10.08 mmol) in 20 mL of acetonitrile. Cool the flask in an ice-water bath to 0 °C.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this reaction. Cooling the reaction mixture helps to control the exothermic nature of the bromination and minimize potential side reactions.
-
-
Reagent Addition: To the cooled, stirring solution, add N-Bromosuccinimide (3.77 g, 21.18 mmol) portion-wise over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Rationale: A slight excess of NBS (2.1 equivalents) is used to ensure the complete di-bromination of the starting material. Portion-wise addition is a critical control measure to manage the reaction rate and temperature.
-
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours.
-
Rationale: The initial period at low temperature allows for controlled initiation, while stirring at room temperature ensures the reaction proceeds to completion.
-
-
Monitoring (Self-Validation Point): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A spot corresponding to the starting material should disappear, and a new, less polar spot for the product should appear.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Rationale: Sodium thiosulfate quenches any unreacted bromine or electrophilic bromine species, a crucial step for safety and product purity.
-
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is a standard solvent for extracting moderately polar organic products from aqueous mixtures. Multiple extractions ensure efficient recovery of the product.
-
-
Workup - Washing: Wash the combined organic layers with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 15 mL of brine.
-
Rationale: The bicarbonate wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before solvent evaporation to prevent hydrolysis of the product.
-
-
Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Rationale: Column chromatography is a standard and effective method for separating the desired product from any remaining starting material, mono-brominated intermediates, or other impurities.
-
Characterization (Final Validation)
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the methyl group protons around 2.4-2.6 ppm.
-
¹³C NMR: Expect signals corresponding to the four unique carbons of the thiazole ring and the methyl group.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms, with a molecular ion peak [M]+ at m/z ≈ 257.
Workflow and Safety
Synthesis Workflow Diagram
The overall process from starting material to purified product is summarized below.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling: N-Bromosuccinimide is an irritant.[9] Avoid inhalation of dust and skin contact. 5-Methylthiazole has a strong odor. Handle all reagents with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of this compound from 5-methylthiazole via electrophilic bromination with N-Bromosuccinimide is an efficient and reliable method. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and employing a systematic workup and purification procedure, researchers can consistently obtain this valuable synthetic intermediate in high purity. This guide provides the necessary technical detail and theoretical grounding to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
References
- 1. Buy this compound | 1206708-88-4 [smolecule.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. 2-Bromo-5-methylthiazole|CAS 41731-23-1 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Bromination of 5-Methylthiazole
This guide provides a comprehensive examination of the bromination of 5-methylthiazole, a cornerstone reaction in the synthesis of valuable pharmaceutical intermediates. We will dissect the underlying electronic principles governing the reaction's mechanism, explore the practical aspects of experimental design, and provide validated protocols for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, from the antibiotic Sulfathiazole to the anticancer drug Dasatinib and Vitamin B1.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle. Functionalization of the thiazole ring is critical for modulating the pharmacological profile of these molecules. Bromination, in particular, serves as a gateway reaction, installing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby enabling the construction of complex molecular architectures.
Electronic Landscape of 5-Methylthiazole: A Prerequisite for Understanding Reactivity
To comprehend the mechanism of bromination, one must first appreciate the electronic nature of the 5-methylthiazole ring. Thiazole is an aromatic heterocycle characterized by significant π-electron delocalization.[1] The presence of two heteroatoms, nitrogen and sulfur, creates a nuanced distribution of electron density.
-
Nitrogen (N-3): Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring via an inductive effect, generally deactivating the ring towards electrophilic attack compared to benzene.
-
Sulfur (S-1): Sulfur is less electronegative than nitrogen and can donate electron density into the ring through p-orbital overlap, participating in the π-system.[3]
-
Carbon Positions: Computational studies and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic aromatic substitution (SEAr) in an unsubstituted thiazole.[1][3] The C2 position is the most acidic and susceptible to deprotonation by strong bases, while the C4 position is generally the least reactive towards electrophiles.[1]
The introduction of a methyl group at the C5 position, as in 5-methylthiazole, fundamentally alters this landscape. The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This has two major consequences:
-
Activation: It increases the overall electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles than the parent thiazole.
-
Regiochemical Control: With the most reactive C5 position now blocked, the methyl group directs incoming electrophiles to the next most favorable positions.
The Mechanism of Electrophilic Bromination
The bromination of 5-methylthiazole is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.
Step 1: Generation of the Electrophile (Br⁺)
The reaction requires a potent electrophile, typically a source of "Br⁺". Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).
-
Molecular Bromine (Br₂): Although electrically neutral, the Br-Br bond can be polarized by a Lewis acid catalyst or even the electron-rich thiazole ring itself, creating a δ+ charge on one bromine atom, making it sufficiently electrophilic.
-
N-Bromosuccinimide (NBS): NBS is often preferred as it is a solid, making it safer and easier to handle than fuming liquid bromine.[4] It serves as a source of electrophilic bromine, particularly under acidic conditions or in the presence of radical initiators for other types of reactions. For electrophilic aromatic bromination, it is often used in polar solvents.[5][6]
Step 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex
The π-system of the 5-methylthiazole ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.
Regioselectivity Explained: The crucial question is where the attack occurs. With C5 blocked, the electrophile will add to either C2 or C4. The preferred position is the one that leads to the more stable sigma complex.
-
Attack at C2: The positive charge in the sigma complex is delocalized over S1, C4, and N3. The resonance structure placing the positive charge on the sulfur atom is particularly stable due to sulfur's ability to accommodate a positive charge through its d-orbitals.
-
Attack at C4: The positive charge is delocalized over N3 and C2. This intermediate is generally less stable than the one formed by C2 attack.
Therefore, electrophilic attack is strongly favored at the C2 position. Experimental results confirm this, with the bromination of 5-methylthiazole yielding 2-bromo-5-methylthiazole in good yields.[7]
Step 3: Rearomatization
In the final, rapid step, a base (which can be the solvent or the bromide anion, Br⁻) abstracts the proton from the C2 position of the sigma complex. This restores the aromatic π-system and yields the final product, 2-bromo-5-methylthiazole.
The overall mechanistic workflow is visualized below.
Caption: Overall workflow for the electrophilic bromination of 5-methylthiazole.
A more detailed view of the core mechanism, including the key intermediate, is presented below.
Caption: The core mechanistic pathway showing the key sigma complex intermediate.
Experimental Protocols and Considerations
The choice of reagents and conditions can significantly impact the yield and purity of the desired 2-bromo-5-methylthiazole.
Comparative Data on Bromination Methods
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Bromine (Br₂) | Acetic Acid | Room Temp | 4 hours | Good | [7] |
| NBS | Acetonitrile | 0°C to Room Temp | Overnight | Good | [5] |
| NBS | Acetic Acid | Not specified | Not specified | Successful | [8] |
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is adapted from established literature procedures for the bromination of substituted thiazoles.[7]
WARNING: This procedure involves bromine, which is highly toxic and corrosive. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials:
-
5-methylthiazole
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiazole (1.0 eq) in glacial acetic acid. Cool the mixture in an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred thiazole solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Quenching: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2-bromo-5-methylthiazole.[7]
Conclusion
The bromination of 5-methylthiazole is a highly regioselective process governed by the fundamental principles of electrophilic aromatic substitution. The electron-donating methyl group at C5 activates the ring and directs the incoming bromine electrophile to the C2 position, leading to the formation of 2-bromo-5-methylthiazole. This reaction is of paramount importance in synthetic chemistry, providing a key building block for the elaboration of more complex, biologically active molecules. By understanding the mechanistic underpinnings and carefully selecting experimental conditions, researchers can efficiently and safely synthesize this valuable intermediate for applications in drug discovery and materials science.
References
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Thiazole - Wikipedia. Wikipedia.[Link]
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Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. CORE.[Link]
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Reactions of Thiazole | Free Topic Wise Notes. FirstHope.[Link]
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Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. ElectronicsAndBooks.[Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate.[Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.[Link]
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A facile nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion. Canadian Journal of Chemistry.[Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.[Link]
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Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein-Institut.[Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.[Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.[Link]
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A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI.[Link]
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IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences.[Link]
- CN105348216A - Synthetic method for 2-acetyl thiazole.
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Synthesis of some new 5- substituted of. JOCPR.[Link]
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One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.[Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.[Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.[Link]
-
Regioselective bromination of fused heterocyclic N-oxides. PubMed - NIH.[Link]
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An In-Depth Technical Guide to 2,4-Dibromo-5-methylthiazole: Properties, Reactivity, and Synthetic Applications
Introduction: The Strategic Value of a Differentiated Heterocycle
In the landscape of modern medicinal chemistry and materials science, the thiazole ring stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of rational drug design. Within this class, 2,4-Dibromo-5-methylthiazole emerges as a particularly valuable and versatile building block.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of facts to deliver a field-proven perspective for researchers, scientists, and drug development professionals. The core utility of this molecule lies in the differential reactivity of its two bromine atoms, which serve as strategic handles for sequential, regioselective functionalization.[1] This allows for the precise and controlled construction of complex molecular architectures, enabling the systematic exploration of chemical space to optimize pharmacological profiles, including potency, selectivity, and pharmacokinetics.[1] We will delve into its fundamental chemical properties, its nuanced reactivity in key synthetic transformations, and provide robust, actionable protocols for its application in the laboratory.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any synthetic endeavor. This compound is a solid at room temperature and should be handled with appropriate safety measures, as indicated by its hazard statements.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1206708-88-4 | [3] |
| IUPAC Name | 2,4-dibromo-5-methyl-1,3-thiazole | [3] |
| Molecular Formula | C₄H₃Br₂NS | [3][4] |
| Molecular Weight | 256.95 g/mol | [3][4] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [4] |
| Storage | Inert atmosphere, 2-8°C | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H332, H335 | |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [2] |
Hazard Statement Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
PART 2: Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the direct bromination of a 5-methylthiazole precursor.[3] This method leverages electrophilic aromatic substitution to install the two bromine atoms onto the electron-rich thiazole ring.
Experimental Protocol: Synthesis via Direct Bromination
This protocol describes a representative method for the synthesis of the title compound.
Causality: The choice of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine allows for controlled electrophilic substitution on the thiazole ring. The reaction conditions are selected to achieve dibromination without significant side-product formation.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methylthiazole (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or CHCl₃).
-
Bromination: Cool the solution to 0°C using an ice bath. Dissolve bromine (2.1 eq) in the same solvent and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
PART 3: Reactivity and Strategic Transformations
The synthetic power of this compound is rooted in the differential reactivity of the C2 and C4 bromine atoms. The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst.[5] This regioselectivity is crucial, as it allows for selective functionalization at the C2 position while leaving the C4 bromine available for subsequent transformations. This stepwise approach is a cornerstone of building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most powerful tools for functionalizing this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[6]
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the bromothiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]
Causality and Regioselectivity: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The C2-Br bond is electronically more susceptible to this step than the C4-Br bond. Following transmetalation with the boronic acid/ester and reductive elimination, the C-C coupled product is formed, regenerating the Pd(0) catalyst. By using controlled stoichiometry (e.g., ~1 equivalent of boronic acid), one can achieve selective coupling at the C2 position.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Regioselective Suzuki-Miyaura Coupling at C2
-
Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.[8]
-
Reaction: Heat the mixture with vigorous stirring to 80-110°C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 2-aryl-4-bromo-5-methylthiazole.
This reaction creates a C(sp²)-C(sp) bond by coupling the bromothiazole with a terminal alkyne, co-catalyzed by palladium and copper(I).[9]
Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition of palladium to the C2-Br bond. A copper acetylide, formed in situ from the terminal alkyne and the Cu(I) co-catalyst, then engages in transmetalation with the palladium complex, followed by reductive elimination.[9][10]
Protocol: Regioselective Sonogashira Coupling at C2
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).[10]
-
Reagent Addition: Add a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.[10] Then, add the terminal alkyne (1.1-1.2 eq).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature to 60°C until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an ether, filter through a pad of Celite to remove catalyst residues, and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to afford the 2-alkynyl-4-bromo-5-methylthiazole.
The Stille coupling involves the reaction with an organostannane (organotin) reagent to form a C-C bond.[11][12]
Causality and Self-Validation: While effective, the Stille reaction's primary drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[11] A successful protocol is self-validating through rigorous purification; a common method involves washing the organic extract with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin byproducts as insoluble fluorides.[1]
Protocol: Regioselective Stille Coupling at C2
-
Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent such as toluene or THF.[13]
-
Reagent Addition: Add the organostannane reagent (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 4-24 hours.
-
Work-up and Tin Removal: After cooling, dilute with ethyl acetate and filter through Celite. Wash the filtrate with a saturated aqueous solution of KF for 1-2 hours to precipitate tin byproducts, followed by a water and brine wash.[1]
-
Purification: Dry the organic phase, concentrate, and purify by chromatography.
PART 4: Applications in Drug Discovery and Beyond
The functionalized thiazoles derived from this compound are key intermediates in the synthesis of a wide range of compounds with significant biological activity.
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial agents.[3][14] The ability to introduce diverse substituents at the C2 and C4 positions allows for the generation of libraries of compounds for screening against various bacterial and fungal strains.[15]
-
Kinase Inhibitors: Substituted thiazoles are prominent scaffolds in the design of protein kinase inhibitors for cancer therapy.[1] The 2,4-disubstituted pattern allows for the creation of molecules that can effectively target the ATP-binding site of kinases.
-
Anti-inflammatory Agents: Derivatives have been identified as potent and selective COX-1 inhibitors, highlighting their potential as novel anti-inflammatory agents.[16]
-
Material Science: The rigid, aromatic structure of the thiazole core makes it a candidate for incorporation into polymers or organic materials where specific electronic or photophysical properties are desired.[3]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for molecular design. Its value is defined by the predictable and exploitable difference in reactivity between its two bromine atoms. This feature enables a logical and stepwise approach to the synthesis of complex, highly functionalized thiazole derivatives. By mastering the cross-coupling and substitution reactions detailed in this guide, researchers in drug discovery and materials science can unlock the full potential of this versatile building block to accelerate innovation and discovery.
References
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ResearchGate. C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... | Scientific Diagram. [Link]
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Capot Chemical. (2017, August 7). Material Safety Data Sheet - this compound. [Link]
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PubChem. 2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS | CID 3692839. [Link]
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PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
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PubChem. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106. [Link]
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Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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SpectraBase. 5-Bromo-2,4-dimethylthiazole. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
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PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
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PubChem. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653. [Link]
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ResearchGate. Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... [Link]
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PubMed Central. Benzo[1,2-d:4,5-d′]bis([3][5]thiadiazole) and Its Bromo Derivatives. [Link]
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RSC Publishing. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
PubMed. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. [Link]
-
ResearchGate. (2015, August 10). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. [Link]
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PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
ResearchGate. (2006, August 25). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NIH. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
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Navigating the Solution Space: A Technical Guide to the Solubility of 2,4-Dibromo-5-methylthiazole in Organic Solvents
Introduction: The Pivotal Role of Solubility in Drug Discovery
In the landscape of modern drug development and materials science, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous bioactive compounds. Among its halogenated derivatives, 2,4-Dibromo-5-methylthiazole (C₄H₃Br₂NS, M.W.: 256.95 g/mol ) is a compound of increasing interest. Its utility as a versatile building block in the synthesis of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research, underscores the necessity of a comprehensive understanding of its physicochemical properties.
Molecular Characteristics and Predicted Solubility Behavior
This compound is a solid at room temperature. Its molecular structure, featuring a five-membered aromatic thiazole ring containing both sulfur and nitrogen, imparts a degree of polarity. The presence of two bromine atoms and a methyl group further influences its electronic distribution and intermolecular interactions.
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:
-
Polar Solvents: The inherent polarity of the thiazole ring suggests that it will exhibit some degree of solubility in polar organic solvents. Protic solvents, such as alcohols (e.g., methanol, ethanol), may engage in hydrogen bonding with the nitrogen atom of the thiazole ring, potentially enhancing solubility. Aprotic polar solvents, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are also likely to be effective due to their ability to solvate polar molecules.
-
Non-Polar Solvents: In non-polar solvents, such as hexanes or toluene, the solubility is expected to be lower. The polar nature of the thiazole core would be less compatible with the non-polar environment of these solvents.
-
Solvents of Intermediate Polarity: Solvents with intermediate polarity, such as dichloromethane (DCM) and ethyl acetate, may exhibit moderate solvating power for this compound.
These predictions provide a rational basis for selecting a diverse range of solvents for experimental solubility determination.
Quantitative Determination of Solubility: An Experimental Workflow
The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method. This method is a reliable approach for establishing the equilibrium solubility of a solid in a solvent.
Experimental Workflow Diagram
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 5-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes established theoretical principles with practical, field-proven insights into the reactivity, regioselectivity, and mechanistic nuances of this important scaffold. We will delve into key transformations including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and formylation, providing detailed experimental protocols, mechanistic discussions, and data-driven analysis to empower researchers in their synthetic endeavors.
The Electronic Landscape of 5-Methylthiazole: A Prelude to Reactivity
The thiazole ring is an electron-deficient aromatic heterocycle, a characteristic stemming from the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. However, the π-electron density is not uniformly distributed. Calculated π-electron densities indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution in unsubstituted thiazole.[1]
The introduction of a methyl group at the C5 position, as in 5-methylthiazole, profoundly influences this electronic landscape. The methyl group, being an electron-donating group through an inductive effect, enhances the overall electron density of the thiazole ring, thereby activating it towards electrophilic substitution. This activation, however, is not uniform. The methyl group directs incoming electrophiles to other positions on the ring, primarily the C4 and C2 positions, by stabilizing the corresponding cationic intermediates (arenium ions). The regioselectivity of these reactions is a delicate interplay between the electronic directing effects of the methyl group and the heteroatoms, as well as the nature of the electrophile and the reaction conditions.
Nitration: Introducing the Nitro Group at the C4 Position
The nitration of 5-methylthiazole typically results in the selective formation of 5-methyl-4-nitrothiazole. This regioselectivity is dictated by the stabilization of the cationic intermediate formed during the electrophilic attack.
Mechanism of Nitration
The nitration of aromatic compounds proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to generate the nitronium ion.
The subsequent attack of the 5-methylthiazole π-system on the nitronium ion can occur at either the C2 or C4 position. The attack at the C4 position leads to a more stabilized arenium ion intermediate, where the positive charge can be delocalized over the sulfur atom and is favorably influenced by the adjacent electron-donating methyl group. The final step involves the deprotonation of the arenium ion by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring.
Caption: Mechanism of Nitration of 5-Methylthiazole.
Experimental Protocol: Nitration of 2-Acetamido-5-methylthiazole
While a direct, high-yield nitration protocol for 5-methylthiazole is challenging to find in the literature, a reliable procedure exists for the closely related 2-acetamido-5-methylthiazole, which directs the nitro group to the 4-position.[3]
| Parameter | Value |
| Reactants | 2-Acetamido-5-methylthiazole, 99-100% Nitric Acid, Acetic Anhydride |
| Temperature | 0-5 °C for addition, then room temperature |
| Reaction Time | 20 hours |
| Work-up | Poured onto crushed ice, product triturated with ethanol |
| Yield | 13% |
Step-by-Step Methodology:
-
A mixture of 5.3 mL of 99-100% nitric acid and 13 mL of acetic anhydride is prepared and cooled to 0-5 °C.
-
Five grams of 2-acetamido-5-methylthiazole is added to the cooled nitrating mixture.
-
The mixture is allowed to stand at room temperature for 20 hours.
-
The reaction mixture is then poured onto 10 g of crushed ice, resulting in the separation of a viscous substance.
-
The gummy mass is triturated with 2 mL of ethanol to induce crystallization.
-
The crystalline product, 2-acetamido-5-methyl-4-nitrothiazole, is collected by filtration.
Characterization Data for 5-Methyl-4-nitrothiazole
The following table presents predicted spectroscopic data for 5-methyl-4-nitrothiazole, which is essential for its identification and characterization.[1]
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 1H | H-2 | |
| ~2.6-2.8 | Singlet | 3H | -CH₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| ~150-155 | C-2 | |||
| ~145-150 | C-4 | |||
| ~130-135 | C-5 | |||
| ~15-20 | -CH₃ | |||
| Key IR Bands (cm⁻¹) | Assignment | |||
| ~1550-1500 and ~1360-1300 | Asymmetric and symmetric NO₂ stretching |
Halogenation: Regioselective Introduction of Halogens
The halogenation of 5-methylthiazole, particularly bromination, demonstrates a different regioselectivity compared to nitration, favoring substitution at the C2 position.
Mechanism of Bromination
In the presence of a suitable bromine source, such as N-bromosuccinimide (NBS) or bromine itself, an electrophilic bromine species is generated. The π-electrons of the 5-methylthiazole ring attack this electrophile. The preference for attack at the C2 position can be attributed to the stabilization of the resulting arenium ion. While the C4 position is activated by the methyl group, the C2 position is influenced by the adjacent sulfur atom, which can stabilize the positive charge through resonance. The final step is the loss of a proton to restore aromaticity.
Caption: Mechanism of Bromination of 5-Methylthiazole.
Experimental Protocol: Bromination of 5-Methylthiazole
A general procedure for the bromination of an activated thiazole ring can be adapted for 5-methylthiazole using N-bromosuccinimide (NBS).[4]
| Parameter | Value |
| Reactants | 5-Methylthiazole, N-bromosuccinimide (NBS) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Overnight |
| Work-up | Quenched with water, extracted with dichloromethane |
| Yield | Not specified, but generally good for activated systems |
Step-by-Step Methodology:
-
Dissolve 5-methylthiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-bromo-5-methylthiazole.
-
Purify the crude product by column chromatography if necessary.
Characterization Data for 2-Bromo-5-methylthiazole
| Property | Value | Source |
| CAS Number | 41731-23-1 | [5] |
| Molecular Formula | C₄H₄BrNS | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Sparingly soluble in water | [5] |
Sulfonation: Directing the Sulfonic Acid Group to the C4 Position
The sulfonation of 5-methylthiazole is expected to yield 5-methylthiazole-4-sulfonic acid, analogous to the regioselectivity observed in nitration.
Mechanism of Sulfonation
Sulfonation is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is a powerful electrophile. The reaction proceeds through the electrophilic attack of SO₃ on the C4 position of 5-methylthiazole, followed by deprotonation of the resulting arenium ion to give the sulfonic acid product.
Caption: Mechanism of Sulfonation of 5-Methylthiazole.
Experimental Protocol: Sulfonation of 5-Methylthiazole (General Procedure)
| Parameter | Value |
| Reactants | 5-Methylthiazole, Fuming sulfuric acid (oleum) |
| Temperature | Controlled, often low to moderate |
| Reaction Time | Monitored by TLC or other analytical methods |
| Work-up | Careful quenching with ice, followed by neutralization and isolation of the sulfonic acid salt |
| Yield | Highly variable depending on conditions |
Step-by-Step Methodology (Proposed):
-
In a flask equipped with a stirrer and a dropping funnel, place 5-methylthiazole.
-
Cool the flask in an ice-salt bath.
-
Slowly add fuming sulfuric acid (oleum) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid salt.
-
Filter and purify the product.
Friedel-Crafts Acylation: Introducing Acyl Groups
The Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiazole ring, typically at the C2 position for 5-methylthiazole.
Mechanism of Friedel-Crafts Acylation
The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride).[2] The acylium ion is then attacked by the electron-rich thiazole ring. The resulting ketone product is less reactive than the starting material, which prevents polyacylation.
Caption: Mechanism of Friedel-Crafts Acylation of 5-Methylthiazole.
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General)
A detailed protocol for the Friedel-Crafts acylation of 5-methylthiazole is not readily found. Below is a general procedure for the acylation of an aromatic compound that can be adapted.[6]
| Parameter | Value |
| Reactants | Aromatic compound, Acetyl chloride, Aluminum chloride |
| Solvent | Methylene chloride |
| Temperature | 0 °C to room temperature |
| Reaction Time | Varies, typically a few hours |
| Work-up | Quenching with ice and HCl, extraction, and purification |
| Yield | Varies depending on the substrate |
Step-by-Step Methodology (Proposed for 5-Methylthiazole):
-
Suspend anhydrous aluminum chloride in dry methylene chloride under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add acetyl chloride dropwise to the suspension.
-
Add a solution of 5-methylthiazole in methylene chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic extracts.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 2-acetyl-5-methylthiazole.
Vilsmeier-Haack Formylation: Synthesis of Thiazole Aldehydes
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 5-methylthiazole, to produce the corresponding aldehydes.
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the thiazole ring, usually at the C4 position, to form an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.
Caption: Mechanism of Vilsmeier-Haack Formylation of 5-Methylthiazole.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
A general experimental procedure for the Vilsmeier-Haack reaction is provided below.[7]
| Parameter | Value |
| Reactants | Substrate, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Work-up | Hydrolysis with aqueous sodium acetate |
| Yield | Generally good for electron-rich substrates |
Step-by-Step Methodology (Proposed for 5-Methylthiazole):
-
To a solution of 5-methylthiazole in DMF, add phosphorus oxychloride dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, add a solution of sodium acetate in water at 0 °C and stir for a short period.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain 5-methylthiazole-4-carbaldehyde.
Causality Behind Experimental Choices: A Scientist's Perspective
The choice of reagents, solvents, and reaction conditions in the electrophilic substitution of 5-methylthiazole is paramount to achieving the desired regioselectivity and yield.
-
Choice of Electrophile and Catalyst: For nitration, the strong acid mixture is necessary to generate the highly reactive nitronium ion. In contrast, halogenation can often be achieved with milder reagents like NBS, which provides a controlled source of electrophilic bromine. The Lewis acid in Friedel-Crafts reactions is crucial for activating the acyl halide to form the acylium ion.
-
Temperature Control: Many of these reactions are exothermic. Maintaining low temperatures, especially during the addition of reagents, is critical to prevent side reactions and control the regioselectivity. For instance, in nitration, higher temperatures can lead to the formation of undesired isomers or degradation of the starting material.
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of intermediates. For reactions involving highly reactive species like those in Friedel-Crafts acylation, inert and dry solvents like dichloromethane are essential to prevent unwanted side reactions.
-
Work-up Procedure: The work-up is designed to quench the reaction, neutralize any acidic or basic components, and isolate the desired product. For example, the careful addition of the reaction mixture to ice in nitration and Friedel-Crafts reactions helps to control the exothermic quenching process and precipitate the product.
Conclusion
The electrophilic substitution reactions of 5-methylthiazole are a cornerstone of synthetic strategies for accessing a diverse array of functionalized thiazole derivatives. A thorough understanding of the interplay between the electronic properties of the thiazole ring, the directing effects of the methyl substituent, and the nature of the electrophile is essential for predicting and controlling the regiochemical outcome of these transformations. This guide has provided a detailed overview of the key electrophilic substitution reactions, complete with mechanistic insights and practical experimental guidance, to aid researchers in the rational design and execution of their synthetic routes.
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]
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A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences. Available from: [Link]
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starting materials for 2,4-Dibromo-5-methylthiazole synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dibromo-5-methylthiazole
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure serves as a versatile scaffold, allowing for further chemical modifications to produce a wide range of biologically active molecules. Thiazole rings are integral components of numerous pharmaceuticals, and the presence of two bromine atoms on the this compound ring provides reactive handles for cross-coupling reactions and other transformations, making it a valuable building block for creating complex molecular architectures.[2][3] This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.
Chapter 1: Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary strategies. The first involves the direct bromination of a pre-formed 5-methylthiazole ring. The second strategy relies on constructing the dibrominated thiazole from an amino-substituted precursor via a diazotization-halogenation sequence, a classic transformation known as the Sandmeyer reaction.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis via Direct Bromination of a Methylthiazole Core
This approach is conceptually straightforward, involving the sequential introduction of two bromine atoms onto a methyl-substituted thiazole ring through electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the bromination.
Starting Material: 2-Bromo-5-methylthiazole
While direct dibromination of 5-methylthiazole is possible, a more controlled synthesis often begins with a mono-brominated precursor, 2-Bromo-5-methylthiazole.[1] This intermediate is a valuable building block in its own right for pharmaceutical and agrochemical research.[4]
-
Synthesis of 2-Bromo-5-methylthiazole: This compound is typically synthesized via the bromination of 5-methylthiazole. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), often under controlled radical conditions.[4] Electrophilic substitution protocols can also be employed.[4]
Protocol: Bromination of 2-Bromo-5-methylthiazole
The introduction of the second bromine atom at the C4 position is achieved through electrophilic bromination. The existing bromo and methyl groups on the ring influence the position of the incoming electrophile.
Workflow: Direct Bromination Pathway
Caption: Workflow for the synthesis via direct bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2-Bromo-5-methylthiazole in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add a stoichiometric equivalent of elemental bromine (Br₂) to the solution at room temperature. The reaction is exothermic.
-
Reaction Conditions: Heat the mixture under reflux for several hours to ensure complete reaction. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography or recrystallization, to yield pure this compound.[5]
Chapter 3: Synthesis from 2-Amino-5-methylthiazole via Sandmeyer Reaction
An alternative and highly effective route utilizes 2-amino-5-methylthiazole as the primary starting material. This pathway involves converting the amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a bromide ion using a copper catalyst.
Starting Material: 2-Amino-5-methylthiazole
2-Amino-5-methylthiazole is a crucial intermediate in the synthesis of various pharmaceuticals.[6] It is commonly prepared via the Hantzsch thiazole synthesis.
-
Synthesis of 2-Amino-5-methylthiazole: This synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thiourea. For 2-amino-5-methylthiazole, the reactants are typically 1-chloroacetone or 1-bromoacetone and thiourea.[7][8] An alternative method uses 2-chloropropionaldehyde with thiourea.[7]
Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole
-
Reactant Mixture: To an aqueous solution of 2-chloropropionaldehyde, add thiourea (typically in a near-equimolar ratio).[7]
-
Reaction Conditions: Heat the mixture at a temperature ranging from 40 to 100°C for several hours.[7]
-
Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the 2-amino-5-methylthiazole product. The solid can be collected by filtration and recrystallized to achieve high purity.
Diazotization and Sandmeyer Bromination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]
Workflow: Sandmeyer Reaction Pathway
Caption: Workflow for the synthesis via the Sandmeyer reaction.
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-methylthiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. This generates the in situ diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution. The mixture is then warmed, which initiates the decomposition of the diazonium salt, release of nitrogen gas, and formation of 2-bromo-5-methylthiazole.[11][12]
-
Final Bromination: The resulting 2-bromo-5-methylthiazole can be isolated and then subjected to a second bromination step, as described in Chapter 2.2, to yield the final this compound product. It is sometimes possible to perform a one-pot reaction where excess bromine and different copper catalysts (like CuBr₂) are used to achieve dibromination directly from the aminothiazole.[11]
Chapter 4: Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability of starting materials, cost, scalability, and safety considerations.
| Feature | Route A: Direct Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 5-Methylthiazole or 2-Bromo-5-methylthiazole | 2-Amino-5-methylthiazole |
| Key Reagents | Br₂, NBS, Acetic Acid | NaNO₂, HBr, CuBr, Br₂ |
| Advantages | Fewer synthetic steps if starting from a brominated precursor. Avoids handling unstable diazonium salts directly if not the chosen path. | High yields and excellent regioselectivity for introducing the first bromine at the C2 position. Well-established and reliable reaction.[9] |
| Disadvantages | Potential for poor regioselectivity and over-bromination, leading to purification challenges.[5] Use of elemental bromine requires significant safety precautions. | Involves the formation of potentially unstable diazonium salt intermediates which require careful temperature control. Copper waste is generated. |
| Scalability | Generally scalable, but control of exotherms from bromination can be challenging on a large scale. | Highly scalable and widely used in industrial processes. The handling of diazonium intermediates is well-understood for large-scale production. |
Chapter 5: Safety, Handling, and Characterization
Safety and Handling:
-
This compound: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Starting Materials & Reagents:
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Must be handled with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator.
-
Sodium Nitrite (NaNO₂): An oxidizing agent and toxic.
-
Thiourea: A suspected carcinogen.
-
Copper Salts: Can be toxic and pose an environmental hazard.
-
Physical and Chemical Properties:
| Compound | Molecular Formula | Molecular Weight | Physical Form | CAS Number |
| This compound | C₄H₃Br₂NS | 256.95 g/mol | Solid | 1206708-88-4[1] |
| 2-Bromo-5-methylthiazole | C₄H₄BrNS | 178.05 g/mol | Liquid | 41731-23-1[4][13] |
| 2-Amino-5-methylthiazole | C₄H₆N₂S | 114.17 g/mol | Crystalline Powder[6] | 7305-71-7 |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: direct electrophilic bromination of a 5-methylthiazole precursor or a multi-step sequence starting from 2-amino-5-methylthiazole via the Sandmeyer reaction. The Sandmeyer route often provides better control and higher yields for the initial bromination at the C2 position, while the direct bromination approach can be more atom-economical if regioselectivity issues are managed. The selection of the optimal route by researchers and drug development professionals will depend on a careful evaluation of starting material availability, process safety, cost, and desired scale of production.
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Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-methylthiazole
Abstract
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in pharmaceutical development.[1][2][3] This application note provides a comprehensive guide to the Suzuki coupling of 2,4-Dibromo-5-methylthiazole, a heterocyclic building block of significant interest. Thiazole moieties are prevalent in a variety of biologically active compounds, and the ability to selectively functionalize this scaffold is crucial for the synthesis of novel chemical entities.[4] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol for regioselective mono-arylation, and discuss critical parameters and troubleshooting strategies to ensure successful execution.
Introduction: The Power of Thiazoles and the Suzuki Coupling
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for designing molecules with specific biological activities.[4][5] The functionalization of the thiazole core is therefore a key objective in drug discovery.
The Nobel Prize-winning Suzuki-Miyaura reaction provides an exceptionally effective tool for this purpose.[1] It facilitates the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[3] Key advantages of this reaction include its mild conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3]
This guide focuses on this compound, a substrate that presents an interesting challenge and opportunity: the presence of two bromine atoms at different positions (C2 and C4) allows for selective or exhaustive coupling, depending on the reaction conditions. Understanding and controlling this regioselectivity is paramount for its synthetic utility.
Substrate Profile: this compound
This compound is a solid, halogenated heterocyclic compound that serves as a versatile building block. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1206708-88-4 | [5][6][7] |
| Molecular Formula | C₄H₃Br₂NS | [5][7] |
| Molecular Weight | 256.95 g/mol | [5][7] |
| IUPAC Name | 2,4-dibromo-5-methyl-1,3-thiazole | [5][6] |
| Physical Form | Solid | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Reactivity and Regioselectivity: The two carbon-bromine bonds in this compound exhibit different reactivities. The C2 position of the thiazole ring is generally more electron-deficient than the C4 position. This electronic difference typically makes the C2-Br bond more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the Suzuki reaction.[1][8] Consequently, under carefully controlled conditions (e.g., using 1 equivalent of boronic acid), mono-arylation can be selectively achieved at the C2 position. Achieving double arylation requires harsher conditions, such as elevated temperatures and an excess of the boronic acid and base.[9] Studies on other dihaloazoles have shown that catalyst choice can also be used to control the site of coupling.[10][11]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][12] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the electrophile (in this case, this compound) to form a square planar Pd(II) complex. This is typically the rate-limiting step in the cycle.[1][13]
-
Transmetalation: The organic group (Ar') from the organoboron reagent replaces the halide on the palladium complex. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center.[1][14][15]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-Arylation at the C2-Position
This protocol is designed for the regioselective Suzuki coupling of an arylboronic acid to the C2 position of this compound.
Materials and Reagents
| Reagent | Purpose | Typical Grade | Notes |
| This compound | Electrophile | >98% | Starting material. |
| Arylboronic Acid | Nucleophile | >97% | Use 1.1-1.2 equivalents for mono-coupling. |
| Pd(PPh₃)₄ | Catalyst | >98% | Tetrakis(triphenylphosphine)palladium(0). Air-sensitive. |
| K₂CO₃ or K₃PO₄ | Base | Anhydrous, >99% | Use 2.0-3.0 equivalents. K₃PO₄ is a stronger base. |
| 1,4-Dioxane | Solvent | Anhydrous | Degas thoroughly before use. |
| Water | Co-solvent | Deionized | Degas thoroughly before use. |
| Ethyl Acetate | Extraction Solvent | ACS Grade | |
| Brine | Aqueous Wash | Saturated NaCl | |
| MgSO₄ or Na₂SO₄ | Drying Agent | Anhydrous | |
| Argon or Nitrogen | Inert Gas | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Caption: Step-by-step workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-aryl-4-bromo-5-methylthiazole product.
Key Considerations and Troubleshooting
-
Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, and failure to maintain a properly inert atmosphere is a common cause of reaction failure. Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[12]
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, other systems like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer improved reactivity, especially for challenging substrates.[2][16][17]
-
Base Selection: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be considered.[2]
-
Side Reactions:
-
Protodeborylation: The boronic acid can be cleaved by water to form an arene, especially with heteroaryl boronic acids. Minimizing reaction time and using a boronic ester can mitigate this.[12]
-
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen or if a Pd(II) precatalyst is not fully reduced.[12]
-
Dehalogenation: The aryl halide can be reduced, replacing the bromine with a hydrogen. This can sometimes be an issue with extended reaction times or certain catalyst systems.
-
-
Achieving Double Coupling: To promote arylation at both the C2 and C4 positions, use >2.2 equivalents of the boronic acid, a higher loading of base (>4.0 eq), and potentially a higher reaction temperature or longer reaction time. The second coupling at the C4 position will be significantly slower than the first.
Conclusion
The Suzuki-Miyaura reaction is an indispensable method for the C-C bond functionalization of heterocyclic systems. The protocol detailed herein provides a robust and reliable starting point for the regioselective mono-arylation of this compound. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the stoichiometry, catalyst system, and inert atmosphere—researchers can effectively leverage this powerful transformation to synthesize a diverse array of substituted thiazoles for applications in drug discovery and materials science.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism. YouTube. [Link]
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Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
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Henriksen, G., & Isaksson, J. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
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ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
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Le, C., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
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Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]
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El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
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Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
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Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
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Lee, J. C., McDonald, R., & Cowie, M. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
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Hudson, J. B., & Ghavami, A. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
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SpectraBase. 5-Bromo-2,4-dimethylthiazole. [Link]
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PubChem. 2,4,5-Trimethylthiazole. [Link]
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Clark, J. S., et al. (2012). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate. [Link]
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Topic: Conditions for Stille Coupling with 2,4-Dibromo-5-methylthiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the strategic application of the Stille cross-coupling reaction for the functionalization of 2,4-dibromo-5-methylthiazole. Thiazole moieties are prevalent in numerous pharmacologically active compounds and functional materials. The ability to selectively substitute at the C2 and C4 positions of a dibrominated thiazole scaffold is crucial for building molecular complexity and performing structure-activity relationship (SAR) studies. This guide elucidates the reaction mechanism, explores the critical parameters influencing regioselectivity and yield, and presents a comprehensive, field-tested protocol for researchers.
Introduction: The Strategic Value of Stille Coupling on Thiazoles
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) reagent and an organic electrophile, typically a halide or triflate.[1][2] Its broad functional group tolerance, coupled with the air and moisture stability of organostannane reagents, makes it an exceptionally robust tool for late-stage functionalization of complex molecules.[3][4][5]
For drug development professionals, the 2,4-disubstituted thiazole framework is a privileged scaffold. The ability to selectively functionalize one bromine atom in the presence of another on the this compound substrate opens a gateway to diverse chemical libraries. This application note focuses on achieving high regioselectivity, primarily targeting the more reactive C2 position, a critical step in multi-step synthetic sequences.
Mechanism and Regioselectivity
The efficacy of the Stille coupling hinges on a catalytic cycle involving a palladium complex. Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step is often rate-determining.
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 2: A systematic workflow for optimizing Stille coupling conditions.
Detailed Experimental Protocol: Regioselective Synthesis of 2-(Thiophen-2-yl)-4-bromo-5-methylthiazole
This protocol describes a representative Stille coupling at the C2 position of this compound. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (270 mg, 1.0 mmol).
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) followed by 2-(tributylstannyl)thiophene (411 mg, 1.1 mmol) via syringe.
-
Degassing: Seal the flask and degas the solution by bubbling with argon for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the catalyst.
-
Catalyst Addition: Briefly open the flask under a strong positive pressure of argon and add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Reaction: Seal the flask tightly and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30 minutes for each wash. A precipitate of tributyltin fluoride will form. [4] d. Filter the mixture through a pad of Celite® to remove the precipitate. e. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(thiophen-2-yl)-4-bromo-5-methylthiazole.
Representative Data
The following table summarizes typical conditions and outcomes for the selective Stille coupling on dihalogenated thiazole systems, providing a baseline for expected results.
| Entry | Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos (5) | - | CuI (2) | DMF | 100 | 73 | [6] |
| 2 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | ~60 | [7] |
| 3 | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | THF | 70 | 63 | [8] |
| 4 | 4-Methoxyphenyltributylstannane | Pd(OAc)₂ (2) | XPhos (2.2) | CsF | DME | 80 | 92 | [9] |
Conclusion
The Stille coupling of this compound is a powerful and reliable method for the regioselective synthesis of 2-substituted thiazole derivatives. By carefully selecting the catalyst, ligands, and solvent, and by understanding the inherent electronic preference for reaction at the C2 position, researchers can efficiently generate valuable intermediates for drug discovery and materials science. This guide provides the foundational knowledge and a practical protocol to successfully implement this critical transformation.
References
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Wikipedia. Stille reaction. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2002). Mechanism of the Stille Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023). [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link]
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NROChemistry. Stille Coupling. [Link]
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Reeves, J. T., et al. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Huang, J., et al. (2011). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)₂/Dabco Catalytic System. The Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2014). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. [Link]
-
Roesner, E., et al. (2017). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
Chem Help ASAP. (2020). Stille cross-coupling reaction. YouTube. [Link]
-
Gallagher, W. P., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). [Link]
-
Chalyk, B. A., et al. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters. [Link]
-
Bellina, F., et al. (2000). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ChemInform. [Link]
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Application Notes & Protocols: Sequential Buchwald-Hartwig Amination of 2,4-Dibromo-5-methylthiazole
Introduction: Strategic C-N Bond Formation on the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely install amino functionalities onto this heterocycle is of paramount importance for tuning molecular properties and exploring structure-activity relationships (SAR). The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods in terms of scope, efficiency, and functional group tolerance.[1][2][3][4]
This guide provides an in-depth technical overview and detailed experimental protocols for the sequential Buchwald-Hartwig amination of 2,4-dibromo-5-methylthiazole. We will explore the principles of regioselective mono-amination at the more reactive C2-position, followed by the subsequent functionalization of the C4-position to yield valuable 2,4-diaminated thiazole derivatives. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic understanding and supported by authoritative literature to ensure reproducibility and successful implementation in a research and development setting.
Mechanistic Rationale & Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[1][2] The key steps are:
-
Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine (C-Br) bond of the thiazole.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the aminated product.
The choice of ligand is critical, as bulky, electron-rich phosphine ligands (e.g., biarylphosphines) facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction efficiency, especially for challenging heteroaromatic substrates.[3][5]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Pd-catalyzed C-N coupling cycle.
For dihalogenated N-heterocycles like this compound, regioselectivity is a key consideration. The C2-position of the thiazole ring is electronically distinct from the C4-position. Due to the proximity of the electron-withdrawing nitrogen atom, the C2-halide is generally more activated towards oxidative addition by the palladium catalyst. This inherent electronic bias allows for a selective mono-amination at the C2 position under carefully controlled conditions. This principle has been demonstrated in related dihalopyridine systems, where selective amination at C2 can be achieved, followed by a subsequent reaction at C4 under more forcing conditions.[6]
Part 1: Protocol for Selective Mono-Amination at the C2-Position
This protocol details the regioselective synthesis of 2-amino-4-bromo-5-methylthiazole derivatives. The conditions are optimized for high selectivity, leveraging the enhanced reactivity of the C2-bromide.
Experimental Objective:
To achieve selective mono-amination at the C2 position of this compound with a representative primary or secondary amine.
Reagents & Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | --- |
| Amine (e.g., Morpholine) | Anhydrous | Commercial Source | Use 1.1-1.2 equivalents. |
| Pd₂(dba)₃ | Catalyst Grade | Commercial Source | Tris(dibenzylideneacetone)dipalladium(0) |
| Xantphos | Ligand Grade | Commercial Source | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial Source | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Solvent Still/Commercial | Ensure low water content. |
| Schlenk Flask / Reaction Vial | --- | --- | Oven-dried before use. |
| Magnetic Stir Bar | --- | --- | --- |
| Inert Atmosphere System | --- | --- | Argon or Nitrogen. |
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), and Xantphos (0.04 eq., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Catalyst & Reagent Addition:
-
Under the inert atmosphere, add Pd₂(dba)₃ (0.02 eq., 2 mol%) to the flask.
-
Add anhydrous toluene to dissolve the solids. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the thiazole substrate.
-
Finally, add the amine (1.2 eq.) via syringe.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously. The color of the solution will typically change as the reaction progresses.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical reaction time is 12-24 hours. The reaction is complete upon full consumption of the starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-4-bromo-5-methylthiazole derivative.
-
Diagram: Workflow for C2-Selective Mono-Amination
Caption: Stepwise workflow for the selective C2-amination protocol.
Part 2: Protocol for Subsequent Amination at the C4-Position
Following the successful synthesis of the 2-amino-4-bromo-5-methylthiazole intermediate, the less reactive C4-position can be functionalized. This typically requires more forcing conditions, such as a higher temperature and potentially a different ligand/base system, to overcome the deactivating effect of the newly installed amino group at C2.
Experimental Objective:
To achieve amination at the C4-position of a 2-amino-4-bromo-5-methylthiazole derivative to yield a 2,4-diamino-5-methylthiazole.
Reagents & Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-bromo-5-methylthiazole | Synthesized | --- | Starting material from Part 1. |
| Amine | Anhydrous | Commercial Source | Use 1.5 equivalents. Can be the same or different from the first step. |
| BrettPhos Pd G3 Precatalyst | Catalyst Grade | Commercial Source | A highly active, air-stable precatalyst. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercial Source | Strong, non-nucleophilic base suitable for less reactive substrates. |
| 1,4-Dioxane | Anhydrous | Solvent Still/Commercial | Higher boiling point solvent. |
| Schlenk Flask / Microwave Vial | --- | --- | Oven-dried before use. |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a glovebox or under a robust inert atmosphere, add the 2-amino-4-bromo-5-methylthiazole derivative (1.0 eq.) and the BrettPhos Pd G3 precatalyst (0.03 eq., 3 mol%) to an oven-dried Schlenk flask or a microwave reaction vial.
-
-
Reagent Addition:
-
Add anhydrous 1,4-dioxane to the flask.
-
Add the second amine (1.5 eq.).
-
Finally, add the LiHMDS solution (2.0 eq.) dropwise at room temperature.
-
-
Reaction Execution:
-
Seal the vessel tightly.
-
Heat the reaction mixture to a higher temperature, typically 110-120 °C. For thermally sensitive substrates, microwave irradiation can be an effective alternative to conventional heating, often allowing for shorter reaction times.[7]
-
Stir the reaction for 18-36 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction for the disappearance of the starting material and the appearance of the di-aminated product by LC-MS. The C4-amination is significantly slower than the C2-amination.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the target 2,4-diamino-5-methylthiazole.
-
Diagram: Workflow for C4-Amination
Caption: Stepwise workflow for the C4-amination protocol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Ligand is not suitable for the substrate. | 1. Ensure a rigorously inert atmosphere. Use a precatalyst if issues persist.2. Use freshly dried solvents and reagents.3. Use a fresh bottle of a strong base like NaOtBu or LiHMDS.4. Screen alternative bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Reaction temperature is too high.2. Presence of water.3. Beta-hydride elimination pathway is competing. | 1. Lower the reaction temperature and increase the reaction time.2. Ensure all reagents and solvents are strictly anhydrous.3. Using a bulkier ligand can sometimes disfavor this side reaction. |
| Poor Regioselectivity (Mixture of C2 and C4 amination in first step) | 1. Reaction temperature is too high, activating the C4 position.2. Ligand choice is not optimal for differentiation. | 1. Decrease the reaction temperature for the first amination step (e.g., to 70-80 °C).2. Screen different ligands; sometimes bidentate ligands like BINAP can offer different selectivity profiles. |
| Stalled Reaction at C4-Amination | 1. Electronic deactivation by the C2-amino group.2. Steric hindrance.3. Catalyst deactivation by the N-heterocycle. | 1. Increase reaction temperature and/or switch to a higher-boiling solvent (e.g., Dioxane, Toluene).2. Use a more active catalyst system (e.g., a modern precatalyst like BrettPhos Pd G3).3. Increase catalyst and ligand loading slightly (e.g., to 3-5 mol%). |
Conclusion
The sequential Buchwald-Hartwig amination of this compound is a powerful strategy for the controlled synthesis of mono- and di-substituted aminothiazoles. By understanding the inherent reactivity differences between the C2 and C4 positions and carefully selecting the catalyst system and reaction conditions, researchers can achieve high regioselectivity and yield. The protocols provided in this guide offer a robust starting point for the synthesis of diverse libraries of thiazole derivatives, facilitating advancements in drug discovery and materials science.
References
-
Arora, P., et al. (2021). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 26(23), 7179. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Hama, A. S., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry Letters, 23(10), 2840-2844. Available at: [Link]
-
Kaur, N. (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 6(1), 346-351. Available at: [Link]
-
Kinzel, T., et al. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 2132-2198. Available at: [Link]
-
Kuras, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. Available at: [Link]
-
McCann, S. D., & Stahl, S. S. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Communications, 49(75), 8344-8346. Available at: [Link]
-
Murai, T., et al. (2023). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. ChemistrySelect, 8(48), e202303831. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023, June 30). Available at: [Link]
-
Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1294-1303. Available at: [Link]
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Application Notes and Protocols: Regioselective Cross-Coupling Reactions of 2,4-Dibromo-5-methylthiazole
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in modern drug development.[1] The targeted functionalization of the thiazole nucleus is therefore of paramount importance. 2,4-Dibromo-5-methylthiazole (C₄H₃Br₂NS, Mol. Wt.: 256.95 g/mol ) is a versatile and highly valuable building block for this purpose.[1][3] Its two bromine atoms at the C2 and C4 positions offer distinct electronic environments, enabling chemists to perform sequential and regioselective cross-coupling reactions. This guide provides a detailed exploration of these reactions, offering both mechanistic insights and practical, field-proven protocols for researchers in organic synthesis and drug discovery.
Understanding Regioselectivity: The Electronic Landscape of this compound
The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of the two carbon-bromine bonds. Cross-coupling reactions on this substrate, particularly palladium-catalyzed variants, exhibit a strong preference for initial reaction at the C2 position.[4] This regioselectivity is primarily governed by the electronic nature of the thiazole ring. The C2 position is more electron-deficient than the C4 position due to the inductive electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. This heightened electrophilicity at C2 facilitates a more rapid oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[4][5]
This inherent electronic bias allows for a stepwise functionalization strategy. A plethora of coupling partners can be selectively introduced at the C2 position while leaving the C4-bromo substituent intact for a subsequent, different cross-coupling reaction.[4][6] This powerful approach enables the synthesis of complex, differentially substituted thiazoles from a single, readily available starting material.
Core Cross-Coupling Methodologies and Protocols
The following sections detail the application of several key palladium-catalyzed cross-coupling reactions to this compound. The protocols provided are based on established methodologies for analogous dihalogenated heterocycles and are designed to serve as robust starting points for reaction optimization.[7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with exceptional functional group tolerance.[8][9][10] When applied to this compound, the reaction proceeds with high regioselectivity at the C2 position.
Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the Pd(0) catalyst to the more reactive C2-Br bond.[5] Transmetalation with a boronic acid or ester, activated by a base, followed by reductive elimination, yields the 2-aryl-4-bromo-5-methylthiazole and regenerates the Pd(0) catalyst.[5][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).[7]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 | [7] (Analogous System) |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | ~78 | [7] (Analogous System) |
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a robust method for C-C bond formation and is particularly useful due to the stability and broad functional group tolerance of the organostannane reagents.[11][12][13] However, the toxicity of tin compounds necessitates careful handling and purification.
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14][15] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Regioselective Stille Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent such as toluene or DMF (5 mL).[7][11]
-
Reagent Addition: Add the organostannane reagent (e.g., vinyltributyltin or aryltributyltin, 1.1 equiv) via syringe. For less reactive stannanes, additives like CuI (0.1 equiv) and LiCl (3.0 equiv) can be beneficial.[11]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[11]
-
Purification: After standard aqueous work-up, purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| (Tributylstannyl)benzene | Pd(dppf)Cl₂ | CuI, LiCl | DMF | 40 | ~60 | [6][11] (Analogous System) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 100 | High | [7] (General Protocol) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl and vinyl halides.[16][17][18] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[17]
Mechanistic Rationale: The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide, which then acts as the active species in the transmetalation step with the palladium complex.[16]
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent like THF or DMF (5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-3 mol%).[7][16]
-
Reagent Addition: Add a base, typically an amine such as diisopropylamine or triethylamine (3.0-5.0 equiv), followed by the dropwise addition of the terminal alkyne (1.1 equiv).[16]
-
Reaction Execution: Stir the reaction at room temperature for 3-12 hours. For less reactive substrates, gentle heating may be required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | ~89 | [16] (General Protocol) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | ~75 | [6][19] (Analogous System) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[20][21][22][23] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[20]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C2-Br bond, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired 2-amino-4-bromo-5-methylthiazole and regenerates the Pd(0) catalyst.[20][21]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).[7]
-
Reagent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe, followed by the amine (1.2 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | High | [7] (General Protocol) |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | Good | [20] (General Information) |
Applications in Research and Development
The regioselective functionalization of the this compound core is a powerful strategy in medicinal chemistry and materials science.[1] The ability to sequentially introduce diverse substituents at the C2 and C4 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Thiazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic properties.[1] For instance, substituted thiazoles are integral components of drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir. The methodologies described herein provide a direct route to novel thiazole derivatives for evaluation as potential therapeutic agents or functional materials.[1][2]
Conclusion
This compound is a high-potential building block for synthetic chemistry. The pronounced electronic difference between the C2 and C4 positions allows for highly regioselective palladium-catalyzed cross-coupling reactions. By carefully selecting the coupling partner and reaction conditions, researchers can selectively functionalize the C2 position, paving the way for further diversification at the C4 position. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage the synthetic versatility of this important heterocyclic scaffold.
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Théveau, L., et al. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry, 17(51), 14450–14463. [Link]
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Synthesis of 2-Amino-4-Substituted-5-Methylthiazoles: A Detailed Guide for Medicinal Chemists
Abstract
The 2-amino-4-substituted-5-methylthiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthetic routes to this privileged heterocyclic system. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis and its modern variations, offering detailed, field-proven protocols. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and rational synthesis of novel 2-amino-4-substituted-5-methylthiazole derivatives for biological screening and lead optimization.
Introduction: The Significance of the 2-Aminothiazole Moiety
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] The 2-aminothiazole subset, in particular, has garnered significant attention due to its synthetic accessibility and its ability to serve as a versatile pharmacophore. The substitution pattern on the thiazole ring profoundly influences its pharmacological profile, making the development of robust and flexible synthetic methodologies a critical endeavor in drug discovery.[4] This guide will focus on the synthesis of 2-amino-4-substituted-5-methylthiazoles, a class of compounds with demonstrated therapeutic potential.[1]
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and time-tested method for the construction of the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[6][7]
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, displacing the halide and forming a thiouronium salt. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.[6]
One-Pot Synthesis: An Efficient and Practical Approach
While the classical Hantzsch synthesis is robust, modern synthetic chemistry often favors "one-pot" procedures that minimize purification steps and improve overall efficiency. Several one-pot methods for the synthesis of 2-amino-4-substituted-5-methylthiazoles have been developed, often starting from readily available β-ketoesters.[8][9]
A particularly effective one-pot strategy involves the in situ α-halogenation of a β-ketoester followed by cyclization with thiourea or its N-substituted derivatives.[8][10] This approach obviates the need to isolate the often lachrymatory and unstable α-haloketone intermediate.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | References |
| Classical Hantzsch | α-Haloketone, Thiourea | Base (optional) | High yields, well-established | α-Haloketones can be unstable and lachrymatory | [3][6] |
| One-Pot from β-Ketoester | β-Ketoester, Thiourea | Halogenating agent (e.g., NBS) | "One-pot" efficiency, avoids isolation of α-haloketone, uses readily available starting materials | May require careful control of reaction conditions | [8][9][10] |
| Microwave-Assisted | Substituted Ketone, Thiourea | Iodine | Rapid reaction times | Requires specialized microwave equipment | [11] |
Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol details a reliable and scalable one-pot synthesis of a representative 2-amino-4-substituted-5-methylthiazole derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, a valuable building block in organic synthesis.[8]
Materials and Reagents
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 eq) with a mixture of water and THF (typically a 2:1 to 3:1 ratio by volume).[10] Cool the mixture to 0°C in an ice bath.
-
α-Bromination: Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the cooled reaction mixture, ensuring the temperature remains below 5°C.[8]
-
Reaction Monitoring: After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 2:1 petroleum ether-ethyl acetate mobile phase) until the starting ethyl acetoacetate is consumed.[8]
-
Cyclization: To the reaction mixture, add thiourea (1.0 eq) and heat the mixture to 80°C for 2 hours.[8]
-
Workup and Isolation: After cooling to room temperature, basify the reaction mixture with an ammonia solution. The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, will often precipitate out of the solution.[10]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure compound.
Diagram 2: Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Characterization and Validation
The identity and purity of the synthesized 2-amino-4-substituted-5-methylthiazoles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
The synthesis of 2-amino-4-substituted-5-methylthiazoles is a well-established field with a variety of reliable methods available to the medicinal chemist. The classical Hantzsch synthesis and its modern one-pot variations provide efficient and versatile routes to this important class of heterocyclic compounds. The detailed protocol provided herein serves as a practical starting point for the synthesis of diverse libraries of 2-aminothiazole derivatives for biological evaluation. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can effectively access novel compounds with the potential to become the next generation of therapeutic agents.
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved from [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021, January 8). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2020, August 19). ResearchGate. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of some new 5-substituted of 2-aminothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13). ResearchGate. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. (n.d.). Amanote Research. Retrieved from [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025, April 7). National Institutes of Health. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar. Retrieved from [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014, April). ResearchGate. Retrieved from [Link]
-
Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,4-Dibromo-5-methylthiazole for the Strategic Synthesis of Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target these enzymes is a cornerstone of modern drug discovery.[1] The thiazole ring represents a privileged heterocyclic scaffold, frequently found in clinically approved drugs and bioactive compounds due to its ability to engage in key interactions within enzyme active sites.[2][3][4] This guide provides an in-depth exploration of 2,4-dibromo-5-methylthiazole, a versatile and strategically valuable building block for the synthesis of novel kinase inhibitor libraries. We will detail the synthetic rationale, provide robust experimental protocols for its functionalization via palladium-catalyzed cross-coupling, and discuss the structure-activity relationship (SAR) principles that guide the design of potent and selective inhibitors.
The Thiazole Scaffold in Kinase Inhibition
The therapeutic success of thiazole-containing drugs like the multi-kinase inhibitor Dasatinib highlights the scaffold's utility.[4][5] Thiazole derivatives are adept at targeting the ATP-binding site of kinases, often utilizing the ring's nitrogen and sulfur atoms to form crucial hydrogen bonds and other non-covalent interactions. Their rigid structure provides a reliable framework for orienting various substituents into key pockets of the enzyme, such as the hinge region, the DFG motif, and the solvent-exposed front pocket.[2][6]
Strategic Advantage of this compound
The primary value of this compound lies in its two bromine atoms, which serve as reactive handles for diversification.[7] These positions can be selectively and sequentially functionalized, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the systematic and combinatorial construction of a large library of analogs from a single starting material, which is highly efficient for exploring structure-activity relationships (SAR).
The differential electronic environment of the C2 and C4 positions on the thiazole ring often allows for selective reaction at one site over the other, enabling controlled, stepwise synthesis. This is a crucial advantage for building molecular complexity and systematically probing the chemical space around the core scaffold.
Caption: Sequential functionalization workflow for this compound.
Core Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used C-C bond-forming reaction in pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[8][9] Below is a general protocol for the mono-arylation of this compound.
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling of an arylboronic acid to what is generally the more reactive C4 position of the dibromothiazole core.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its commercial availability and effectiveness.[8] A base, such as potassium phosphate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble starting material and the water-soluble inorganic base.[8] Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | Palladium(0) Catalyst |
| K₃PO₄ or Cs₂CO₃ | Base |
| 1,4-Dioxane (anhydrous) | Organic Solvent |
| Water (degassed) | Co-solvent |
| Argon or Nitrogen Gas | Inert Atmosphere |
| Standard Glassware (Schlenk flask) | Reaction Vessel |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-bromo-5-methylthiazole intermediate.
Following purification, this mono-arylated intermediate can be subjected to a second, distinct cross-coupling reaction (e.g., another Suzuki coupling with a different boronic acid or a Buchwald-Hartwig amination) at the remaining C2-bromo position to complete the synthesis of the target inhibitor.
Application in Kinase Inhibitor Design & SAR
The disubstituted thiazole core allows for the precise placement of chemical groups to interact with key features of a kinase active site.
Caption: Pharmacophore model for a thiazole-based kinase inhibitor.
-
The C2-Substituent (R2): This position is often decorated with an amine or amide functionality. This group frequently acts as the "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region.[6] This interaction is often essential for anchoring the inhibitor in the ATP pocket.
-
The C4-Substituent (R4): This position typically points towards the solvent-exposed region of the ATP site.[10] Modifications here can be used to fine-tune the inhibitor's properties. Introducing bulky or charged groups can enhance potency and, critically, improve selectivity for the target kinase over other closely related kinases.
Illustrative SAR Table
The table below presents hypothetical data for a series of inhibitors targeting a kinase (e.g., VEGFR-2), demonstrating how systematic changes at R2 and R4 can impact inhibitory potency (IC₅₀).[11]
| Compound | R2 Substituent (at C2) | R4 Substituent (at C4) | IC₅₀ (nM) |
| 1a | -Br | 4-Fluorophenyl | >1000 |
| 1b | -NH₂ | 4-Fluorophenyl | 520 |
| 1c | -NH-(3-pyridyl) | 4-Fluorophenyl | 85 |
| 1d | -NH-(3-pyridyl) | Phenyl | 150 |
| 1e | -NH-(3-pyridyl) | 3-Chloro-4-fluorophenyl | 15 |
SAR Interpretation:
-
Comparing 1a and 1b shows that introducing a simple amine at C2 is crucial for activity.
-
Comparing 1b and 1c demonstrates that extending the C2 substituent to a hinge-binding group like an aminopyridine significantly boosts potency.
-
Comparing 1c , 1d , and 1e illustrates how modifications at the C4 position can further optimize potency, with the electron-withdrawing groups in 1e providing the best activity in this hypothetical series.
Targeted Kinase Pathways
Thiazole-based inhibitors have shown activity against a wide range of kinases implicated in cancer cell signaling. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers and controls cell growth, proliferation, and survival.[4][12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by thiazole inhibitors.
Other important kinase families successfully targeted by thiazole derivatives include:
-
Src Family Kinases: Involved in cell adhesion, growth, and migration.[5]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[2]
-
B-RAF: A key component of the MAPK/ERK pathway, frequently mutated in melanoma.[2]
-
VEGFR-2: A primary driver of angiogenesis (new blood vessel formation) in tumors.[11]
Conclusion
This compound is a powerful and economically viable starting material for the discovery of novel kinase inhibitors. Its capacity for selective and sequential functionalization via robust methods like the Suzuki-Miyaura coupling enables the rapid generation of diverse chemical libraries. By strategically modifying the C2 and C4 positions, researchers can systematically probe the SAR of the thiazole scaffold, leading to the development of potent and selective drug candidates against a host of clinically relevant kinase targets. The protocols and principles outlined in this guide provide a solid foundation for medicinal chemists and drug development professionals to leverage this versatile building block in their research endeavors.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- This compound | 1206708-88-4. (2023). Smolecule.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.
- Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (n.d.).
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH.
- The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innov
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (n.d.). NIH.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
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Application Notes and Protocols: Preparation and Evaluation of Bioactive Compounds from 2,4-Dibromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in medicinal chemistry, featuring in a variety of FDA-approved drugs with applications ranging from anticancer to antimicrobial therapies.[5][6] The inherent versatility of the thiazole nucleus allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[7][8] Among the various thiazole building blocks, 2,4-dibromo-5-methylthiazole stands out as a particularly valuable precursor for the synthesis of novel bioactive compounds due to the differential reactivity of its two bromine atoms. This allows for selective functionalization, paving the way for the creation of diverse chemical libraries for drug discovery.
This document provides a comprehensive guide for the preparation of bioactive compounds starting from this compound, with a focus on Suzuki-Miyaura cross-coupling reactions. It further details the protocols for evaluating their potential as anticancer and antimicrobial agents. The methodologies are presented with an emphasis on the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.
Part 1: Synthesis of Bioactive Thiazole Derivatives
The synthetic strategy hinges on the site-selective functionalization of the this compound core. The bromine atom at the C2 position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the one at the C4 position.[1] This differential reactivity is the key to a controlled, stepwise synthesis.
Key Synthetic Transformation: Site-Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[9] In the context of this compound, a site-selective mono-arylation at the C2 position can be achieved under carefully controlled conditions.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura reactions. The choice of phosphine ligands can influence the selectivity and efficiency of the reaction.[10]
-
Base: A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is essential to activate the boronic acid for transmetalation to the palladium center.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reactants.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and subsequent evaluation of bioactive thiazole derivatives.
Caption: Synthetic and evaluation workflow.
Detailed Protocol: Synthesis of 2-Aryl-4-bromo-5-methylthiazole (Mono-arylation)
This protocol describes a general procedure for the site-selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and 1,4-dioxane (5 mL) to the flask, followed by the 2M aqueous Na₂CO₃ solution (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 2-aryl-4-bromo-5-methylthiazole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Protocol: Synthesis of 2,4-Diaryl-5-methylthiazole (Di-arylation)
This protocol describes the subsequent arylation at the C4 position.
Materials:
-
2-Aryl-4-bromo-5-methylthiazole (from step 1.3)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow the same setup and inert atmosphere conditions as in protocol 1.3.
-
To the flask, add the 2-aryl-4-bromo-5-methylthiazole (1.0 mmol), the second arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add toluene (5 mL), 1,4-dioxane (5 mL), and 2M aqueous Na₂CO₃ solution (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring by TLC.
-
Perform the same workup and purification steps as in protocol 1.3 to isolate the 2,4-diaryl-5-methylthiazole.
-
Characterize the final product using appropriate spectroscopic methods.
| Reaction Step | Starting Material | Key Reagents | Typical Yield |
| Mono-arylation | This compound | Arylboronic acid (1.0 eq), Pd(PPh₃)₄ | 60-85% |
| Di-arylation | 2-Aryl-4-bromo-5-methylthiazole | Arylboronic acid (1.2 eq), Pd(PPh₃)₄ | 50-75% |
Part 2: Biological Evaluation of Thiazole Derivatives
Once synthesized, the novel thiazole derivatives should be evaluated for their biological activity. Here, we provide protocols for assessing their anticancer and antimicrobial potential.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12]
Principle:
Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for Biological Assays
Caption: Workflow for biological assays.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiazole derivatives in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 2 | A549 | 8.7 |
| Positive Control | Doxorubicin | 0.5 |
Note: The IC₅₀ values are representative and will vary depending on the specific compound and cell line.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
96-well plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a twofold serial dilution of the thiazole derivatives in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well of the 96-well plate. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Compound | Microorganism | MIC (µg/mL) |
| Derivative 3 | S. aureus | 16 |
| Derivative 4 | E. coli | 32 |
| Standard Drug | Ciprofloxacin | 1 |
Note: MIC values are representative and depend on the specific compound and microbial strain.
Part 3: Physicochemical Properties and Drug-Likeness
For a bioactive compound to be a viable drug candidate, it must possess favorable physicochemical properties. These properties influence absorption, distribution, metabolism, and excretion (ADME).
| Property | Acceptable Range | Significance |
| Molecular Weight (MW) | < 500 g/mol | Affects absorption and diffusion |
| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility and membrane permeability |
| Hydrogen Bond Donors | ≤ 5 | Affects membrane permeability |
| Hydrogen Bond Acceptors | ≤ 10 | Affects membrane permeability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability |
These properties can be predicted using various in silico tools.[8]
Conclusion and Future Perspectives
The synthetic and evaluation protocols outlined in this document provide a robust framework for the discovery of novel bioactive compounds derived from this compound. The site-selective Suzuki-Miyaura coupling is a powerful tool for generating a diverse library of thiazole derivatives. Subsequent biological screening using the described assays can identify promising lead compounds for further development. Future work should focus on expanding the range of arylboronic acids used in the synthesis to explore a wider chemical space. For compounds exhibiting significant bioactivity, further studies on their mechanism of action, in vivo efficacy, and toxicological profiles will be necessary to advance them as potential therapeutic agents. The thiazole scaffold continues to be a rich source of inspiration for medicinal chemists, and the strategic use of versatile building blocks like this compound will undoubtedly lead to the discovery of the next generation of innovative medicines.
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Mirzazadeh, Y., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Khan, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE, 18(8), e0289823. [Link]
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Al-Ostath, A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(4), 478-505. [Link]
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ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]
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Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]
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ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives.... Retrieved from [Link]
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Ramalingam, A., & K, S. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 543-549. [Link]
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Sharma, R., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 15(19), 1735-1756. [Link]
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Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2013, 842375. [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
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D'Souza, C., et al. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(11), 606. [Link]
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Kartsev, V., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4833. [Link]
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Njar, V. C. O., et al. (2018). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][16]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 23(11), 2998. [Link]
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Wang, C., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 48(11), 1319-1326. [Link]
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Lassalas, P., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(4), 526-530. [Link]
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Sayed, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1501. [Link]
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Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(9), 1227. [Link]
-
Lassalas, P., et al. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(4), 526-530. [Link]
-
Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147-4157. [Link]
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Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
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Application Note & Protocols: Palladium-Catalyzed Synthesis of Disubstituted Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of disubstituted thiazoles. It moves beyond simple procedural lists to explain the mechanistic rationale behind experimental choices, offering robust, field-proven protocols for immediate application in research and development settings.
Strategic Overview: The Power of Palladium in Thiazole Synthesis
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. Consequently, the development of efficient, versatile, and regioselective methods for its functionalization is of paramount importance.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems, and their application to thiazole chemistry is no exception. These methods offer unparalleled functional group tolerance, mild reaction conditions, and predictable regioselectivity, overcoming many limitations of classical condensation methods like the Hantzsch synthesis.[1] This document details the primary palladium-catalyzed strategies for accessing disubstituted thiazoles, focusing on the underlying principles that govern catalyst and substrate selection.
The key to successful palladium-catalyzed coupling is the orchestration of the catalytic cycle, which universally involves three main stages: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for ensuring the cycle proceeds efficiently and selectively.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Synthetic Strategies & Mechanistic Considerations
The choice of strategy depends on the desired substitution pattern (2,4-, 2,5-, or 4,5-), the availability of starting materials, and the required functional group tolerance.
Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most widely used method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[2] It is particularly effective for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing aryl- and heteroaryl-substituted thiazoles.[3][4]
-
Causality: The reaction is driven by the transmetalation of the organic group from boron to the palladium center, a step facilitated by a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the electrophilic Pd(II) complex. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene/water) is crucial and often substrate-dependent.[5]
-
Field Insight: While robust, a common side reaction is protodeboronation, where the boronic acid is cleaved by residual water or protic solvents before transmetalation can occur.[2] Using anhydrous solvents and a strong, non-nucleophilic base can mitigate this issue. Microwave irradiation has also been shown to accelerate the reaction, leading to higher yields in shorter times, particularly in aqueous media.[3]
Direct C-H Activation/Arylation: The Atom-Economical Approach
Direct C–H functionalization has emerged as a powerful, sustainable strategy that circumvents the need for pre-functionalized starting materials (e.g., halothiazoles).[6] This approach directly couples a C–H bond of the thiazole ring with an aryl or heteroaryl halide.[7][8][9]
-
Causality: The regioselectivity of C–H activation on the thiazole ring is a key consideration. The C5-position is often the most acidic and sterically accessible, making it a common site for direct arylation under ligand-free palladium catalysis.[10] However, regioselectivity can be tuned. For instance, the addition of copper(I) salts can shift the reactivity towards the C2-position.[9][11] The mechanism is complex but is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway.
-
Field Insight: This method is highly attractive for late-stage functionalization in drug discovery programs. However, optimizing conditions to control regioselectivity between the C2, C4, and C5 positions can be challenging and often requires careful screening of catalysts, ligands, and additives.[7]
Sonogashira Coupling: Accessing Alkynyl Thiazoles
The Sonogashira reaction provides a direct route to alkynyl-substituted thiazoles by coupling a halothiazole with a terminal alkyne.[12] This transformation is co-catalyzed by palladium and a copper(I) salt (typically CuI).[13]
-
Causality: The generally accepted mechanism involves the formation of a copper(I) acetylide in situ. This species then undergoes transmetalation with the Pd(II)-halide complex. The use of a base (typically an amine like Et₃N) is essential, as it serves both to deprotonate the terminal alkyne and to act as a scavenger for the generated hydrogen halide.[14]
-
Field Insight: A common side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by running the reaction under a strictly inert atmosphere and using the appropriate Pd/Cu catalyst ratio.[13] The reaction shows remarkable functional group compatibility, making it a valuable tool.[13]
Buchwald-Hartwig Amination: Constructing Aminothiazoles
For the synthesis of N-substituted aminothiazoles, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of a halothiazole with a primary or secondary amine.[15][16]
-
Causality: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which facilitate both the oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, generating the active nucleophile.[17][18]
-
Field Insight: Heterocyclic amines can be challenging substrates. The reaction may require careful optimization of the ligand, base, and temperature to achieve high yields.[17]
Summary of Key Coupling Strategies
| Coupling Reaction | Thiazole Substrate | Coupling Partner | Key Reagents | Primary Application |
| Suzuki-Miyaura | Halo- or Trifloyl-thiazole | Boronic Acid / Ester | Pd Catalyst, Base (e.g., K₂CO₃) | Aryl/Heteroaryl Substitution[2][19] |
| C-H Activation | Thiazole | Aryl/Heteroaryl Halide | Pd Catalyst, Base, Additive | Direct, Atom-Economical Arylation[10][11] |
| Sonogashira | Halo- or Trifloyl-thiazole | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base (Amine) | Alkynyl Substitution[12][13] |
| Buchwald-Hartwig | Halo-thiazole | Amine | Pd Catalyst, Bulky Ligand, Base | Amino Substitution[15][16] |
| Stille | Halo-thiazole | Organostannane | Pd Catalyst, Ligand | Aryl/Vinyl Substitution[20][21] |
| Hiyama | Halo-thiazole | Organosilane | Pd Catalyst, Fluoride Source/Base | Aryl/Alkyl Substitution[22][23] |
Experimental Protocols & Workflows
The following protocols are generalized from established procedures and should be optimized for specific substrates. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Figure 2: Standard experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Synthesis of 4-Aryl-2-methylthiazole via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromo-2-methylthiazole with an arylboronic acid.
Materials & Reagents:
-
4-Bromo-2-methylthiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add 4-bromo-2-methylthiazole, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos and add them to the reaction mixture against a counterflow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting halothiazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-methyl-4-arylthiazole.[19]
Protocol 2: Synthesis of 2-Aryl-5-phenylthiazole via Direct C-H Arylation
This protocol describes the direct C5-arylation of 2-phenylthiazole with an aryl bromide.
Materials & Reagents:
-
2-Phenylthiazole (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Pivalic acid (PivOH) (0.3 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-phenylthiazole, the aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.
-
Reagent Addition: Under inert gas, add pivalic acid and anhydrous DMA.
-
Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 2,5-diarylthiazole.
Protocol 3: Synthesis of 2-Alkynyl-4-phenylthiazole via Sonogashira Coupling
This protocol details the coupling of 2-bromo-4-phenylthiazole with a terminal alkyne.
Materials & Reagents:
-
2-Bromo-4-phenylthiazole (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide [CuI] (0.1 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry reaction flask, add 2-bromo-4-phenylthiazole, Pd(PPh₃)₄, and CuI.[13]
-
Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Under inert gas, add anhydrous DMF, triethylamine, and finally the terminal alkyne via syringe.[14]
-
Reaction: Stir the mixture at 65 °C. The reaction is typically complete within 12-24 hours, as monitored by TLC.[13]
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the solvent.
-
Extraction: Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure 2-alkynyl-4-phenylthiazole.[13]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles [ouci.dntb.gov.ua]
- 7. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 23. Hiyama Coupling [organic-chemistry.org]
Application Notes & Protocols: Selective Functionalization of the C2 Position of 2,4-Dibromo-5-methylthiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the C2 position of 2,4-dibromo-5-methylthiazole. This versatile building block is of significant interest in medicinal chemistry and materials science. These notes detail robust protocols for achieving C2 selectivity through various synthetic strategies, including metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The underlying principles of reactivity and selectivity are discussed to provide a deeper understanding of the experimental choices.
Introduction: The Significance of this compound
This compound is a key heterocyclic scaffold utilized in the synthesis of a wide array of biologically active molecules and functional materials. The differential reactivity of the C2 and C4 bromine atoms allows for sequential and site-selective functionalization, making it a valuable starting material for creating diverse molecular architectures. The C2 position is generally more reactive towards a variety of transformations, a characteristic that can be exploited for targeted synthesis. Understanding and controlling this selectivity is paramount for efficient and predictable synthetic outcomes.
Strategic Approaches to C2 Functionalization
The selective functionalization of the C2 position of this compound can be achieved through several reliable methods. The choice of strategy often depends on the desired functionality to be introduced.
Key Strategies Include:
-
Metal-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
-
Lithiation followed by Electrophilic Quench: A classic method for introducing a variety of functional groups.
-
Direct C-H Activation: An emerging and atom-economical approach.
This guide will focus on the widely applicable metal-catalyzed cross-coupling reactions due to their broad substrate scope and functional group tolerance.
Metal-Catalyzed Cross-Coupling Reactions at the C2 Position
The enhanced reactivity of the C2-Br bond in 2,4-dibromothiazoles is a well-documented phenomenon, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This inherent selectivity allows for mono-functionalization at the C2 position while leaving the C4-Br intact for subsequent transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[2] In the context of this compound, it allows for the selective introduction of an aryl or vinyl substituent at the C2 position. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and an organoboron reagent.[2]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling at C2
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are effective for cross-coupling of heteroaryl halides.[1] |
| Base | K₂CO₃, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is often used to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]
Caption: Workflow for Sonogashira Coupling.
Protocol 3.2.1: General Procedure for Sonogashira Coupling at C2
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.04-0.10 equiv.).
-
Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions.[5] |
| Co-catalyst | CuI | The copper co-catalyst facilitates the formation of a copper acetylide intermediate.[3] |
| Base/Solvent | Et₃N, i-Pr₂NH | The amine acts as both a base and a solvent. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at mild temperatures.[3] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6][7][8] This reaction has broad applicability in pharmaceutical synthesis.[7]
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination at C2
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture at 80-120 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Bulky, electron-rich phosphine ligands facilitate the catalytic cycle.[7][9] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-120 °C | Higher temperatures are often needed to overcome the activation energy. |
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents are pure and solvents are anhydrous and degassed. The choice of ligand and base can significantly impact the reaction outcome.
-
Lack of Selectivity: While C2 is generally more reactive, running the reaction for extended periods or at very high temperatures may lead to di-substitution. Careful monitoring is crucial.
-
Catalyst Deactivation: The presence of impurities can poison the catalyst. Use high-purity starting materials and reagents.
Conclusion
The selective functionalization of the C2 position of this compound is a highly achievable and valuable transformation in synthetic chemistry. The protocols outlined in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide robust and reproducible methods for introducing a variety of functional groups at this position. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to achieving high yields and selectivity.
References
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry Channel. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromo-5-methylthiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-5-methylthiazole. The unique electronic and steric properties of this heterocyclic building block present specific challenges, most notably the regioselective functionalization of the C2 versus the C4 position. This document is designed to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic approach and actionable solutions based on established organometallic principles.
Problem 1: Low to No Yield of Desired Product
This is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst or Ligand: The Pd(0) species is the active catalyst, and its generation or stability can be compromised.[1]
-
Solution: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere, as phosphines are susceptible to oxidation.[2] For consistency, consider using modern, air-stable pre-catalysts like Buchwald's palladacycle G3 or G4 pre-catalysts, which are designed for reliable activation.[1]
-
-
Improper Base Selection or Quality: The base is critical for activating the boronic acid to facilitate transmetalation but can also promote side reactions if not chosen carefully.[3][4]
-
Solution: Screen a panel of bases. Inorganic bases are typically most effective.[5] Start with K₂CO₃ as a mild option. If the yield is low, move to stronger bases like K₃PO₄ or Cs₂CO₃.[3][6] Ensure the base is a fine, dry powder, especially for anhydrous reactions, to maximize surface area and reactivity.[1]
-
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][2]
-
Solution: Ensure your reaction solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more rigorous oxygen removal.[2] The reaction should be set up and run under a positive pressure of an inert gas.
-
-
Boronic Acid Instability (Protodeboronation): Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[2][5]
-
Solution: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions, minimizing its decomposition.[2]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Poor or No Regioselectivity (Mixture of C2 and C4-coupled products)
This is the central challenge with this compound. Understanding the inherent reactivity is key.
Cause & Authoritative Explanation:
Cross-coupling reactions on 2,4-dibromothiazole occur preferentially at the more electron-deficient C2 position.[7] The bromine at C2 is more activated towards the initial oxidative addition step with the Pd(0) catalyst compared to the bromine at C4. Therefore, achieving selective coupling at the C4 position in a single step with an unfunctionalized C2 position is exceptionally difficult and generally not feasible.
Solution: Sequential Coupling Strategy
The most robust and reliable method is a two-step, sequential cross-coupling strategy:
-
Step 1: Selective Coupling at C2: Perform a Suzuki-Miyaura coupling reaction targeting the more reactive C2-Br position. This will yield a 2-aryl-4-bromo-5-methylthiazole intermediate.
-
Step 2: Coupling at C4: Use the purified intermediate from Step 1 as the substrate for a second Suzuki-Miyaura coupling to functionalize the C4 position.
This approach provides unambiguous control over the final structure.
Problem 3: Formation of Side Products (Homocoupling, Dehalogenation)
Causes & Solutions:
-
Boronic Acid Homocoupling (Biaryl Formation): This is typically caused by oxygen in the reaction mixture.
-
Solution: As mentioned in Problem 1, rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution.[1]
-
-
Dehalogenation (Loss of Bromine): The aryl halide is reduced to an aryl-H compound. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the mixture (like an amine base or alcohol solvent) followed by reductive elimination.[8]
-
Solution: Avoid amine bases (e.g., Et₃N) if possible, as they can be a source of hydride.[6] If using alcohol co-solvents, ensure they are anhydrous. Using a well-defined catalyst and ligand system can often minimize this pathway.
-
-
Product Degradation on Silica Gel: Thiazole-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel during purification.[9]
-
Solution: If you observe streaking or decomposition during column chromatography, consider neutralizing the silica gel. This can be done by preparing the slurry in an eluent containing a small amount (e.g., 0.5-1%) of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase like alumina may be beneficial.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination to start with?
A1: There is no universal "best" system, but an excellent starting point for a heteroaryl bromide is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand.[10][11] However, for challenging substrates like this, modern catalyst systems often provide superior results.
| Catalyst System | Advantages & Use Cases |
| Pd(PPh₃)₄ | Commercially available, good starting point for many couplings.[12] |
| Pd(dppf)Cl₂ | Robust and effective for many heteroaromatic couplings.[13] |
| Pd₂(dba)₃ + Ligand | Allows for flexible screening of different ligands. |
| Buchwald Pre-catalysts | Air-stable, highly active, excellent for challenging substrates.[1] |
For ligands, bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are often highly effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
Q2: How do I choose the most effective base for my reaction?
A2: The base's role is to form the reactive boronate species, which is essential for the transmetalation step.[4] The optimal choice depends on the substrate's sensitivity and the boronic acid's reactivity.
| Base | Strength | Common Use & Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Good starting point, often used in aqueous/biphasic systems.[6][15] |
| K₃PO₄ | Strong | Very effective for a wide range of substrates, good for anhydrous conditions.[3][12] |
| Cs₂CO₃ | Strong | Often gives the highest yields but is more expensive.[6] |
| KF | Weak | Useful when base-labile functional groups (e.g., esters) are present.[4][16] |
Q3: What are the recommended solvent systems?
A3: Biphasic solvent systems are very common for Suzuki couplings as they help dissolve both the organic substrates and the inorganic base.
-
1,4-Dioxane / Water (e.g., 4:1 ratio): A highly effective and widely used system.[13][15]
-
Toluene / Water: Another excellent biphasic choice.
-
DMF or THF: Can be used, sometimes with water as a co-solvent. Anhydrous DMF can be useful if water-sensitive groups are a concern.[16]
Regardless of the choice, the solvent must be degassed to remove dissolved oxygen.
Q4: Can I perform a double Suzuki coupling in one pot?
A4: While theoretically possible, it is synthetically challenging and not recommended for achieving a high yield of a specific, unsymmetrically substituted product. The significant difference in reactivity between the C2 and C4 positions makes controlling the reaction difficult. A mixture of mono-substituted (at C2), di-substituted, and starting material is the likely outcome. For clean, high-yielding synthesis, the sequential, two-step approach is vastly superior.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C2 Position
This protocol provides a robust starting point for the first step of the sequential coupling strategy.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).[3][11]
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[17]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[3]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the dibromo starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[18] To remove any unreacted boronic acid, an optional wash with a mild base like 1M NaHCO₃ can be performed before the water wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2-aryl-4-bromo-5-methylthiazole.[10]
-
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- BenchChem. (2025). Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions.
- National Institutes of Health. (2016).
- BenchChem. (2025).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- YouTube. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2,4-Dibromo-5-methylthiazole
Technical Support Center: Synthesis of 2,4-Dibromo-5-methylthiazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, mechanism-driven troubleshooting advice and frequently asked questions to ensure a successful and high-purity yield of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established route begins with the commercially available 2-Amino-5-methylthiazole. The synthesis involves two key transformations: a Sandmeyer reaction to replace the 2-amino group with bromine, and a subsequent electrophilic bromination at the 4-position. While the order can be varied, the most common sequence involves diazotization followed by bromination, as direct bromination of 2-aminothiazole can sometimes lead to complex mixtures.[1]
Q2: Why is strict temperature control so critical, particularly during the first step?
The first step involves the formation of a diazonium salt from 2-amino-5-methylthiazole using sodium nitrite and a strong acid (e.g., HBr). Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose rapidly, often violently, with the evolution of nitrogen gas.[2][3] This decomposition leads to a significant reduction in yield and the formation of tarry, intractable byproducts. Maintaining a temperature between 0–5 °C is crucial for the stability of the diazonium intermediate, ensuring it is available to react with the copper(I) bromide catalyst in the subsequent Sandmeyer step.[2]
Q3: What are the best analytical techniques to monitor this reaction and identify impurities?
A combination of techniques is recommended for robust reaction monitoring and quality control:
-
Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of starting material and the appearance of the product(s). A non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile intermediates and byproducts. It can help quantify the relative amounts of mono-brominated, di-brominated, and over-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the final product and key impurities. The chemical shifts of the thiazole ring protons and the methyl group are sensitive to the substitution pattern.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Overall Yield of this compound
Symptom: After purification, the isolated yield of the final product is significantly lower than expected.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Incomplete Diazotization | The reaction of the amino group with nitrous acid (generated in situ from NaNO₂) is pH and temperature-sensitive. If the solution is not sufficiently acidic or if the temperature rises, the nitrous acid can decompose, or the diazotization will not proceed to completion, leaving unreacted starting material. | Ensure the 2-amino-5-methylthiazole is fully dissolved in a strong acid (e.g., >48% HBr) before cooling. Add the aqueous sodium nitrite solution dropwise, keeping the internal temperature strictly below 5 °C. |
| B. Premature Diazonium Salt Decomposition | The diazonium salt intermediate is highly reactive. If there is a delay between its formation and the addition of the CuBr catalyst, or if localized heating occurs, it will decompose to form phenols and other byproducts upon reaction with water, significantly reducing the pathway to the desired 2-bromo intermediate.[3] | Prepare the CuBr solution in advance. Use the freshly prepared, cold diazonium salt solution immediately. Ensure vigorous stirring to dissipate heat during the addition to the CuBr solution. |
| C. Inefficient Halogen Exchange (Sandmeyer Step) | The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2] If the CuBr catalyst is of poor quality (oxidized to Cu(II)) or used in insufficient quantity, the electron transfer that initiates the conversion of the diazonium salt to the aryl radical will be inefficient. | Use high-purity, freshly prepared or purchased CuBr. Ensure the reaction is carried out under an inert atmosphere if possible to prevent oxidation of Cu(I) to Cu(II). |
Problem 2: Presence of a Tri-brominated Impurity
Symptom: Mass spectrometry or NMR analysis indicates the presence of a compound with three bromine atoms, likely 2,4-Dibromo-5-(bromomethyl)thiazole.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Radical Bromination of the Methyl Group | While electrophilic bromination targets the electron-rich thiazole ring, harsh conditions can initiate a radical pathway. The use of elemental bromine (Br₂) with exposure to UV light or high temperatures can generate bromine radicals that preferentially abstract a hydrogen from the benzylic-like methyl group, leading to side-chain bromination. | Conduct the bromination step using N-Bromosuccinimide (NBS) instead of elemental bromine, as it provides a low concentration of Br₂ and disfavors radical pathways. Perform the reaction in the dark and at controlled temperatures (e.g., room temperature or slightly below). |
| B. Excessive Brominating Agent | Using a large excess of the brominating agent, especially at elevated temperatures, can overcome the activation barrier for radical substitution on the methyl group, even without a dedicated radical initiator. | Use a carefully controlled stoichiometry for the brominating agent (typically 1.05 to 1.1 equivalents for the second bromination step). Monitor the reaction closely by TLC or GC to avoid adding excessive reagent after the starting material is consumed. |
Problem 3: Significant Contamination with Mono-brominated Species
Symptom: The final product is contaminated with either 2-bromo-5-methylthiazole or 4-bromo-5-methylthiazole.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Incomplete Second Bromination | The second bromination at the C4 position is an electrophilic aromatic substitution. The thiazole ring is deactivated by the first electron-withdrawing bromine atom at C2, making the second substitution slower. Insufficient reaction time or a sub-stoichiometric amount of brominating agent will result in incomplete conversion.[4] | Increase the reaction time for the second bromination step and monitor its progress carefully. Ensure at least one full equivalent of the brominating agent (e.g., NBS) is used. Gentle heating (e.g., 40–50 °C) may be required to drive the reaction to completion, but must be balanced against the risk of side reactions. |
Problem 4: Formation of Hydroxylated Byproducts (e.g., 2-Bromo-4-hydroxy-5-methylthiazole)
Symptom: Mass spectrometry reveals impurities with masses corresponding to the replacement of a bromine atom with a hydroxyl group.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| A. Reaction of Diazonium Salt with Water | This is a classic side reaction in Sandmeyer chemistry. If the concentration of the bromide nucleophile is too low or the reaction temperature rises, the diazonium salt will react with water (the solvent) to produce a phenol-equivalent, in this case, a 2-hydroxythiazole derivative.[5] | Use a highly concentrated acid (e.g., 48% HBr) as the reaction medium for the diazotization step. This ensures a high concentration of bromide ions is available to compete with water. Maintain strict low-temperature control (0–5 °C). |
| B. Hydrolysis During Workup | Bromothiazoles can be susceptible to nucleophilic substitution by hydroxide ions under basic workup conditions, although this is generally less common than diazonium salt hydrolysis. | During workup, neutralize the acidic reaction mixture carefully with a mild base like sodium bicarbonate. Avoid using strong bases like sodium hydroxide, and keep the temperature low during the neutralization process. |
Visualizing the Reaction and Side Products
The following diagrams illustrate the key reaction pathways and potential pitfalls.
Caption: A logical flow diagram for troubleshooting the synthesis.
Reference Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 2-Bromo-5-methylthiazole via Sandmeyer Reaction
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-5-methylthiazole (1 equiv.) in 48% hydrobromic acid (5-6 vols.) at room temperature.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equiv.) in deionized water (1-2 vols.).
-
Add the sodium nitrite solution dropwise to the thiazole solution, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The resulting solution is the diazonium salt, which should be used immediately.
-
In a separate reactor, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid (3-4 vols.) and cool it to 0–5 °C.
-
Add the cold diazonium salt solution portion-wise to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-methylthiazole.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-5-methylthiazole (1 equiv.) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC or GC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After concentrating the solvent, the crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound as a solid.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). Available at: [Link]
- Method for preparing 2-chloropropionaldehyde and use of the same.Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Bromination of 2-Thiazolylhydrazones. ResearchGate. Available at: [Link]
- US Patent 2537592A: 2-sulfanilamido-5-bromothiazoles.Google Patents.
-
Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
-
Reactions of Thiazole. Pharmaguideline. Available at: [Link]
-
Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
Sources
Technical Support Center: Purification of 2,4-Dibromo-5-methylthiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,4-Dibromo-5-methylthiazole. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format. Our focus is on ensuring the scientific integrity of your experimental outcomes through robust and well-understood purification methodologies.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is a yellow solid, but I expected a white or off-white solid. What could be the cause, and how do I fix it?
A1: A persistent yellow color in your this compound product often indicates the presence of impurities. The synthesis of this compound typically involves bromination of 5-methylthiazole, which can lead to several colored byproducts[1][2].
-
Potential Cause 1: Residual Bromine or Acidic Impurities: Traces of bromine from the synthesis or acidic byproducts can impart a yellow to brownish hue.
-
Troubleshooting Step: Before purification, ensure your crude product is properly quenched and neutralized. A wash with a dilute solution of a reducing agent like sodium bisulfite can remove excess bromine, followed by a wash with a weak base like sodium bicarbonate to neutralize any residual acid.
-
-
Potential Cause 2: Poly-brominated or Oxidized Species: Over-bromination can lead to the formation of more complex and often colored thiazole derivatives. Additionally, some brominated heterocycles can be sensitive to air and light, leading to the formation of colored oxides[3].
-
Troubleshooting Step: If you suspect over-bromination, column chromatography is the most effective method to separate these closely related impurities. When handling and storing the compound, even after purification, it is best to use an inert atmosphere (nitrogen or argon) and protect it from light[4][5].
-
-
Potential Cause 3: Palladium Catalyst Residues: If a palladium-catalyzed cross-coupling reaction was part of your synthesis, residual palladium can cause discoloration[3].
-
Troubleshooting Step: Passing a solution of your compound through a short plug of activated carbon or a metal scavenger resin can effectively remove trace metals.
-
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?
A2: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on solvent choice and technique.
-
Issue: No Crystal Formation upon Cooling.
-
Troubleshooting:
-
Induce Crystallization: If the solution is supersaturated, you may need to initiate crystal growth. Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of pure this compound[6].
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, increasing the concentration of your compound, and then allow it to cool again[6].
-
-
-
Issue: The Compound "Oils Out" Instead of Forming Crystals.
-
Explanation: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurity level is very high, depressing the melting point[6].
-
Troubleshooting:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This allows for the orderly formation of a crystal lattice[6].
-
Solvent System Adjustment: The solubility of your compound might be too high in the chosen solvent. Consider a two-solvent recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly. For halogenated heterocycles, common "good" solvents might include dichloromethane or ethyl acetate, while "poor" solvents are often alkanes like hexanes or heptane.
-
-
Q3: My yield after column chromatography is very low. Where did my product go?
A3: Low recovery from column chromatography can be frustrating. Here are some common culprits and solutions.
-
Possible Reason 1: Compound Decomposition on Silica Gel.
-
Explanation: Silica gel is slightly acidic and can cause decomposition of sensitive compounds[3][7]. Halogenated thiazoles can be susceptible to this.
-
Troubleshooting:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for any new spots, which would indicate decomposition[7].
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%).
-
Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil[7].
-
-
-
Possible Reason 2: Incorrect Eluent Polarity.
-
Explanation: If your eluent is not polar enough, your compound may not move off the column. If it's too polar, it may elute too quickly with impurities.
-
Troubleshooting:
-
Optimize with TLC: The ideal Rf value for the compound of interest on a TLC plate is between 0.2 and 0.4 for good separation on a column. Adjust your solvent system (e.g., ethyl acetate/hexanes) to achieve this Rf value.
-
Check for Elution: If you suspect your compound is still on the column, try flushing the column with a more polar solvent to see if you can recover it.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for purification?
A1: Understanding the physical properties is crucial for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₄H₃Br₂NS | - |
| Molecular Weight | 256.95 g/mol | Important for characterization.[1] |
| Appearance | Light yellow to yellow solid | A change from this may indicate impurities or degradation.[5] |
| Boiling Point (Predicted) | 260.7 ± 20.0 °C | Suggests that vacuum distillation could be a viable purification method for larger quantities, though thermal stability should be considered.[5] |
| Storage Temperature | 2-8°C under inert gas | Indicates potential sensitivity to heat, air, or moisture.[4][5] |
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The most likely impurities originate from the starting materials and side reactions during the bromination of 5-methylthiazole[1][2]. These can include:
-
Unreacted 5-methylthiazole
-
Mono-brominated species (e.g., 2-bromo-5-methylthiazole)
-
Over-brominated species (e.g., 2,4,5-tribromothiazole)
-
Decomposition products
Q3: Which purification technique is generally best for this compound?
A3: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity. The following flowchart can guide your decision:
Caption: Decision flowchart for selecting a purification method.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is ideal for crude material that is already relatively pure (>85%) and where the impurities have different solubility profiles from the desired product.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This method is highly effective for separating compounds with similar polarities, such as different brominated thiazoles.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. References
-
Ganapathi, K., & Kulkarni, K. D. (1952). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(6), 758-764.
-
LookChem. (n.d.). 2-Bromo-5-methylthiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
American Chemical Society. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACG Publications. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Organic Communications. Retrieved from [Link]
-
Aitken, R. A., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography.
-
Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]
Sources
preventing dehalogenation in cross-coupling of bromothiazoles
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for preventing a common and often frustrating side reaction in the cross-coupling of bromothiazoles: dehalogenation. The thiazole motif is a critical scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery. This resource is built on a foundation of established chemical principles and field-proven insights to help you navigate the complexities of these reactions.
Troubleshooting Guide: Tackling Dehalogenation Head-On
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: Significant formation of the dehalogenated thiazole byproduct is observed by LC-MS or NMR.
-
Potential Cause A: Suboptimal Palladium Catalyst and/or Ligand System. The choice of the palladium source and, more critically, the ligand, is paramount in dictating the reaction pathway. The relative rates of reductive elimination (the desired product-forming step) and competing side reactions like dehalogenation are heavily influenced by the ligand's steric and electronic properties.
-
Solution:
-
Switch to Bulky, Electron-Rich Ligands: For many cross-coupling reactions, including Suzuki and Buchwald-Hartwig, bulky biarylphosphine ligands are highly effective at promoting the desired reductive elimination.[1][2] Ligands such as SPhos, XPhos, and RuPhos can accelerate the final step of the catalytic cycle, thereby outcompeting the dehalogenation pathway.[2]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of bulky, electron-donating ligands that can be very effective in preventing dehalogenation.[1]
-
Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-palladium ratio, but this may need to be optimized for your specific substrate.
-
-
-
Potential Cause B: Inappropriate Base Selection. The base plays a crucial role not only in the transmetalation step (in Suzuki couplings) but can also be a source of hydride species that lead to dehalogenation. Strong alkoxide bases, in particular, can promote this side reaction.[2]
-
Solution:
-
Use Weaker Inorganic Bases: Switch from strong bases like sodium tert-butoxide (NaOtBu) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2]
-
Anhydrous Conditions with K₃PO₄: For anhydrous coupling reactions, using K₃PO₄ can be beneficial. Interestingly, in some cases, the addition of a small, controlled amount of water can be advantageous.[1]
-
-
-
Potential Cause C: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and long reaction times can increase the likelihood of catalyst decomposition and the formation of palladium-hydride species responsible for dehalogenation.
-
Solution:
-
Lower the Reaction Temperature: Empirically determine the lowest effective temperature for your transformation.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.
-
Consider Microwave Heating: Microwave irradiation can sometimes accelerate the desired cross-coupling reaction, allowing for shorter reaction times and potentially reducing the extent of dehalogenation.[3]
-
-
-
Potential Cause D: Solvent Effects. The solvent can influence the reaction pathway. Polar aprotic solvents, while common, may not always be the optimal choice.
Issue 2: The cross-coupling reaction is sluggish, and dehalogenation is the major product.
-
Potential Cause: Slow Oxidative Addition. The first step in the catalytic cycle, oxidative addition of the bromothiazole to the Pd(0) center, can be slow, particularly if the thiazole ring is electron-rich.[5][6] This can allow time for competing dehalogenation pathways to dominate.
-
Solution:
-
Use a More Active Catalyst System: Employ a pre-catalyst that readily forms the active Pd(0) species.[7]
-
Increase Temperature Carefully: While high temperatures can be detrimental, a modest increase may be necessary to facilitate oxidative addition. This should be done cautiously and in conjunction with monitoring for dehalogenation.[7]
-
Ligand Choice: Electron-rich ligands can also accelerate oxidative addition.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are bromothiazoles, particularly 2-bromothiazoles, susceptible to dehalogenation?
The carbon-bromine bond in bromothiazoles can be susceptible to cleavage. The electron-deficient nature of the thiazole ring can influence the reactivity of the C-Br bond.[1] Furthermore, the regiochemistry of the bromine substituent plays a significant role in the bond dissociation energy, which in turn affects the ease of oxidative addition and potential side reactions.[8][9]
Q2: How does water content affect dehalogenation in Suzuki couplings?
The role of water in Suzuki couplings can be complex. While a certain amount of water is often necessary to facilitate the transmetalation step, excessive water can be a proton source, leading to hydrodehalogenation. In some systems, anhydrous conditions can suppress dehalogenation but may also halt the desired coupling reaction.[10] Therefore, careful control of the water content is crucial.
Q3: Can the purity of my reagents impact the extent of dehalogenation?
Absolutely. Impurities in starting materials, solvents, or other reagents can be sources of protons or hydrides, which can facilitate the dehalogenation process.[1] It is essential to use high-purity, dry solvents and fresh reagents. Ensure that boronic acids, if used, are free of significant amounts of borane (B-H) impurities.
Q4: For Stille couplings of bromothiazoles, what are some key considerations to minimize dehalogenation?
Similar to other cross-coupling reactions, ligand and solvent choice are critical in Stille couplings. Using bulky ligands can help promote reductive elimination over dehalogenation.[3] Switching from polar aprotic solvents like DMF or dioxane to less polar options like toluene has been shown to be effective in reducing this side reaction.[3]
Q5: Are there any specific recommendations for Sonogashira couplings with bromothiazoles to avoid dehalogenation?
For Sonogashira couplings, the oxidative addition of the aryl bromide to the palladium catalyst can be a rate-limiting step.[11] Ensuring this step is efficient is key. Using a sufficiently active catalyst system and optimizing the temperature are important. The choice of base and solvent also plays a role. An amine base like triethylamine is commonly used, and solvents like THF or DMF are typical, though screening may be necessary.[12][13]
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the undesired dehalogenation pathway can diverge.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromothiazole (to be optimized):
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq) to an oven-dried reaction vessel.[1][4]
-
Substrate Addition: Add the bromothiazole (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq) to the vessel.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a dioxane/water mixture or toluene) via syringe.[1][4]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Parameter Optimization Summary
| Parameter | Standard Condition | Alternative to Reduce Dehalogenation | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) | Accelerates reductive elimination, outcompeting dehalogenation.[1][2] |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the formation of hydride species that cause dehalogenation.[1][2] |
| Solvent | Polar aprotic (e.g., DMF, Dioxane) | Less polar solvents (e.g., Toluene) or optimized solvent/water mixtures | Can influence the reaction pathway and suppress side reactions.[1][3] |
| Temperature | Often >100 °C | Lowest effective temperature (e.g., 80-100 °C) | Minimizes catalyst decomposition and side reactions.[1] |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting dehalogenation.
References
-
significant dehalogenation in stille coupling. Reddit. Available at: [Link]
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Available at: [Link]
-
Deciphering complexity in Pd–catalyzed cross–couplings. National Institutes of Health. Available at: [Link]
-
Selectivity in cross-coupling at 23 °C. ResearchGate. Available at: [Link]
-
Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses. Politecnico di Torino. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a. ResearchGate. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. figshare. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]
-
Sonogashira Coupling /Hydroboration/Stereospecific Halogenation|GATE 2020 Problem Solved|ChemOrgChem. YouTube. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling of Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling of thiazole-containing compounds. Thiazole moieties are prevalent in pharmacologically active molecules, but their successful incorporation via cross-coupling is often challenging. This resource is designed to help you navigate these complexities and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of thiazoles considered "difficult"?
The Suzuki coupling of thiazoles presents several challenges rooted in the inherent electronic and structural properties of the thiazole ring:
-
Catalyst Inhibition/Deactivation: The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as ligands and coordinate to the palladium catalyst. This coordination can occupy active sites, leading to catalyst inhibition or the formation of inactive palladium species, often observed as palladium black.[1][2]
-
Electronic Effects: The thiazole ring is electron-deficient, which can influence the reactivity of the C-X bond (where X is a halide).[3][4] While an electron-deficient ring can sometimes facilitate the initial oxidative addition step, the overall electronic balance of the system is crucial and can be difficult to manage.
-
Steric Hindrance: Substituted thiazoles, particularly those with groups adjacent to the coupling site, can create significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst and the coupling partners, slowing down or preventing the reaction.[5][6]
-
Regioselectivity: In cases of di- or poly-halogenated thiazoles, achieving selective coupling at a specific position can be challenging, as different C-X bonds will have varying reactivities.[7]
-
Boronic Acid Instability: Like many Suzuki reactions, the thiazole coupling is susceptible to side reactions involving the boronic acid partner, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[8][9]
Q2: What is the best general palladium precursor to start with for a thiazole coupling?
For initial screening, several Pd precursors are commonly used. The choice often depends on whether you are using a pre-formed catalyst or generating the active Pd(0) species in situ.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species. It is often paired with phosphine ligands.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require in situ reduction. It is often preferred for difficult couplings as it provides a direct source of the active catalyst.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) precatalyst where the ligand is already incorporated. While convenient, triphenylphosphine (PPh₃) is often not the optimal ligand for challenging thiazole couplings.[10]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and highly active precatalyst, particularly effective for a range of cross-coupling reactions.
For difficult couplings, starting with Pd₂(dba)₃ or Pd(OAc)₂ combined with a high-performance ligand is generally the most flexible and effective approach.
Q3: How do I select the right ligand for my thiazole substrate? This seems to be the most critical parameter.
You are correct; ligand selection is paramount. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For difficult thiazole couplings, standard ligands like PPh₃ are often insufficient.[10] The field has moved towards bulky, electron-rich phosphine ligands.
Table 1: Comparison of Ligand Classes for Thiazole Suzuki Coupling
| Ligand Class | Example(s) | Key Characteristics | Best For... | Causality Behind Effectiveness |
| Triarylphosphines | PPh₃ | Low steric bulk, moderate electron donor. | Simple, unhindered substrates (often not suitable for difficult couplings). | Can be prone to catalyst decomposition and is often not active enough to overcome the energy barriers of difficult couplings. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | High steric bulk, very electron-rich. | Sterically hindered and electron-poor/rich heteroaryl halides.[11][12][13] | The bulk promotes reductive elimination, while the high electron density accelerates oxidative addition. This combination is ideal for overcoming the challenges of thiazole coupling.[11] |
| Bulky Dialkylphosphines | cataCXium® A (Di(1-adamantyl)-n-butylphosphine) | Extremely bulky and electron-rich alkylphosphine. | Aryl chlorides and sterically demanding couplings. | The large steric profile and strong σ-donating ability create a highly active catalyst capable of activating even less reactive C-Cl bonds. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong σ-donors, sterically tunable. | Sterically demanding couplings and reactions requiring high catalyst stability.[14] | Forms a very strong Pd-C bond, creating a robust catalyst that resists decomposition at high temperatures.[14] |
Recommendation: For a difficult thiazole coupling, begin your screening with a Buchwald ligand such as SPhos or XPhos .[12][15] These ligands have a proven track record for a wide range of challenging heteroaromatic couplings.[11][13]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of thiazoles.
Problem: Low or No Yield of Desired Product
A low yield is the most common issue. A systematic approach is required to diagnose the root cause.
dot
Caption: A logical workflow for troubleshooting low yields.
Potential Cause 1: Catalyst Deactivation
-
Why it happens: The thiazole nitrogen coordinates to the palladium, or residual oxygen in the solvent reacts with the Pd(0) catalyst, leading to the formation of inactive palladium black.[1][16]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. Use a freeze-pump-thaw technique for sensitive reactions or, at a minimum, bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before use.[1]
-
Use a Bulky Ligand: Bulky ligands like SPhos or XPhos can create a sterically hindered environment around the palladium center, which can disfavor the binding of the thiazole nitrogen.[11][12]
-
Use Fresh Reagents: Ensure your palladium precursor and, especially, your phosphine ligand are fresh. Phosphine ligands are susceptible to oxidation upon storage.[9]
-
Potential Cause 2: Protodeboronation of the Boronic Acid
-
Why it happens: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium center. This is particularly problematic with electron-deficient boronic acids and under harsh basic conditions.[9][10]
-
Solutions:
-
Use a Milder Base: While a base is required, overly strong or aqueous bases can accelerate protodeboronation. Consider switching from NaOH or K₂CO₃ to milder bases like K₃PO₄ or Cs₂CO₃.[9]
-
Anhydrous Conditions: While some Suzuki protocols use water as a co-solvent, if protodeboronation is suspected, switching to strictly anhydrous conditions can help.[9]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA boronate. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[9]
-
Potential Cause 3: Steric Hindrance
-
Why it happens: Bulky groups on the thiazole ring or the boronic acid physically block the components from coming together in the correct orientation for the reaction to proceed.[5]
-
Solutions:
-
Employ Bulky Monodentate Ligands: This is the primary solution. Ligands like XPhos, SPhos, or other Buchwald-type ligands are specifically designed to facilitate the coupling of sterically demanding substrates.[6][17]
-
Increase Reaction Temperature: Higher temperatures (e.g., moving from 80°C to 110°C or 140°C in a high-boiling solvent like xylenes or DMF) can provide the necessary energy to overcome the steric barrier.[6]
-
Use a More Active Catalyst System: N-Heterocyclic Carbene (NHC) ligands can form highly active and stable palladium complexes that are effective for constructing tetra-ortho-substituted biaryls.[14]
-
Problem: Significant Homocoupling Side Products
-
Why it happens: Homocoupling of the boronic acid (to form a biaryl derived from two boronic acid molecules) can occur, especially in the presence of oxygen or at high temperatures.
-
Solutions:
-
Strictly Inert Atmosphere: This is the most critical factor. Oxygen promotes the oxidative homocoupling of boronic acids. Ensure your reaction is rigorously degassed and maintained under a positive pressure of argon or nitrogen.[1]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.
-
Lower Temperature: If the reaction allows, running it at the lowest effective temperature can minimize this side reaction.
-
Experimental Protocol: General Procedure for a Difficult Thiazole Suzuki Coupling
This protocol is a starting point based on modern best practices using a Buchwald ligand. Optimization will likely be required for your specific substrates.
Reagents & Equipment:
-
Halothiazole derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Buchwald Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen).
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halothiazole (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Thiazole-Specific Challenges
dot
Caption: The Suzuki Cycle with a note on catalyst inhibition.
References
-
Cohen, A. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1). [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
-
ResearchGate. (2014). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of Dibromothiazoles
Welcome to the Technical Support Center for the regioselective functionalization of dibromothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving site-selectivity in their synthetic endeavors. Thiazole moieties are of paramount importance due to their prevalence in biologically active compounds, making precise modification of dibromothiazole building blocks a critical skill.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of dibromothiazoles, providing probable causes and actionable solutions based on established chemical principles.
Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Scenario: You are attempting a Suzuki-Miyaura or Stille coupling on a dibromothiazole (e.g., 2,4- or 2,5-dibromothiazole) and obtaining a mixture of mono-substituted isomers, or reaction at the undesired position.
Probable Causes & Solutions:
-
Incorrect Catalyst or Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial in differentiating between the C-Br bonds of the thiazole ring.[2] In many palladium-catalyzed cross-coupling reactions, the C2 position is generally more reactive due to its higher electron deficiency, which facilitates the oxidative addition of the Pd(0) catalyst.[2][3]
-
Solution: For enhanced selectivity, consider using bulky phosphine ligands such as SPhos or XPhos, which can sterically hinder the approach to one of the bromine atoms. The choice of catalyst and ligand can significantly influence which C-Br bond is activated.[2]
-
-
Suboptimal Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Solution: Lowering the reaction temperature may favor the kinetically preferred product. Conversely, if the desired product is the thermodynamically more stable isomer, a higher temperature might be beneficial. A temperature screening is often necessary to find the optimal conditions for regioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of intermediates in the catalytic cycle and influence regioselectivity.[4]
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, THF). For instance, a reaction that proceeds through a specific mechanism in THF might be suppressed or altered in a different solvent like tetrahydropyran.[4]
-
Issue 2: Unintended Halogen Migration (Halogen Dance Reaction)
Scenario: During a lithiation reaction on a bromothiazole, you observe the formation of an isomer where the bromine atom has moved to a different position on the ring.
Probable Causes & Solutions:
-
Thermodynamic Equilibration: The "halogen dance" is a transposition reaction driven by the formation of a more stable organolithium species.[4][5] This is particularly common when deprotonation occurs at a position that is not the most acidic site, leading to a rearrangement to place the lithium at a more stabilized position.[5]
-
Solution 1: Lower Reaction Temperature: The halogen dance is often temperature-dependent. Performing the lithiation and subsequent electrophilic quench at very low temperatures (e.g., -78 °C or even -100 °C) can often trap the kinetically formed organolithium species before it has a chance to rearrange.[2]
-
Solution 2: Choice of Base: The choice of base can influence the propensity for halogen migration. Lithium diisopropylamide (LDA) is a common base used to initiate halogen dance reactions.[5] Consider using a less hindered or different type of base if rearrangement is undesired.
-
Solution 3: Rapid Quenching: After the initial lithiation, quench the reaction with the electrophile as quickly as possible to minimize the time for the halogen dance to occur.
-
Issue 3: Low Yield or No Reaction in Lithiation-Based Functionalization
Scenario: You are attempting a bromine-lithium exchange followed by an electrophilic quench, but you are observing low conversion of the starting material or decomposition.
Probable Causes & Solutions:
-
Incomplete Bromine-Lithium Exchange: The efficiency of the bromine-lithium exchange is highly dependent on the reaction conditions.
-
Solution: Ensure strictly anhydrous and inert conditions, as organolithium reagents are highly reactive towards water and oxygen. Use freshly titrated n-butyllithium. The choice of solvent is also critical; THF is commonly used for these reactions.[1]
-
-
Side Reactions of the Organolithium Intermediate: The generated thiazolyl-lithium species can be unstable at higher temperatures or can react with the solvent or other components in the reaction mixture.
-
Solution: Maintain cryogenic temperatures throughout the lithiation and quenching steps.[2] Ensure all reagents and solvents are thoroughly dried and degassed.
-
-
Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the organolithium intermediate effectively.
-
Solution: Use a more reactive electrophile or consider adding an activating agent if applicable.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the thiazole ring?
The reactivity of the thiazole ring is influenced by the electron-withdrawing nitrogen atom and the electron-donating sulfur atom.[3]
-
C2 Position: This position is the most electron-deficient and therefore the most acidic.[3][6] It is susceptible to deprotonation by strong bases like organolithium reagents and is also the preferred site for oxidative addition in many palladium-catalyzed cross-coupling reactions.[2][3]
-
C5 Position: This position is the most electron-rich and is the primary site for electrophilic substitution.[3]
-
C4 Position: This position is considered to be almost electronically neutral.[3]
Q2: How can I selectively functionalize the C5 position of 2,5-dibromothiazole in a cross-coupling reaction?
While the C2 position is generally more reactive in palladium-catalyzed cross-couplings, selective C5 functionalization can be achieved through several strategies:[2]
-
Metal-Halogen Exchange: Using organolithium reagents like n-butyllithium can preferentially induce a bromine-lithium exchange at the C5 position under carefully controlled cryogenic conditions, creating a nucleophilic center at C5 for reaction with an electrophile.[2]
-
Directed C-H Arylation: Modern synthetic methods, such as direct C-H arylation, can offer alternative pathways for C5 functionalization, though this is more applicable to mono-brominated or unsubstituted thiazoles.[7][8]
-
Use of 2-bromo-5-iodothiazole: The greater reactivity of the C-I bond over the C-Br bond in palladium-catalyzed reactions allows for selective functionalization at the 5-position when starting with 2-bromo-5-iodothiazole.[9]
Q3: What role do steric and electronic effects of substituents play in regioselectivity?
Steric and electronic factors of both the thiazole substrate and the coupling partner are critical.[10]
-
Steric Hindrance: Bulky substituents on the thiazole ring or the coupling partner can block access to a particular reaction site, thereby directing the reaction to a less sterically hindered position.
-
Electronic Effects: Electron-withdrawing groups on the thiazole ring can enhance the reactivity of the C-Br bonds towards oxidative addition in cross-coupling reactions. Conversely, electron-donating groups can decrease reactivity. The electronic nature of the coupling partner also influences the rate of transmetalation.[11]
Q4: Are there computational methods to predict regioselectivity in thiazole functionalization?
Yes, Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding regioselectivity.[12][13][14][15] By calculating properties like molecular electrostatic potential, frontier molecular orbitals, and local reactivity indices, researchers can gain insights into the most likely sites for electrophilic or nucleophilic attack and rationalize experimentally observed outcomes.[12][13][14][15]
Experimental Protocols & Data
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position of 2,4-Dibromothiazole
This protocol describes a general procedure for the regioselective arylation at the C2 position of 2,4-dibromothiazole.[16]
Materials:
-
2,4-Dibromothiazole
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dibromothiazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Lithiation and Quenching at the C5 Position of 2,5-Dibromothiazole
This protocol outlines a general procedure for the selective functionalization at the C5 position via bromine-lithium exchange.[2]
Materials:
-
2,5-Dibromothiazole
-
n-Butyllithium (1.0 equivalent, freshly titrated)
-
Anhydrous THF
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Anhydrous, degassed solvents
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 2,5-dibromothiazole in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 30 minutes to allow for complete bromine-lithium exchange.
-
Add the desired electrophile to the solution at -78 °C and continue stirring for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Table 1: Comparison of Conditions for Regioselective Functionalization
| Dibromothiazole Isomer | Reaction Type | Preferred Position | Key Conditions | Regioselectivity | Reference |
| 2,4-Dibromothiazole | Suzuki Coupling | C2 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | High | [16] |
| 2,5-Dibromothiazole | Suzuki Coupling | C2 | Pd(OAc)₂/SPhos, K₃PO₄, DMF, 110 °C | High | [1] |
| 2,5-Dibromothiazole | Br-Li Exchange | C5 | n-BuLi, THF, -78 °C | High | [2] |
| 4,5-Dibromothiazole | Halogen Dance | C2' (of bithiazole) | LiHMDS | High | [17][18] |
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Diagram 2: Decision Tree for Selective Functionalization of 2,5-Dibromothiazole
Caption: Decision tree for functionalizing 2,5-dibromothiazole.
References
- BenchChem. (n.d.). Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling.
- ResearchGate. (n.d.). Long‐range halogen dance reaction. [Diagram].
- Semantic Scholar. (2014). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate.
- PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- American Chemical Society. (n.d.). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B.
- ResearchGate. (2023). Synthesis of 2',4‐Dibromo‐2,4'‐bithiazole Using Novel Long‐range Halogen Dance Reaction.
- PubMed. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- Organic & Biomolecular Chemistry. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and a....
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Mono-substitution of 2,5-Dibromothiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (2025). (PDF) Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- R Discovery. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
- BenchChem. (n.d.). The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innovation.
- ResearchGate. (2025). Theoretical studies on the reactivity of thiazole derivatives.
- Wikipedia. (n.d.). Halogen dance rearrangement.
- Bentham Science Publishers. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.
- ResearchGate. (2025). Halogen Dance Reactions — A Review.
- ResearchGate. (2025). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate.
- PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Thiazole.
- Chemistry Central Journal. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- MDPI. (n.d.). Regioselective C-H Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- BenchChem. (n.d.). Theoretical and Computational Deep Dive into 2,5-Dibromothiazole: A Guide for Researchers.
- MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Chemical Communications. (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
- PubMed. (n.d.). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions.
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- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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minimizing homocoupling in Stille reactions of 2,4-Dibromo-5-methylthiazole
Introduction
Welcome to the technical support guide for optimizing Stille cross-coupling reactions involving 2,4-Dibromo-5-methylthiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging substrate. This compound is a valuable heterocyclic building block, but its successful application in palladium-catalyzed Stille coupling is often hampered by the formation of unwanted organostannane homocoupling byproducts.
This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationally design and optimize your experiments for high-yield, selective mono-arylation at the more reactive 2-position.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific experimental issues in a question-and-answer format.
Q1: I'm observing a significant amount of stannane homocoupling (R²-R² dimer) in my reaction. What are the primary causes?
A1: The formation of homocoupled dimers from your organostannane reagent is a common and frustrating side reaction in Stille coupling.[1][2][3] Understanding its origins is the first step to suppression. There are two primary mechanistic pathways responsible:
-
Palladium(II)-Mediated Dimerization: This often occurs at the beginning of the reaction before the catalytic cycle is fully established. If your Pd(0) precatalyst first undergoes oxidation or if you start with a Pd(II) source, it can react with two equivalents of the organostannane reagent. Subsequent reductive elimination from this Pd(II) intermediate directly yields the homocoupled product.
-
Palladium(0)-Catalyzed Dimerization: The active Pd(0) catalyst itself can participate in a radical process or other pathways that lead to dimerization.[1] The presence of oxygen is known to exacerbate this issue, as it can interfere with the catalyst's oxidation state and promote these unwanted side reactions.[4]
Therefore, the key to minimizing homocoupling is to promote the desired cross-coupling catalytic cycle at a rate that significantly outpaces these off-cycle dimerization pathways. This is achieved by carefully selecting and optimizing your reaction parameters.
Q2: How does my choice of palladium catalyst and ligand affect homocoupling and selectivity?
A2: The palladium source and its associated ligands are the heart of the reaction, and their selection is critical for success. The ideal ligand should facilitate a rapid rate of oxidative addition of the 2-bromo position of the thiazole to the Pd(0) center, followed by an even faster transmetalation, to keep the concentration of reactive intermediates that could lead to side reactions low.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used.[5][6] Pd(0) sources allow the catalytic cycle to begin directly, while Pd(II) sources must first be reduced in situ. For sensitive substrates, starting with a well-defined Pd(0) complex can sometimes provide more consistent results.
-
Ligands: The choice of phosphine ligand is arguably the most important variable.
-
Electron-Rich, Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or bulky biaryl phosphines (e.g., SPhos, XPhos) are often superior to traditional ones like triphenylphosphine (PPh₃).[7][8] The electron-rich nature of these ligands promotes the rate-limiting oxidative addition step, while their steric bulk encourages the final, product-forming reductive elimination step.[1][9]
-
Ligand-to-Palladium Ratio: The concentration of "free" ligand in solution can inhibit the reaction. The transmetalation step, often the slowest in the cycle, can be impeded by excess ligand coordinating to the palladium center.[7] Therefore, using a well-defined precatalyst with a specific Pd:L ratio (e.g., 1:2) or carefully controlling the amount of added ligand is crucial.
-
Below is a summary of common catalyst systems and their general characteristics.
| Catalyst System | Ligand Type | Typical Characteristics & Impact on Homocoupling |
| Pd(PPh₃)₄ | Triphenylphosphine | "Classical" choice; often requires higher temperatures; can be prone to slower catalysis, allowing homocoupling to compete. |
| Pd₂(dba)₃ / PPh₃ | Triphenylphosphine | Flexible system, but excess PPh₃ can inhibit the reaction. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Electron-Rich, Bulky Alkylphosphine | Generally promotes rapid oxidative addition, increasing overall reaction rate and often suppressing homocoupling.[8] |
| Pd(OAc)₂ / SPhos | Electron-Rich, Bulky Biarylphosphine | Highly active catalyst system, effective for challenging heteroaromatic couplings; often provides high selectivity.[7] |
Q3: Can additives like copper(I) salts or lithium chloride help suppress homocoupling? How do they work?
A3: Yes, additives are powerful tools for accelerating the desired cross-coupling, thereby minimizing side reactions like homocoupling.
-
Copper(I) Iodide (CuI): This is the most impactful and widely used additive, capable of accelerating reaction rates by orders of magnitude.[1][10] The "copper effect" is multifaceted and depends on the solvent system:
-
Ligand Scavenging: In less polar solvents like THF or dioxane, CuI acts as a scavenger for excess phosphine ligand.[7][11] By binding free ligand, it prevents the inhibition of the transmetalation step, accelerating the entire catalytic cycle.
-
Accelerated Transmetalation: In polar solvents like DMF or NMP, CuI is believed to undergo a rapid transmetalation with the organostannane to form a more nucleophilic organocuprate intermediate.[1][12][13] This organocuprate then transmetalates with the palladium complex much faster than the organostannane would, effectively "turbo-charging" the rate-determining step.[11]
-
-
Lithium Chloride (LiCl): LiCl is frequently added to Stille reactions, particularly in polar aprotic solvents like DMF or NMP.[4][5] It serves multiple roles: it can break up tin-halide aggregates, increase the polarity of the reaction medium, and stabilize charged intermediates in the catalytic cycle, all of which can contribute to accelerating the transmetalation step.[3]
| Additive | Proposed Mechanism of Action | Recommended Use Case |
| Copper(I) Iodide (CuI) | Accelerates transmetalation via ligand scavenging or formation of organocuprate intermediates.[1][7][13] | For sluggish reactions where homocoupling is a significant issue. Use in catalytic or stoichiometric amounts. |
| Lithium Chloride (LiCl) | Stabilizes intermediates and accelerates transmetalation.[5] | Often used in polar solvents like DMF to improve reaction rates and yields. |
| Cesium Fluoride (CsF) | Activates the organostannane by forming a hypervalent tin species, increasing its reactivity.[7] | An alternative or complementary additive to accelerate transmetalation. |
Q4: What is the role of solvent and temperature in controlling the selectivity of the reaction?
A4: Solvent and temperature are critical parameters that must be optimized.
-
Solvent: The choice of solvent affects reagent solubility and can profoundly influence the reaction mechanism.
-
Polar Aprotic Solvents (DMF, NMP, Dioxane): These are the most common choices. They are generally excellent for dissolving the palladium catalyst, substrate, and additives. As mentioned, the mechanism of action for additives like CuI is solvent-dependent.[12]
-
Apolar Solvents (Toluene): Toluene is also effective but may require higher temperatures. It is a good choice when the ligand scavenging role of CuI is desired.
-
Anhydrous & Degassed Solvents: It is imperative to use anhydrous and thoroughly degassed solvents. Oxygen promotes stannane homocoupling and can damage the Pd(0) catalyst.[4][14]
-
-
Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions. For a di-bromo substrate, excessive heat may lead to a loss of selectivity and the formation of di-substituted products. A typical starting point is 80-100 °C, but optimization is key.[14]
Q5: My reaction is sluggish and still producing byproducts. What systematic optimization strategy should I follow?
A5: When facing a challenging reaction, a systematic approach is more effective than random changes. The following workflow provides a logical progression for optimization.
Caption: A systematic workflow for optimizing Stille reactions.
-
Establish a Baseline: Start with a standard condition (e.g., Pd(PPh₃)₄, toluene, 100 °C). Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Optimize the Catalyst System: If homocoupling is observed, the first and most impactful change is the ligand. Switch to a bulkier, more electron-rich ligand like P(t-Bu)₃ or a biaryl phosphine.
-
Introduce Additives: If the reaction remains slow, introduce a catalytic amount of CuI (e.g., 10-20 mol%). This will often provide a significant rate enhancement.
-
Optimize Solvent and Temperature: If the reaction is still not optimal, consider changing the solvent (e.g., to DMF) and adding LiCl. You may also be able to lower the temperature due to the increased reaction rate.
-
Check Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the organostannane. A large excess can drive homocoupling.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general catalytic cycle for the Stille reaction?
A1: The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle consists of three key steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the organic electrophile (this compound), breaking the carbon-bromine bond and forming a 16-electron Pd(II) complex.[5][6]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center, forming a new Pd(II) complex with both organic partners attached. This is often the rate-determining step of the cycle.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
FAQ 2: What makes this compound a challenging substrate?
A2: The primary challenge lies in achieving regioselectivity . The thiazole ring has two bromine atoms at positions C2 and C4. In many five-membered heterocycles, the halide at the position adjacent to the heteroatom (C2) is more electron-deficient and thus more reactive towards oxidative addition. Therefore, under carefully controlled conditions, mono-substitution at the C2 position is achievable. However, if the reaction conditions are too harsh (e.g., high temperature, long reaction times, overly active catalyst), you risk double substitution or reaction at the less-reactive C4 position, leading to a mixture of products. Minimizing homocoupling is essential to ensure the organostannane is available for the desired selective cross-coupling.
FAQ 3: What are the typical mechanisms for stannane homocoupling?
A3: As mentioned in the troubleshooting guide, homocoupling primarily occurs via two pathways that compete with the main catalytic cycle.[1]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-5-methylthiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-methylthiazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will explore the common synthetic routes, address the most frequently encountered challenges in a troubleshooting format, and provide insights grounded in chemical principles to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthetic Strategies & Key Considerations
The synthesis of this compound (C₄H₃Br₂NS) is a critical step for obtaining a versatile heterocyclic building block used in the development of pharmaceuticals and agrochemicals.[1] While several synthetic routes exist, they primarily revolve around the selective bromination of a 5-methylthiazole precursor. The two most common strategies are outlined below.
Caption: Primary synthetic routes to this compound.
-
Route 1: Direct Dibromination. This is often the most direct approach, involving the treatment of 5-methylthiazole with a brominating agent.[1] The key challenge here is controlling the reaction to achieve selective dibromination at the C2 and C4 positions without significant by-product formation.
-
Route 2: Stepwise Halogenation via Sandmeyer Reaction. This route begins with 2-Amino-5-methylthiazole. The amino group is first converted to a bromide via a Sandmeyer reaction, which involves diazotization followed by displacement with a copper(I) bromide catalyst.[2][3][4] The resulting 2-Bromo-5-methylthiazole is then subjected to a second, selective bromination to install the bromine at the C4 position.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction has stalled, resulting in low conversion of the starting material. What are the likely causes and solutions?
Answer: Low conversion is a common scale-up challenge often related to mass transfer, temperature, or reagent stoichiometry.
-
Causality: On a larger scale, inefficient mixing can create localized "hot spots" or areas of low reagent concentration, slowing the reaction rate. Bromination reactions are often exothermic, and poor heat dissipation can lead to side reactions or degradation.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure the brominating agent (e.g., N-Bromosuccinimide) has not degraded. Confirm that at least two equivalents of the agent are used for the dibromination.
-
Improve Agitation: Increase the stirring speed or use an overhead mechanical stirrer with appropriate impeller design for the reactor geometry to ensure homogeneity.
-
Optimize Temperature Control: For exothermic brominations, ensure your cooling system can handle the heat load. Slow, subsurface addition of the brominating agent can help manage the exotherm. Some brominations of aminothiazoles require heating to reflux to proceed to the desired product and avoid undesired intermediates.[6]
-
Solvent Choice: Ensure the solvent fully dissolves the starting material at the reaction temperature. A solvent like glacial acetic acid or dichloromethane is often used for brominations.[5]
-
Question 2: My crude product is a mixture of mono-, di-, and tri-brominated species. How can I improve the selectivity for the desired 2,4-dibromo product?
Answer: Achieving high selectivity is crucial for yield and purity. The formation of multiple brominated species points to issues with reaction control.
-
Causality: The thiazole ring is activated towards electrophilic substitution. Once the first bromine is added, the ring is deactivated, but harsh conditions or poor control over stoichiometry can lead to the formation of both under- and over-brominated products. The C5-position is activated by the methyl group, but the C2 and C4 positions are generally more susceptible to electrophilic attack.
-
Troubleshooting Workflow:
Caption: Decision workflow for improving reaction selectivity.
-
Key Actions:
-
Control Stoichiometry: Carefully control the amount of brominating agent. Using a slight excess (e.g., 2.05 equivalents) can drive the reaction to completion, but a large excess will promote over-bromination.[5]
-
Temperature Management: Maintain a consistent and low temperature (e.g., 0-10 °C) during the addition of the brominating agent to minimize side reactions. High temperatures can overcome the selective deactivation of the ring.[5][7]
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most activated sites and preventing runaway reactions.
-
Question 3: I am using the Sandmeyer route (from 2-amino-5-methylthiazole) and observing significant tar formation and low yields. What is happening?
Answer: The Sandmeyer reaction is powerful but sensitive. Tar formation often indicates diazonium salt decomposition or side reactions with the copper catalyst.
-
Causality: Aryl diazonium salts are notoriously unstable and can decompose violently at elevated temperatures.[2] The reaction is a radical-nucleophilic aromatic substitution, and side reactions, such as the formation of biaryl byproducts, can occur.[3][8]
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (amine + NaNO₂/acid) must be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt.
-
Use Freshly Prepared Salts: The diazonium salt should be used immediately after its formation. Do not attempt to store it.
-
Catalyst Activity: Ensure you are using an active copper(I) bromide (CuBr) catalyst. The reaction is initiated by a one-electron transfer from Cu(I) to the diazonium salt.[8] Using a stoichiometric amount of the copper salt is often employed to ensure good reactivity.[3]
-
Acidic Conditions: Maintain acidic conditions throughout the reaction to prevent the coupling of the diazonium salt with unreacted amine, which can form diazoamino compounds and subsequent tars.
-
Question 4: The final product is difficult to purify on a large scale. Column chromatography is not feasible. What are my options?
Answer: Purification is a major hurdle in scaling up. The goal is to devise a workup and crystallization procedure that removes key impurities without chromatography.
-
Causality: The desired product and its related impurities (mono-bromo, isomers) often have similar polarities, making simple extraction or filtration ineffective.
-
Purification Strategy:
-
Aqueous Quench & Wash: After the reaction is complete, quench with a reducing agent solution (e.g., sodium bisulfite) to destroy any excess bromine. Follow this with a wash using a sodium bicarbonate solution to neutralize the acidic solvent.
-
Solvent Swap: After aqueous workup, the organic solvent (like acetic acid) may need to be replaced with a more suitable crystallization solvent. This can be achieved through distillation.
-
Recrystallization: This is the most powerful non-chromatographic purification technique for solids.
-
Solvent Screening: Screen various non-polar or mixed solvent systems (e.g., heptane/ethyl acetate, ethanol/water) to find one where the desired 2,4-dibromo product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.[9]
-
Controlled Cooling: Cool the crystallization mixture slowly to promote the growth of large, pure crystals. Crash cooling can trap impurities.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for industrial scale-up?
For simplicity and atom economy, the direct dibromination of 5-methylthiazole (Route 1) is often preferred if the selectivity can be well-controlled. It avoids the use of unstable diazonium intermediates and reduces the number of synthetic steps. However, if starting materials make the Sandmeyer route more economical or if selectivity issues with direct bromination cannot be resolved, Route 2 becomes a viable, albeit more complex, alternative.
Q2: What are the primary safety concerns when using elemental bromine (Br₂) at scale?
Elemental bromine is highly toxic, corrosive, and volatile. Its use on a large scale requires specialized equipment, including closed-system reactors, dedicated scrubbers (using a caustic solution) for off-gassing, and extensive personal protective equipment (PPE). Due to these hazards, N-Bromosuccinimide (NBS) is often a preferred brominating agent at scale, as it is a solid and easier to handle, though it is more expensive.[5]
Q3: How can I effectively monitor the reaction's progress during scale-up?
In-process controls (IPCs) are essential.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis to see the disappearance of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to accurately track the percentage of starting material, intermediates, desired product, and by-products over time, helping you determine the optimal reaction endpoint.
Section 4: Data & Protocols
Table 1: Comparison of Common Brominating Agents
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming liquid | Crystalline solid |
| Reactivity | Very high, less selective | High, more selective |
| Handling Safety | High risk; toxic & corrosive | Moderate risk; easier to handle |
| By-products | HBr (corrosive gas) | Succinimide (water-soluble) |
| Cost | Lower | Higher |
| Scale-Up Suitability | Requires specialized equipment | Preferred for safety and ease of handling |
Conceptual Protocol: Direct Bromination of 5-Methylthiazole
This is a conceptual guide. All procedures must be thoroughly evaluated and optimized in the laboratory before scaling.
-
Reactor Setup: Charge a clean, dry reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 5-methylthiazole (1.0 eq.) and a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., NBS, 2.05 eq.) in the solvent via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for 2-16 hours.
-
Monitoring (IPC): Monitor the reaction progress by HPLC until the starting material is consumed and the product-to-impurity ratio is maximized.
-
Workup: Cool the reaction mixture and slowly quench it into a chilled aqueous solution of sodium bisulfite. Neutralize with a saturated sodium bicarbonate solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a pre-determined solvent system to yield pure this compound.
References
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
- Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
Polshettiwar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
Thomas, M. G., et al. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry. Available from: [Link]
-
Khan, I., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available from: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Mattapatra, G. N. (2022, May 24). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo. Available from: [Link]
- Google Patents. (2011). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]
- Google Patents. (2015). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
-
Wang, X., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available from: [Link]
-
LookChem. 2-Bromo-5-methylthiazole. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis of some new 5- substituted of. Available from: [Link]
-
MDPI. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Available from: [Link]
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- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Impurities in the NMR Analysis of 2,4-Dibromo-5-methylthiazole
Welcome to the technical support center for the analysis of 2,4-Dibromo-5-methylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important chemical intermediate. Here, we address common issues related to the identification of impurities in NMR spectra of this compound through a series of frequently asked questions and troubleshooting guides. Our aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.
Understanding the Chemistry: Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via the bromination of a suitable thiazole precursor. The most common starting materials are 2-amino-4-methylthiazole or 5-methylthiazole. The reaction conditions of these bromination reactions can lead to a variety of impurities, including unreacted starting materials, mono-brominated intermediates, and over-brominated byproducts. Understanding these potential impurities is the first step in accurately interpreting your NMR spectra.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows more than just the expected singlet for the methyl group. What are these other signals?
A1: The ¹H NMR spectrum of pure this compound is expected to be very simple, showing only a singlet for the methyl protons. The presence of additional peaks indicates the presence of impurities. The chemical shifts of these impurity peaks can provide clues to their identity.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying unknown peaks in the ¹H NMR of this compound.
Expected Chemical Shifts of this compound and Common Impurities:
| Compound | Structure | Expected ¹H NMR Signal(s) (ppm in CDCl₃) | Notes |
| This compound | ![]() | ~2.5 (s, 3H) | The target compound. The exact shift can vary slightly based on solvent and concentration. |
| 2-Amino-4-methylthiazole | ![]() | ~6.2 (s, 1H, thiazole H), ~4.9 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) | A common starting material. |
| 5-Methylthiazole | ![]() | ~8.6 (s, 1H, H2), ~7.5 (s, 1H, H4), ~2.5 (s, 3H, CH₃) | An alternative starting material. |
| 2-Bromo-5-methylthiazole | ![]() | ~7.4 (s, 1H, thiazole H), ~2.4 (s, 3H, CH₃) | A potential mono-brominated intermediate. |
| 2-Amino-5-bromo-4-methylthiazole | ![]() | ~5.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) | A potential mono-brominated intermediate. |
| 2,4,5-Tribromothiazole | ![]() | No proton signals | The over-brominated byproduct. Its presence would be inferred by the absence of other thiazole protons and potentially through mass spectrometry. |
Q2: I suspect my sample contains unreacted starting material. How can I confirm this?
A2: The most direct way to confirm the presence of unreacted starting material is to "spike" your NMR sample with a small amount of the suspected starting material (either 2-amino-4-methylthiazole or 5-methylthiazole) and re-acquire the spectrum. If the intensity of the suspected impurity peaks increases, you have confirmed its identity.
Experimental Protocol for Spiking an NMR Sample:
-
Acquire Initial Spectrum: Dissolve your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Prepare Spiking Solution: In a separate vial, dissolve a small amount of the suspected starting material in the same deuterated solvent.
-
Spike the Sample: Add a small aliquot (e.g., 1-2 drops) of the spiking solution to your NMR tube containing the sample.
-
Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. An increase in the intensity of the signals corresponding to the suspected impurity confirms its presence.
Q3: The integration of my methyl singlet is lower than expected relative to an internal standard. What could be the cause?
A3: A lower than expected integration value for the methyl group of your target compound, when compared to a known amount of an internal standard, suggests that your sample is not pure. The difference in integration can be used to quantify the amount of the main product and, by extension, the total amount of impurities.
Logical Flow for Purity Assessment:
Caption: A logical workflow for assessing the purity of this compound using NMR with an internal standard.
Concluding Remarks
The accurate interpretation of NMR spectra is paramount for ensuring the quality and purity of synthesized compounds like this compound. By systematically considering the potential impurities arising from the synthetic route and employing the troubleshooting strategies outlined in this guide, researchers can confidently identify and characterize their products. For further assistance, consulting spectral databases and the cited literature is highly recommended.
References
-
NMRDB.org. this compound Predicted ¹H NMR Spectrum.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
Validation & Comparative
Guide to the Spectroscopic Characterization of 2,4-Dibromo-5-methylthiazole: A Comparative NMR Analysis
An In-Depth Technical Guide and Comparative Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. Substituted thiazoles, in particular, form the backbone of numerous biologically active molecules and functional materials.[1][2] Among these, halogenated thiazoles serve as versatile synthetic intermediates. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Dibromo-5-methylthiazole, a key building block in organic synthesis.
While direct experimental spectra for this specific compound are not widely published, this guide leverages established NMR principles and comparative data from structurally analogous thiazoles to provide a robust, predictive framework for its characterization. By comparing its expected spectral features with known compounds, researchers can gain high confidence in identifying this molecule and distinguishing it from potential isomers or byproducts.
Predicted ¹H and ¹³C NMR Data for this compound
The structure of this compound presents a simple yet informative set of nuclei for NMR analysis. The molecule contains one distinct proton environment (the methyl group) and four unique carbon environments.
¹H NMR Spectroscopy Prediction
The proton NMR spectrum is expected to be dominated by a single resonance.
-
CH₃ Group (Position 5): The methyl group is attached to the C5 carbon of the thiazole ring. In the absence of adjacent protons for spin-spin coupling, this group will appear as a sharp singlet . Its chemical shift is influenced by the electronic environment of the aromatic thiazole ring. For comparison, the methyl group in 4-methylthiazole appears around δ 2.23-2.47 ppm.[3][4] The presence of two electron-withdrawing bromine atoms at positions 2 and 4 will deshield the entire ring system to some extent. Therefore, the chemical shift for the methyl group in this compound is predicted to be slightly downfield, likely in the range of δ 2.4–2.6 ppm .
¹³C NMR Spectroscopy Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule.[5][6]
-
C2 (Carbon-Bromine Bond): This carbon is bonded to a nitrogen atom and a bromine atom. Both are highly electronegative, leading to significant deshielding. In 2,4-Dibromothiazole, the C2 carbon resonates at δ 136.3 ppm.[7] The addition of a methyl group at C5 is not expected to drastically alter this value. Thus, C2 is predicted to appear significantly downfield, around δ 136–138 ppm .
-
C4 (Carbon-Bromine Bond): This carbon is also directly attached to an electron-withdrawing bromine atom. In the parent 2,4-Dibromothiazole, this carbon appears at δ 124.3 ppm.[7] The adjacent electron-donating methyl group at C5 will likely shield this carbon, causing a slight upfield shift. Therefore, C4 is predicted to resonate in the region of δ 121–124 ppm .
-
C5 (Carbon-Methyl Bond): This carbon is attached to the methyl group. In 4-methylthiazole, the C5 carbon appears at δ 113.11 ppm.[3] The presence of the adjacent bromine at C4 will have a deshielding effect. We predict the C5 resonance to be in the range of δ 115–118 ppm .
-
CH₃ (Methyl Carbon): The methyl carbon itself typically appears in the upfield region of the spectrum. In C-methylated flavonoids, these resonances are found between δ 6.7-10.0 ppm.[8] For 4-methylthiazole, the methyl carbon signal is at δ 16.77 ppm.[3] We predict a similar value for this compound, likely in the range of δ 15–18 ppm .
Comparative Analysis with Alternative Thiazoles
To substantiate these predictions, it is instructive to compare them with the experimentally determined NMR data of related thiazole derivatives. This comparison allows researchers to understand the incremental effects of bromine and methyl substituents on the thiazole ring's electronic environment.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Compound | H5 | CH₃ at C5 | CH₃ at C4 | Reference |
|---|---|---|---|---|
| This compound (Predicted) | - | ~2.4–2.6 (s) | - | - |
| 2,4-Dibromothiazole | 7.21 (s) | - | - | [7] |
| 4-Methylthiazole | 6.87 (d) | - | 2.47 (d) | [4] |
| 2-Bromo-5-methylthiazole | 7.43 (s, approx.)* | 2.45 (s, approx.)* | - |[9] |
No direct spectrum available, prediction based on related structures.
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Compound | C2 | C4 | C5 | CH₃ | Reference |
|---|---|---|---|---|---|
| This compound (Predicted) | ~136–138 | ~121–124 | ~115–118 | ~15–18 | - |
| 2,4-Dibromothiazole | 136.3 | 124.3 | 120.8 | - | [7] |
| 4-Methylthiazole | 152.14 | 153.49 | 113.11 | 16.77 | [3] |
| 2-Amino-4-phenylthiazole | 168.8 | 150.2 | 101.9 | - |[10] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.
Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical for sample solubility and to avoid interfering signals. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window.
-
Procedure: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[11] Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & ¹H NMR Acquisition:
-
Causality: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion and resolution.[12]
-
Procedure:
-
Insert the sample into the spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single pulse experiment. A 90° pulse angle is typical.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative signal integration, if needed.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition:
-
Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[6] Therefore, more scans are required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[6]
-
Procedure:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm, which encompasses the vast majority of organic carbon signals.[13]
-
Acquire a larger number of scans (e.g., 128 to 1024, or more) depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is appropriate.
-
-
-
Data Processing:
-
Causality: Proper data processing is essential for accurate interpretation.
-
Procedure: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, the residual solvent signal of CDCl₃ can be used as a secondary reference (triplet centered at δ 77.16 ppm).[11]
-
Visualizing the Characterization Workflow
The following diagrams illustrate the key structural features and the experimental workflow for the NMR analysis of this compound.
Caption: Predicted NMR signals for this compound.
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar compounds, we have established a reliable set of expected chemical shifts that will be invaluable for researchers synthesizing or utilizing this compound. The provided step-by-step experimental protocol further ensures that high-quality, unambiguous data can be obtained. This combination of predictive analysis and robust methodology empowers scientists to confidently characterize this important chemical intermediate, accelerating progress in drug development and materials science.
References
- ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3–4), 1471-1474.
- ResearchGate. (n.d.). MS, IR and NMR Data of Thiazoles 10a–d.
-
MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
- Gomaa, A. M., et al. (2023).
-
PubChem. (n.d.). 4-Methylthiazole. Retrieved from [Link]
- Royal Society of Chemistry. (2012). General Information.
- El-Faham, A., et al. (2021). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Research, 45(5-6), 514-518.
-
HSC Chemistry. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (2014).
-
MDPI. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2,4-Dibromo-5-methylthiazole
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 2,4-Dibromo-5-methylthiazole, a halogenated heterocyclic compound, presents a unique analytical challenge due to the presence of two bromine atoms and a reactive thiazole ring.[1] This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, moving beyond a simple recitation of protocols to explain the fundamental principles that guide experimental design.
The Analyte: Understanding this compound
This compound (C₄H₃Br₂NS, MW: 270.93 g/mol ) is a solid at room temperature. Its structure, featuring a thiazole ring substituted with two bromine atoms and a methyl group, is a key determinant of its behavior in a mass spectrometer. The presence of two bromine atoms is particularly significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks, which is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown compound.
The Great Divide: Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
The choice between GC-MS and LC-MS is a critical first step in developing an analytical method for this compound. This decision hinges on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many halogenated organic compounds are amenable to gas chromatography, GC-MS is a strong candidate for the analysis of this compound.
-
Electron Ionization (EI): This is the most common ionization technique in GC-MS. It is a "hard" ionization method that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule, leading to extensive fragmentation.[2] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
-
Chemical Ionization (CI): As a "soft" ionization technique, CI uses a reagent gas to produce protonated molecules or adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte when the molecular ion is weak or absent in the EI spectrum.
The molecular ion peak ([M]⁺˙) should be observable and will exhibit the characteristic isotopic pattern for a dibrominated compound (a cluster of peaks at m/z 269, 271, 273 in a 1:2:1 ratio, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes).
Key fragmentation pathways are likely to involve:
-
Loss of a bromine atom: This would result in a fragment ion ([M-Br]⁺) with a characteristic isotopic pattern for a monobrominated species (1:1 ratio for M and M+2 peaks).
-
Cleavage of the thiazole ring: Thiazole rings are known to fragment via cleavage of the 1,2- and 3,4-bonds.[3] This could lead to the formation of various smaller fragment ions.
-
Loss of the methyl group: A peak corresponding to the loss of a methyl radical ([M-CH₃]⁺) may also be observed.
Diagram: Predicted GC-MS EI Fragmentation of this compound
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution-Phase Powerhouse
LC-MS is ideal for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. It offers the advantage of direct analysis of samples in solution, often with minimal preparation.
-
Electrospray Ionization (ESI): This is a soft ionization technique that generates ions directly from a liquid phase. It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), with minimal fragmentation. This makes it excellent for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
In positive-ion ESI-MS, this compound is expected to be detected as the protonated molecule, [C₄H₃Br₂NS+H]⁺, at m/z 270, 272, and 274 (again, in a 1:2:1 isotopic pattern).
Collision-Induced Dissociation (CID) in an MS/MS experiment would be used to generate fragment ions. The fragmentation pathways are likely to be different from EI due to the different ionization mechanism. Common fragmentation pathways in ESI-MS/MS include the loss of neutral molecules.
-
Loss of HBr: A common fragmentation pathway for protonated brominated compounds is the neutral loss of HBr.
-
Ring Cleavage: Similar to EI, fragmentation of the thiazole ring can be expected, though the specific fragments may differ.
Diagram: LC-MS/MS Analytical Workflow
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile and thermally stable compounds. Derivatization may be needed for some analytes. | Suitable for a wide range of polarities and volatilities. |
| Ionization | Typically Electron Ionization (EI) - "Hard" ionization leading to extensive, reproducible fragmentation. | Typically Electrospray Ionization (ESI) - "Soft" ionization preserving the molecular ion. |
| Structural Information | Rich structural information from the initial ionization event. | Structural information obtained through controlled fragmentation in MS/MS. |
| Molecular Weight | Molecular ion may be weak or absent with EI. Chemical Ionization (CI) can be used for confirmation. | Strong molecular ion signal, excellent for molecular weight determination. |
| Sample Preparation | Can be more involved, potentially requiring extraction and derivatization. | Often simpler, with direct injection of liquid samples possible. |
| Sensitivity | Generally very high, especially with selected ion monitoring (SIM). | Excellent sensitivity, particularly with multiple reaction monitoring (MRM). |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are intended as a starting point and should be optimized for the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1-10 µg/mL.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan from m/z 40 to 400.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve a known amount of this compound in a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of 10-100 ng/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor ion: m/z 272 (the most abundant isotope of the protonated molecule). Product ions would need to be determined by infusing the standard and performing a product ion scan.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound.
-
For pure samples and structural elucidation, GC-MS with Electron Ionization is highly recommended. The rich fragmentation pattern provides a wealth of structural information that is invaluable for confirming the identity of the compound.
-
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the superior choice. Its ability to handle less volatile compounds and the selectivity of Multiple Reaction Monitoring (MRM) make it ideal for quantitative analysis in challenging samples.
Ultimately, the choice of methodology will depend on the specific research question, the nature of the sample, and the available instrumentation. By understanding the fundamental principles of each technique and the likely behavior of this compound under different analytical conditions, researchers can develop robust and reliable methods for the characterization of this and other novel halogenated compounds.
References
-
Giorgi, G., Salvini, L., Attanasi, O. A., Guidi, B., & Santeusanio, S. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169–178. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystal Structure of 2,4-Dibromo-5-methylthiazole Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2,4-Dibromo-5-methylthiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of thiazole-based compounds. The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including antiviral and anticancer agents.[1] The introduction of bromine atoms and a methyl group onto the thiazole scaffold significantly influences its electronic properties, molecular conformation, and intermolecular interactions, thereby modulating its biological activity.[2][3]
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules.[4][5] This guide will delve into the synthesis and crystallization of this compound derivatives, detail the process of X-ray structure determination, and present a comparative analysis of their solid-state structures, offering insights into how subtle molecular modifications impact crystal packing and intermolecular forces.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystals. This section outlines a representative synthetic route and discusses critical crystallization methodologies for obtaining diffraction-quality crystals of this compound derivatives.
General Synthetic Pathway
The synthesis of 2,4-disubstituted thiazole derivatives often follows established synthetic organic chemistry protocols.[6] A common approach involves the Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring. For the target compound, a plausible synthetic route could involve the bromination of a 5-methylthiazole precursor. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and achieve the desired 2,4-dibromo substitution pattern.
Experimental Protocol: Synthesis of a Representative Derivative
The following is a generalized protocol for the synthesis of a this compound derivative. Note: This is an illustrative procedure and may require optimization for specific derivatives.
-
Starting Material Preparation: Begin with a suitable 5-methylthiazole precursor. The choice of precursor will depend on the desired final derivative.
-
Bromination: Dissolve the 5-methylthiazole precursor in a suitable solvent, such as glacial acetic acid or a chlorinated solvent. Add N-bromosuccinimide (NBS) or elemental bromine dropwise at a controlled temperature, often at or below room temperature, to facilitate selective bromination. The stoichiometry of the brominating agent is critical to achieve disubstitution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution) and extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.
Crystallization Methodologies: From Solution to Single Crystal
Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck.[4][5] The choice of crystallization technique and solvent system is paramount.
-
Slow Evaporation: This is one of the simplest and most common methods for growing crystals of small organic molecules.[7] The purified compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. The vial is loosely capped to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.[7][8]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7] A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble.[9] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[9]
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface of the two liquids as the anti-solvent slowly diffuses into the compound's solution.
Experimental Protocol: Crystallization
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, toluene) to identify a suitable solvent or solvent system for crystallization. An ideal solvent is one in which the compound is moderately soluble at room temperature or elevated temperatures and less soluble at lower temperatures.
-
Setting up Crystallization Trials:
-
Slow Evaporation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: In a small vial, dissolve the compound in a minimal amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.
X-ray Diffraction Analysis: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
Workflow for X-ray Crystal Structure Determination
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the initial positions of the atoms in the unit cell, often using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by iteratively adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Structural Analysis
The crystal structure of 2,4-Dibromothiazole serves as a foundational reference for understanding its methylated derivative.[10] The introduction of a methyl group at the C5 position is expected to influence both the intramolecular geometry and the intermolecular packing.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Key Crystallographic and Structural Parameters
The following table summarizes key crystallographic data for 2,4-Dibromothiazole and provides expected ranges for a representative this compound derivative.[10]
| Parameter | 2,4-Dibromothiazole | Expected for this compound Derivative |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Fmm2 | P2₁/c, P-1, or other common space groups |
| a (Å) | 6.700 | 5.0 - 10.0 |
| b (Å) | 16.21 | 10.0 - 20.0 |
| c (Å) | 5.516 | 5.0 - 15.0 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 - 110 |
| γ (°) | 90 | 90 |
| Z | 4 | 2 or 4 |
| C-Br Bond Length (Å) | ~1.85 - 1.90 | ~1.85 - 1.90 |
| C-S Bond Length (Å) | ~1.70 - 1.75 | ~1.70 - 1.75 |
| C-N Bond Length (Å) | ~1.30 - 1.40 | ~1.30 - 1.40 |
Data for 2,4-Dibromothiazole is from the literature.[10] Expected values for the derivative are illustrative.
Intermolecular Interactions and Crystal Packing
Halogenated organic molecules often exhibit unique intermolecular interactions, such as halogen bonding, which can significantly influence their crystal packing.[11] In the crystal structure of this compound derivatives, several types of non-covalent interactions are anticipated:
-
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or sulfur of neighboring molecules.
-
π-π Stacking: The aromatic thiazole rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Van der Waals Forces: These forces will also play a crucial role in the overall crystal packing.
The presence of the C5-methyl group, compared to the hydrogen in 2,4-Dibromothiazole, is likely to introduce steric effects that alter the crystal packing, potentially preventing the type of disorder observed in the parent compound and leading to a more defined supramolecular assembly.[10]
Structure-Activity Relationship Insights
The precise knowledge of the three-dimensional structure of this compound derivatives is invaluable for understanding their structure-activity relationships (SAR).[6][12] For instance, the orientation of the bromo substituents and the overall molecular conformation can dictate how the molecule interacts with a biological target, such as an enzyme active site. The thiazole moiety is a known pharmacophore in a wide range of biologically active compounds, and understanding how substitutions affect its geometry and electronic properties is crucial for the rational design of new therapeutic agents.[3][13][14]
Conclusion
This guide has provided a comprehensive overview of the determination and comparative analysis of the X-ray crystal structure of this compound derivatives. The synthesis of high-quality single crystals is a critical prerequisite, achievable through systematic crystallization screening. X-ray diffraction analysis provides unparalleled detail into the molecular geometry and intermolecular interactions, such as halogen bonding and π-π stacking, which govern the solid-state architecture of these compounds. A comparative approach, referencing the known structure of 2,4-Dibromothiazole, highlights the structural consequences of substitution on the thiazole ring. These structural insights are fundamental for the rational design of new thiazole derivatives with tailored physicochemical properties and enhanced biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of 2,4-Dibromo-5-methylthiazole and 2,5-dibromothiazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiazoles are pivotal building blocks for the synthesis of a wide array of pharmaceutical agents and functional materials.[1] Their utility often hinges on the precise and selective functionalization of the thiazole core. This guide provides an in-depth comparative analysis of the reactivity of two commercially available dibrominated thiazoles: 2,4-Dibromo-5-methylthiazole and 2,5-dibromothiazole. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and accessing novel molecular architectures.
Structural and Electronic Overview
The reactivity of these molecules is fundamentally governed by the electronic properties of the thiazole ring and the positions of the bromine substituents. The thiazole ring is inherently electron-deficient, a characteristic that is further influenced by the presence and location of substituents.
2,5-dibromothiazole possesses bromine atoms at the C2 and C5 positions. The C2 position is the most electron-deficient carbon in the thiazole ring, making the C2-Br bond susceptible to oxidative addition by palladium catalysts in cross-coupling reactions.[2] Conversely, the C5 position is more electron-rich, rendering the C5-Br bond more prone to metal-halogen exchange.[2]
This compound , on the other hand, features bromine atoms at the C2 and C4 positions, with a methyl group at C5. The methyl group, being an electron-donating group, is expected to increase the electron density of the thiazole ring. This subtle yet significant structural modification has a profound impact on the reactivity of the C2-Br and C4-Br bonds, altering the regioselectivity of various transformations compared to 2,5-dibromothiazole.
Comparative Reactivity Analysis
The differential reactivity of the bromine atoms in these two isomers is most evident in two key classes of reactions: palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, are indispensable tools for C-C bond formation. The regioselectivity of these reactions on dibrominated thiazoles is dictated by the electronic nature of the carbon-bromine bonds.
2,5-dibromothiazole: In palladium-catalyzed cross-coupling reactions, the C2 position of 2,5-dibromothiazole is generally more reactive.[2] This is attributed to the higher electron deficiency at the C2 position, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst.[2] This selective reactivity allows for the stepwise functionalization of the thiazole ring, first at the C2 position, followed by subsequent coupling at the C5 position under different reaction conditions.
This compound: For 2,4-dibromothiazole, cross-coupling reactions also preferentially occur at the more electron-deficient C2-position.[3] The introduction of an electron-donating methyl group at the C5 position in this compound is anticipated to further influence this reactivity. The increased electron density from the methyl group may slightly deactivate the ring towards oxidative addition overall, but the inherent electronic preference for the C2 position is expected to remain dominant. However, the electron-donating effect of the methyl group could potentially make the C4-Br bond more susceptible to oxidative addition than in the unsubstituted 2,4-dibromothiazole, although still less reactive than the C2-Br.
Experimental Data Summary:
| Compound | Preferred Site for Cross-Coupling | Supporting Evidence |
| 2,5-dibromothiazole | C2 | Higher electron deficiency at C2 facilitates oxidative addition of Pd(0).[2] |
| This compound | C2 (predicted) | C2 is inherently the most electron-deficient position in the thiazole ring.[2] The electron-donating C5-methyl group is unlikely to alter this preference. |
Metal-Halogen Exchange Reactions
Metal-halogen exchange, typically employing organolithium reagents like n-butyllithium, is a powerful method for generating nucleophilic organometallic species. The regioselectivity of this reaction is governed by the kinetic acidity of the protons and the stability of the resulting organometallic intermediate.
2,5-dibromothiazole: In contrast to cross-coupling reactions, metal-halogen exchange on 2,5-dibromothiazole preferentially occurs at the C5 position.[2] This is because the C5 position is more electron-rich, which stabilizes the resulting lithium species.[2] This orthogonal reactivity provides a valuable synthetic strategy for introducing substituents at the C5 position selectively.
This compound: For 2,4-dibromothiazole, bromo-lithium exchange has been reported to occur at the C4-position.[4] In the case of this compound, the presence of the adjacent methyl group at C5 could sterically hinder the approach of the bulky organolithium reagent to the C4-Br. However, the electronic influence of the methyl group might also play a role. The increased electron density at C4 due to the neighboring methyl group could facilitate the metal-halogen exchange at this position. Further experimental validation is required to definitively establish the regioselectivity of lithiation for this specific substrate.
Experimental Data Summary:
| Compound | Preferred Site for Metal-Halogen Exchange | Supporting Evidence/Prediction |
| 2,5-dibromothiazole | C5 | Higher electron density at C5 stabilizes the resulting organolithium species.[2] |
| This compound | C4 (predicted, with potential steric influence) | Based on the reactivity of 2,4-dibromothiazole.[4] The steric bulk of the C5-methyl group may influence the reaction rate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
Dibromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dibromothiazole derivative, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Metal-Halogen Exchange followed by Electrophilic Quench
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
Dibromothiazole derivative (1.0 equiv)
-
n-Butyllithium (1.0-1.1 equiv) in hexanes
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve the dibromothiazole derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile to the reaction mixture at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by column chromatography.
Visualization of Reactivity
Molecular Structures
Caption: Molecular structures of the two compared thiazole derivatives.
Regioselectivity in Key Reactions
Caption: Predominant regiochemical outcomes for key reactions.
Conclusion
The choice between this compound and 2,5-dibromothiazole as a synthetic precursor has significant implications for the regiochemical outcome of subsequent functionalization reactions. For 2,5-dibromothiazole, a well-established dichotomy in reactivity exists, with palladium-catalyzed cross-coupling favoring the C2 position and metal-halogen exchange favoring the C5 position. In contrast, for this compound, while the C2 position is the predicted site of cross-coupling, the influence of the C5-methyl group on the reactivity of the C4-bromo position, particularly in metal-halogen exchange reactions, warrants further experimental investigation. A thorough understanding of these reactivity patterns is paramount for researchers in the field of medicinal chemistry and materials science to effectively harness the synthetic potential of these versatile building blocks.
References
- Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795.
- Fagnou, K., & Lautens, M. (2003). Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.
- Uzelac, E. J., & Rasmussen, S. C. (2016). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 81(24), 12514–12520.
- Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452.
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed, 12153282. [Link]
-
PubChem. 2,5-Dibromothiazole. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
- Singh, R., & Sharma, A. (2020). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 10(72), 44349-44359.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted 5-Methylthiazoles
Introduction: The Versatility of 5-Methylthiazoles and the Imperative of Unambiguous Characterization
The 5-methylthiazole scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1] The therapeutic efficacy and safety of these compounds are intrinsically linked to their precise molecular structure. Consequently, the rigorous and unambiguous spectroscopic characterization of substituted 5-methylthiazoles is not merely a routine analytical task; it is a critical step in the drug discovery and development pipeline.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize substituted 5-methylthiazoles. As a Senior Application Scientist, my objective is to move beyond a mere recitation of spectral data. Instead, this guide will elucidate the causal relationships between substituent effects and spectral outcomes, provide field-proven experimental protocols, and present comparative data to empower researchers in their synthetic and analytical endeavors.
The Influence of Substituents: A Comparative Overview
To illustrate the impact of substituents on the spectroscopic properties of the 5-methylthiazole core, we will consider a representative set of hypothetical compounds:
-
Compound A: 2-Amino-5-methylthiazole (Electron-Donating Group at C2)
-
Compound B: 5-Methyl-2-nitrothiazole (Electron-Withdrawing Group at C2)
-
Compound C: 2,4,5-Trimethylthiazole (Electron-Donating Groups at C2 and C4)
-
Compound D: 4-Formyl-5-methylthiazole (Electron-Withdrawing Group at C4)
The following sections will compare and contrast the spectroscopic data for these compounds, providing insights into how different electronic and steric environments modulate their spectral signatures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules. The chemical shifts (δ) of the thiazole ring protons are exquisitely sensitive to the electronic effects of the substituents.
Causality Behind Chemical Shift Variations
The thiazole ring is an aromatic system, and the chemical shifts of its protons are influenced by the diamagnetic ring current.[2] Electron-donating groups (EDGs) like the amino group in Compound A increase the electron density on the ring, leading to shielding and an upfield shift (lower δ) of the ring protons. Conversely, electron-withdrawing groups (EWGs) such as the nitro group in Compound B or the formyl group in Compound D decrease the electron density, resulting in deshielding and a downfield shift (higher δ).
Comparative ¹H NMR Data
| Compound | Substituent(s) | H-2 Chemical Shift (δ, ppm) | H-4 Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| A | 2-Amino (EDG) | - | ~6.5-6.8 | ~2.3-2.4 |
| B | 2-Nitro (EWG) | - | ~8.0-8.3 | ~2.7-2.9 |
| C | 2,4-Dimethyl (EDG) | - | - | ~2.3 (C5-CH₃), ~2.5 (C4-CH₃), ~2.6 (C2-CH₃) |
| D | 4-Formyl (EWG) | ~8.8-9.1 | - | ~2.8-3.0 |
Note: Data are representative and may vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-methylthiazole derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform phase and baseline corrections.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons are also highly dependent on the nature of the substituents.
Causality Behind Chemical Shift Variations
The trends observed in ¹³C NMR spectra mirror those in ¹H NMR. EDGs shield the ring carbons, causing an upfield shift, while EWGs deshield them, leading to a downfield shift. The carbon directly attached to a substituent will experience the most significant change in its chemical shift.
Comparative ¹³C NMR Data
| Compound | Substituent(s) | C-2 Chemical Shift (δ, ppm) | C-4 Chemical Shift (δ, ppm) | C-5 Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| A | 2-Amino (EDG) | ~168-172 | ~100-105 | ~140-145 | ~15-17 |
| B | 2-Nitro (EWG) | ~160-165 | ~150-155 | ~130-135 | ~18-20 |
| C | 2,4-Dimethyl (EDG) | ~165-170 | ~150-155 | ~125-130 | ~15-20 (multiple signals) |
| D | 4-Formyl (EWG) | ~150-155 | ~145-150 | ~135-140 | ~17-19 |
Note: Data are representative and may vary based on solvent and concentration.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is routinely employed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to the electronic environment and the masses of the bonded atoms.
Causality Behind Vibrational Frequency Shifts
The thiazole ring itself gives rise to a series of characteristic skeletal vibrations.[4][5] The C=N stretching vibration is particularly informative and is influenced by the substituents on the ring.[6] EDGs tend to decrease the bond order of the C=N bond through resonance, leading to a lower vibrational frequency (wavenumber). EWGs have the opposite effect, increasing the C=N bond order and shifting the absorption to a higher wavenumber.
Comparative IR Data
| Compound | Substituent(s) | Key IR Absorption Bands (cm⁻¹) |
| A | 2-Amino (EDG) | 3400-3200 (N-H stretch), ~1620 (C=N stretch) |
| B | 2-Nitro (EWG) | ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1640 (C=N stretch) |
| C | 2,4-Dimethyl (EDG) | ~2950 (C-H stretch), ~1630 (C=N stretch) |
| D | 4-Formyl (EWG) | ~1700 (C=O stretch), ~1650 (C=N stretch) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Acquisition: Co-add 16-32 scans to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like substituted 5-methylthiazoles.
Causality Behind Fragmentation
Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). The fragmentation of this radical cation is governed by the stability of the resulting fragments. The thiazole ring is relatively stable and often remains intact in the major fragment ions.[7] Substituents are frequently lost as neutral radicals or molecules, and the fragmentation pathways can be diagnostic of their nature and position.
Comparative MS Fragmentation Data
| Compound | Substituent(s) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| A | 2-Amino | 114 | 87 (M - HCN), 71 (M - HNCN) |
| B | 2-Nitro | 144 | 114 (M - NO), 98 (M - NO₂) |
| C | 2,4,5-Trimethyl | 127 | 112 (M - CH₃) |
| D | 4-Formyl | 127 | 98 (M - CHO) |
Note: Fragmentation patterns can be complex and are influenced by the ionization energy.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The thiazole ring exhibits π → π* transitions in the UV region.
Causality Behind Absorption Maxima (λₘₐₓ) Shifts
The position of the absorption maximum (λₘₐₓ) is sensitive to the extent of conjugation and the electronic nature of the substituents. Substituents that extend the conjugation or have lone pairs of electrons that can participate in resonance (auxochromes) cause a bathochromic shift (shift to longer wavelength). EDGs generally lead to a bathochromic shift, while the effect of EWGs can be more complex.
Comparative UV-Vis Data
| Compound | Substituent(s) | λₘₐₓ (nm) in Ethanol |
| A | 2-Amino (EDG) | ~260-270 |
| B | 2-Nitro (EWG) | ~300-315 |
| C | 2,4,5-Trimethyl (EDG) | ~245-255 |
| D | 4-Formyl (EWG) | ~280-290 |
Note: λₘₐₓ values are highly solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 5-methylthiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.
-
Blank Spectrum: Record a baseline spectrum of the pure solvent.
-
Sample Spectrum: Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Workflow and Data Integration
A logical and systematic approach to the spectroscopic characterization of a novel substituted 5-methylthiazole is crucial for unambiguous structure elucidation. The following workflow is recommended:
Figure 1: A logical workflow for the comprehensive spectroscopic characterization of substituted 5-methylthiazoles.
Conclusion: A Synergistic Approach to Structural Certainty
The spectroscopic characterization of substituted 5-methylthiazoles is a multi-faceted process that requires the synergistic application of various analytical techniques. No single method provides a complete structural picture. By integrating the data from NMR, IR, MS, and UV-Vis spectroscopy, and by understanding the underlying principles that govern the influence of substituents on the spectral data, researchers can achieve a high degree of confidence in their structural assignments. This, in turn, accelerates the pace of research and development in the many fields where these versatile heterocyclic compounds play a vital role.
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Taurins, A., & Fenyes, J. G. E. (1957). Thiazoles: III. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-428. [Link]
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A Senior Application Scientist’s Comparative Guide to Purity Determination of 2,4-Dibromo-5-methylthiazole
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible research and the cornerstone of pharmaceutical safety and efficacy. 2,4-Dibromo-5-methylthiazole, a versatile heterocyclic building block, is increasingly utilized in the synthesis of novel therapeutic agents and materials.[1] Its reactivity, driven by the two bromine atoms and the thiazole core, also makes it susceptible to the formation of process-related impurities and degradants.[1] An inadequate understanding of a sample's purity can compromise reaction yields, introduce unforeseen side-products, and, in a pharmaceutical context, pose significant safety risks.[2][3]
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights into creating self-validating systems for robust and reliable purity assessment. The goal is to empower you to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to the rigorous characterization of reference standards.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Reversed-phase High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination of non-volatile and thermally labile compounds like this compound.[4] Its widespread adoption is due to its high resolving power, sensitivity, and exceptional quantitative accuracy, making it the ideal choice for separating the primary compound from structurally similar impurities.[3]
The Principle of Causality in HPLC Method Design
The separation in reversed-phase HPLC is governed by the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, the choice of a C18 column is logical due to the compound's moderate polarity. The mobile phase, a mixture of water and an organic solvent like acetonitrile, is then optimized to achieve retention and separation. The inclusion of an acid modifier (e.g., phosphoric or formic acid) is a critical choice; it protonates residual silanols on the column surface, preventing peak tailing and ensuring symmetrical peaks, which are essential for accurate integration and quantification.[4]
Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a robust, stability-indicating HPLC method suitable for routine purity analysis. A "stability-indicating" method is one that can resolve the active compound from its potential degradation products, ensuring purity is not overestimated.[5]
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (hold)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. The number of theoretical plates should be ≥ 2000.[3] These criteria validate that the system is performing adequately for the analysis.
-
-
Data Analysis:
-
Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While this compound is a solid, it may possess sufficient volatility and thermal stability to be analyzed by GC, particularly for identifying volatile organic impurities from the synthesis process that might be missed by HPLC.
The Principle of Causality in GC Method Design
Separation in GC is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is a logical starting point. The critical experimental parameter is the oven temperature program. A carefully designed temperature ramp ensures that analytes of varying volatilities are eluted as sharp, well-resolved peaks. The inlet temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte.
Experimental Protocol: A GC-FID Method
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 min.
-
-
Detector Temperature: 300°C (FID).
-
-
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent like acetone or ethyl acetate.
-
-
Data Analysis:
-
Similar to HPLC, purity is typically calculated using the area normalization method. The FID provides a response that is proportional to the mass of carbon, making this a reliable approach for hydrocarbon-based impurities.
-
GC Workflow Diagram
Caption: A standard workflow for GC purity determination.
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
While chromatographic methods provide a relative purity value, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method capable of determining absolute purity without the need for an identical reference standard of the analyte.[4] It provides a direct measurement of the analyte's molar concentration against a certified internal standard.[4]
The Principle of Causality in qNMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the sample, one can calculate the sample's purity by comparing the integrals of specific, non-overlapping resonances from both the analyte and the standard. The choice of internal standard is critical; it must be stable, soluble in the same deuterated solvent, and have signals that do not overlap with any analyte or impurity signals. The relaxation delay (D1) must be set to at least 5 times the longest T1 relaxation time of the signals being quantified to ensure complete relaxation and accurate integration.
Experimental Protocol: A ¹H qNMR Method
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Sample: this compound, accurately weighed.
-
Internal Standard (IS): Maleic acid or another suitable certified reference material, accurately weighed.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the internal standard.
-
-
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Mass Spectrometry (MS): The Key to Impurity Identification
Mass Spectrometry is rarely a standalone technique for purity determination but is indispensable when hyphenated with a separation method like LC or GC. Its primary role is the structural elucidation of unknown impurities.[6]
A Unique Signature: The Isotopic Pattern of Dibrominated Compounds
A key feature of this compound is its distinctive isotopic signature in a mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks in the molecular ion region:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1.[8] This pattern is a highly reliable confirmation of the presence of two bromine atoms in the parent molecule and any bromine-containing impurities, greatly aiding in their identification.
LC-MS Workflow for Impurity Investigation
Caption: Using LC-MS to investigate and identify unknown impurities.
Comparative Summary of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[4] | Chromatographic separation based on volatility and boiling point. | Direct measurement of molar concentration against an internal standard.[4] |
| Primary Use | Routine QC, relative purity quantification, stability testing. | Analysis of volatile and thermally stable impurities. | Absolute purity assignment, reference standard characterization, structural confirmation. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Very High (for volatile analytes). | Low to Moderate (requires mg quantities).[3] |
| Precision | Excellent (%RSD < 2% is standard). | Excellent (%RSD < 2% is achievable). | Very High (%RSD < 1% possible with care). |
| Throughput | High (15-40 min per sample). | High (15-30 min per sample). | Low (requires careful sample prep and long acquisition times). |
| Key Strength | High resolution, robust, widely applicable for non-volatiles.[3] | Excellent for volatile organic impurities, high sensitivity. | Primary method providing absolute purity, rich structural information. |
| Key Limitation | Requires reference standards for impurity identification, blind to non-UV active impurities. | Risk of thermal degradation for labile compounds, not suitable for non-volatiles. | Lower sensitivity, requires expensive equipment and expertise, potential for peak overlap. |
Conclusion: An Orthogonal Approach for Unquestionable Quality
No single analytical method can provide a complete picture of a compound's purity. High-Performance Liquid Chromatography is undeniably the workhorse for routine quality control of this compound, offering a superb balance of resolution, sensitivity, and reliability. Gas Chromatography serves as a valuable orthogonal technique, specifically targeting volatile impurities that HPLC might miss.
However, for the definitive characterization of a reference standard or for resolving discrepancies, Quantitative NMR is the authoritative choice. Its ability to provide an absolute purity value, grounded in a fundamental physical constant, makes it an invaluable tool for creating a self-validating analytical system. The most robust quality assessment strategy, therefore, involves an orthogonal approach: using a high-resolution chromatographic technique like HPLC for routine impurity profiling and confirming the absolute purity of key batches or reference materials with qNMR.[4] This multi-faceted strategy ensures that the this compound you use is of the highest, most accurately defined quality, providing confidence in all subsequent research and development.
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A Senior Application Scientist's Guide to Brominating Agents in Thiazole Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic incorporation of bromine into the thiazole scaffold is a critical step in the synthesis of a vast array of bioactive molecules. The resulting bromothiazoles are pivotal intermediates, unlocking pathways to novel therapeutics. However, the choice of brominating agent is far from trivial, with significant implications for reaction efficiency, regioselectivity, safety, and scalability. This guide provides an in-depth, objective comparison of the most common brominating agents for thiazole synthesis, supported by experimental data and field-proven insights to empower you in making informed decisions for your synthetic campaigns.
The Strategic Importance of Brominated Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, and its brominated derivatives serve as versatile building blocks. The carbon-bromine bond is readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This versatility is paramount in the exploration of structure-activity relationships (SAR) during lead optimization.
Core Comparison: Elemental Bromine (Br₂) vs. N-Bromosuccinimide (NBS)
The two most prevalent reagents for the bromination of thiazoles are elemental bromine (Br₂) and N-Bromosuccinimide (NBS). While both achieve the desired transformation, their distinct reactivity profiles, handling requirements, and selectivity warrant a detailed comparison.
Elemental Bromine (Br₂): The Potent Workhorse
Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity and hazardous nature necessitate stringent safety protocols.
Mechanism of Action: The bromination of thiazole with Br₂ proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring, being electron-rich, attacks the bromine molecule, leading to the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of substituents on the thiazole ring. For instance, the bromination of thiazole itself with Br₂ in the presence of a Lewis acid like aluminum chloride has been shown to favor substitution at the 2-position[1].
Causality Behind Experimental Choices: The choice of solvent and temperature is critical when using Br₂. Non-polar solvents are often employed to avoid side reactions. The reaction is typically conducted at low temperatures to control the high reactivity of bromine and minimize the formation of polybrominated byproducts.
N-Bromosuccinimide (NBS): The Milder, More Selective Alternative
N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine[2][3][4][5]. It is often considered a milder brominating agent, which can lead to higher selectivity.
Mechanism of Action: NBS serves as a source of electrophilic bromine. The reaction is often initiated by a trace amount of HBr, which reacts with NBS to generate Br₂ in situ at a low concentration. This slow generation of Br₂ helps to control the reaction and improve selectivity. Alternatively, under acidic conditions, the succinimide nitrogen can be protonated, further activating the bromine atom for electrophilic attack.
Causality Behind Experimental Choices: Reactions with NBS are frequently carried out in polar solvents like acetic acid or acetonitrile. The choice of solvent can influence the reaction rate and selectivity. For electron-rich thiazoles, NBS often provides excellent yields of the desired monobrominated product with minimal over-bromination.
Head-to-Head Performance: A Data-Driven Comparison
To provide a clear, quantitative comparison, the following table summarizes typical experimental outcomes for the bromination of a representative thiazole substrate, 2-aminothiazole.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Typical Substrate | 2-Aminothiazole | 2-Amino-4-t-butylthiazole |
| Reaction Conditions | Acetic acid, 0-30 °C, 2 h[6] | Acetonitrile, 0-5 °C, 1-2 h[7] |
| Typical Yield | ~75% (for 2-amino-5-bromothiazole)[6] | High yields, often >90% |
| Regioselectivity | Good for 5-position on 2-aminothiazole[6] | Excellent for 5-position |
| Safety & Handling | Highly corrosive, toxic, fuming liquid[2] | Crystalline solid, less hazardous[2][3][4][5] |
| Work-up | Neutralization, extraction | Quenching with Na₂S₂O₃, extraction[7] |
| Cost | Generally lower | Higher than Br₂ |
Experimental Protocols: Step-by-Step Methodologies
To ensure the reproducibility of these critical transformations, detailed experimental protocols for the bromination of 2-aminothiazole derivatives are provided below.
Protocol 1: Bromination of 2-Aminothiazole using Elemental Bromine
This protocol is adapted from a literature procedure for the synthesis of 2-amino-5-bromothiazole[6].
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-amino-5-bromothiazole.
Protocol 2: Bromination of 2-Amino-4-tert-butylthiazole using N-Bromosuccinimide (NBS)
This protocol describes a regioselective bromination at the 5-position of a substituted 2-aminothiazole[7].
Materials:
-
2-Amino-4-tert-butylthiazole
-
Acetonitrile
-
N-Bromosuccinimide (NBS)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Water
Procedure:
-
Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in acetonitrile.
-
Slowly add the NBS solution to the cooled thiazole solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench any unreacted NBS by adding a 10% aqueous solution of sodium thiosulfate.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a cold solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum to obtain pure 2-amino-5-bromo-4-tert-butylthiazole.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Electrophilic bromination mechanisms of thiazole with Br₂ and NBS.
Caption: General experimental workflow for the bromination of thiazoles.
Beyond the Standards: Alternative Brominating Agents
While Br₂ and NBS are the dominant players, several other brominating agents have been developed to address specific challenges.
-
Bromide-Bromate Couple: A mixture of a bromide salt and a bromate salt in an acidic aqueous medium generates Br₂ in situ. This system is considered more environmentally benign as it avoids the handling of liquid bromine[8][9].
-
Enzymatic Bromination: Halogenase enzymes offer a green and highly selective method for the bromination of organic molecules, including heterocycles[10]. This biocatalytic approach operates under mild conditions in aqueous media.
-
Other N-Bromo Reagents: Besides NBS, other N-bromo compounds such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used as effective brominating agents.
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The choice of brominating agent for thiazole synthesis is a critical decision that impacts yield, selectivity, safety, and scalability.
-
Elemental Bromine (Br₂) remains a powerful and economical choice, particularly for large-scale synthesis, but its hazardous nature demands stringent safety precautions. It can be particularly useful when specific regioselectivity is desired, for example, at the C2 position in the presence of a Lewis acid.
-
N-Bromosuccinimide (NBS) is the preferred reagent for many laboratory-scale syntheses due to its ease of handling, milder reactivity, and often superior selectivity, especially for the bromination of activated thiazoles at the 5-position.
-
Alternative Brominating Agents offer promising solutions for greener and more specialized applications, and their development is an active area of research.
References
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). CSIR-CSMCRI. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. [Link]
-
De Vleeschouwer, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. [Link]
-
Gaikwad, S. D., et al. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(1), 337-342. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
ResearchGate. (2025). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. [Link]
-
Weitzner, B., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 10(5), 3334–3340. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Joshi, G., & Adimurthy, S. (2014). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 53(49), 18911–18916. [Link]
-
ElectronicsAndBooks. (n.d.). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. [Link]
-
All-Sayegh, S., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7905. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
Khan, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 7(4), 3567–3583. [Link]
-
ResearchGate. (2025). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
Open University of Cyprus Institutional Repository. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]
-
Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
-
ResearchGate. (2017). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Thieme Connect. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. [Link]
Sources
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- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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A Researcher's Guide to Regioselective Functionalization: 2,4-Dibromothiazole vs. 2,5-Dibromothiazole
Introduction: The Strategic Value of Differentiated Dibromothiazoles
Substituted thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the antibiotic Cefditoren and the kinase inhibitor Dasatinib. The ability to precisely install different functional groups onto the thiazole core is therefore of paramount importance in drug discovery. 2,4-Dibromothiazole and 2,5-Dibromothiazole serve as versatile, shelf-stable starting materials for building molecular complexity. However, their utility is entirely dependent on the chemist's ability to selectively functionalize one C-Br bond in the presence of the other.
This guide provides an in-depth comparison of the regioselective functionalization of these two critical isomers. We will move beyond simple reaction reporting to explore the underlying electronic and steric principles that govern their reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic campaigns.
The Decisive Factor: Electronic Asymmetry of the Thiazole Ring
The regioselectivity observed in the reactions of dibromothiazoles is not arbitrary; it is a direct consequence of the inherent electronic properties of the thiazole heterocycle. The nitrogen atom, being more electronegative than carbon, exerts a powerful inductive electron-withdrawing effect. Furthermore, the sulfur atom can stabilize adjacent carbanionic species through its d-orbitals. This creates a predictable hierarchy of reactivity at the different carbon positions.
-
C2 Position: This position is the most electrophilic and its proton is the most acidic. It is directly flanked by the electron-withdrawing nitrogen and the sulfur atom. This makes the C2-Br bond highly susceptible to metal-halogen exchange and oxidative addition in cross-coupling reactions.
-
C5 Position: This position is adjacent to the sulfur atom and is also relatively acidic and reactive.
-
C4 Position: Flanked by two carbon atoms, the C4 position is the most electron-rich and least reactive of the three.
These fundamental properties are the key to understanding the divergent reactivity of the 2,4- and 2,5-isomers.
Part 1: Metal-Halogen Exchange - A Tale of Two Isomers
Metal-halogen exchange, typically using organolithium or Grignard reagents at low temperatures, is a primary strategy for generating a nucleophilic thiazole species. The choice between 2,4- and 2,5-dibromothiazole leads to starkly different outcomes.
2,5-Dibromothiazole: Predictable and Selective C2 Lithiation
In 2,5-dibromothiazole, the C2-Br bond is overwhelmingly preferred for metal-halogen exchange. This high regioselectivity is driven by the powerful directing and stabilizing effect of the adjacent nitrogen atom, which can coordinate the lithium cation and stabilize the resulting 2-lithiated intermediate. This provides a reliable entry into 2-substituted-5-bromothiazoles.
2,4-Dibromothiazole: A More Nuanced Reactivity
For 2,4-dibromothiazole, the situation is more complex. While the C2-Br bond is still the most reactive due to the influence of the adjacent nitrogen, the C4-Br bond can also undergo exchange, sometimes leading to mixtures of products. The selectivity can be highly dependent on the specific organolithium reagent, solvent, and temperature, making precise control more challenging.
Workflow for Predicting Metal-Halogen Exchange Regioselectivity
The following diagram illustrates the decision-making process based on the substrate's electronic properties.
Caption: Predictive workflow for regioselective lithiation of dibromothiazoles.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions like Suzuki, Stille, and Sonogashira, the regioselectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br bonds.
Universal Principle: The C2-Br Bond is More Reactive
Across both isomers, the C2-Br bond is generally more reactive towards Pd(0) oxidative addition than the C4-Br or C5-Br bonds. This is again attributed to the electronic influence of the adjacent nitrogen atom, which facilitates the insertion of the palladium catalyst. This provides a general rule: under carefully controlled conditions (e.g., 1 equivalent of coupling partner), cross-coupling will preferentially occur at the C2 position.
Comparative Performance Data
The table below summarizes typical outcomes for the selective functionalization of both isomers.
| Reaction Type | Substrate | Conditions | Major Product Structure | Regioselectivity (C2:CX) | Typical Yield | Reference |
| Metal-Halogen Exchange | 2,5-Dibromothiazole | n-BuLi, THF, -78°C; then electrophile | 2-Substituted-5-bromothiazole | >95:5 | 70-90% | |
| Metal-Halogen Exchange | 2,4-Dibromothiazole | n-BuLi, THF, -78°C; then electrophile | Mixture of 2-Substituted-4-bromo and 4-Substituted-2-bromo | Variable, often poor | 40-60% (total) | |
| Suzuki Coupling | 2,5-Dibromothiazole | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 2-Aryl-5-bromothiazole | >90:10 | 80-95% | |
| Suzuki Coupling | 2,4-Dibromothiazole | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 2-Aryl-4-bromothiazole | ~85:15 | 75-90% | |
| Sonogashira Coupling | 2,5-Dibromothiazole | Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Alkynyl-5-bromothiazole | >95:5 | 85-98% |
Note: Yields and regioselectivity are representative and can vary based on the specific coupling partners and precise reaction conditions.
This data clearly demonstrates that for achieving high regioselectivity, 2,5-dibromothiazole is the superior starting material for generating C2-functionalized products , which can then be further elaborated at the C5 position. While selective C2 functionalization of 2,4-dibromothiazole is feasible, it often requires more careful optimization to minimize the formation of the minor C4-substituted isomer.
Part 3: Field-Validated Experimental Protocols
Trustworthy protocols are self-validating. The following methods are detailed to ensure reproducibility and provide a clear understanding of the experimental choices.
Protocol 1: Selective C2-Formylation of 2,5-Dibromothiazole via Lithiation
This protocol demonstrates the high regioselectivity of metal-halogen exchange on 2,5-dibromothiazole.
Rationale: The reaction is run at -78 °C to prevent side reactions and decomposition of the highly reactive organolithium intermediate. THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation. N,N-Dimethylformamide (DMF) serves as the electrophile to install the formyl group.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,5-dibromothiazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes. The solution typically turns a deep yellow or orange color, indicating the formation of the lithiated species.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2-thiazolecarboxaldehyde.
Protocol 2: Selective C2-Arylation of 2,4-Dibromothiazole via Suzuki Coupling
This protocol showcases the preferential reactivity of the C2-Br bond in a palladium-catalyzed reaction.
Rationale: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst suitable for this transformation. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Dioxane is used as the solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents. Running the reaction at 80-90 °C provides the necessary thermal energy for efficient oxidative addition and reductive elimination.
Step-by-Step Methodology:
-
In a Schlenk flask, combine 2,4-dibromothiazole (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio, ~0.1 M).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash chromatography to afford the desired 2-aryl-4-bromothiazole.
Conclusion and Strategic Recommendations
The choice between 2,4-dibromothiazole and 2,5-dibromothiazole is a critical strategic decision in a synthesis campaign.
-
For reliable and highly regioselective synthesis of 2-substituted thiazoles, 2,5-dibromothiazole is the substrate of choice. Its functionalization via metal-halogen exchange at C2 is exceptionally clean and predictable, providing a robust platform for further diversification at the C5 position.
-
2,4-Dibromothiazole offers access to a different substitution pattern, but its functionalization requires more careful control. While palladium-catalyzed cross-coupling can be directed to the C2 position with good selectivity, metal-halogen exchange methods are often unselective and should be used with caution.
By understanding the fundamental electronic principles that govern the reactivity of these isomers, researchers can make informed decisions, streamline their synthetic routes, and accelerate the drug discovery process.
References
-
Title: Lithiation of 2,4-dibromothiazole with n-butyllithium and lithium diisopropylamide: a theoretical and experimental study. Source: New Journal of Chemistry URL: [Link]
-
Title: Regioselective functionalization of 2,5-dibromothiazole. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Short and Efficient Synthesis of 5-Bromothiazole-2-carboxylic Acid Ethyl Ester. Source: Organic Process Research & Development URL: [Link]
-
Title: Efficient and regioselective Sonogashira coupling of 2,5-dibromothiazole. Source: Tetrahedron Letters URL: [Link]
A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Thiazoles: A Comparative Analysis
The 2,4-disubstituted thiazole motif is a cornerstone in modern medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs, such as the antibacterial agent Sulfathiazole and the kinase inhibitor Dasatinib, underscores its significance as a privileged scaffold.[1][2][3] The arrangement of substituents at the 2- and 4-positions of the thiazole ring provides a versatile platform for modulating physiochemical properties and biological activity. This guide offers a comparative analysis of the principal synthetic methodologies for accessing this critical chemical space, providing researchers with the insights needed to select the most appropriate method for their specific application.
We will explore the enduring classical methods, such as the Hantzsch and Cook-Heilbron syntheses, and contrast them with modern, efficiency-driven approaches including metal-catalyzed cross-coupling and microwave-assisted reactions. Each method will be evaluated based on its mechanism, substrate scope, yield efficiency, and operational complexity.
Classical Approaches: The Foundation of Thiazole Synthesis
Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this method remains one of the most fundamental and widely used routes to thiazole derivatives.[4][5][6] The core of the reaction is the condensation and cyclization of an α-halocarbonyl compound with a thioamide.[4][5][6]
Mechanism & Rationale: The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][6] The choice of a thioamide as the sulfur and nitrogen source is critical; its nucleophilic sulfur and appropriately positioned nitrogen are pre-organized for the cyclization event.
Experimental Protocol: Synthesis of 2-Phenyl-4-methylthiazole via Hantzsch Synthesis
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve thiobenzamide (1.0 mmol) and chloroacetone (1.0 mmol) in 10 mL of ethanol.
-
Step 2: Reflux. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up. After completion, cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Step 4: Extraction and Purification. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4-methylthiazole.
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
Generally provides good yields for a wide range of substrates.[7]
-
A straightforward and well-understood procedure.
Limitations:
-
The use of α-haloketones can be problematic due to their lachrymatory and toxic nature.
-
Regioselectivity can be an issue when using unsymmetrical thioamides or α-halocarbonyls.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, which are important intermediates for further functionalization.[8] This reaction involves the interaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions.[1][3][8]
Mechanism & Rationale: The reaction begins with the nucleophilic addition of the α-aminonitrile's amino group to the carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization where the sulfur attacks the nitrile carbon.[8] Tautomerization of the imino intermediate leads to the final 5-aminothiazole product.[8]
Advantages:
-
Operates under mild, often room temperature, conditions.[8]
-
Provides access to the synthetically useful 5-aminothiazole scaffold.
Limitations:
-
The scope can be limited compared to the Hantzsch synthesis.[8]
-
The use of carbon disulfide requires caution due to its high volatility and toxicity.
Caption: Mechanism of the Cook-Heilbron Synthesis.
Modern Synthetic Strategies: Enhancing Efficiency and Scope
While classical methods are reliable, modern drug discovery demands greater efficiency, functional group tolerance, and molecular diversity.
Metal-Catalyzed Cross-Coupling Reactions
A powerful contemporary strategy involves first constructing a di-halogenated thiazole core (e.g., 2,4-dibromothiazole) and then sequentially functionalizing it using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.[1] This modular approach allows for the late-stage introduction of diverse substituents.
Workflow & Rationale: The key to this strategy is the differential reactivity of the C2 and C4 positions of the thiazole ring. The C2 position is generally more reactive towards metal-catalyzed C-H activation or coupling reactions.[9][10] This allows for selective functionalization at one position, followed by a subsequent coupling at the other. This high degree of control is invaluable for building libraries of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Sequential Suzuki Coupling on 2,4-Dibromothiazole
-
Step 1: First Coupling (C2 Position). In a microwave vial, combine 2,4-dibromothiazole (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL).
-
Step 2: Microwave Irradiation. Heat the mixture in a microwave reactor at 120 °C for 20 minutes.
-
Step 3: Isolation of Intermediate. After cooling, extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography to yield 2-aryl-4-bromothiazole.
-
Step 4: Second Coupling (C4 Position). Repeat the coupling procedure using the 2-aryl-4-bromothiazole intermediate and a different arylboronic acid to obtain the final 2,4-diarylthiazole product.
Advantages:
-
Exceptional functional group tolerance.
-
Highly modular, allowing for rapid generation of diverse compound libraries.
-
Predictable regioselectivity.
Limitations:
-
Requires multi-step synthesis of the halogenated thiazole precursor.
-
Cost of palladium catalysts and ligands can be high.
-
Removal of metal impurities from the final product is crucial for pharmaceutical applications.
Caption: Workflow for Sequential Cross-Coupling Reactions.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a transformative technology in organic synthesis. By directly and efficiently heating the reaction mixture, it can dramatically reduce reaction times, often from hours to minutes, and frequently improve product yields.[11][12][13]
Application to Thiazole Synthesis: MAOS is particularly effective for accelerating classical reactions like the Hantzsch synthesis.[11][12][13][14] The rapid heating overcomes activation energy barriers more efficiently than conventional heating, often leading to cleaner reactions with fewer byproducts.[11]
Advantages:
-
Improved reaction yields and product purity.[11]
-
Enables reactions that are sluggish or fail under conventional heating.
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for large-scale industrial production.
Comparative Performance Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic method.
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Metal-Catalyzed Cross-Coupling | Microwave-Assisted Synthesis (MAOS) |
| Typical Yields | Good to Excellent (60-95%) | Moderate to Good (50-80%) | Good to Excellent (70-95%) | Often higher than conventional heating |
| Substrate Scope | Broad | Moderate, specific for 5-aminothiazoles | Very Broad | Broad (enhances existing methods) |
| Functional Group Tolerance | Moderate | Good | Excellent | Generally improves tolerance |
| Regioselectivity | Can be an issue | Generally well-defined | Excellent | Depends on the underlying reaction |
| Reaction Time | Hours | Hours | Hours (per step) | Minutes[12][15] |
| Operational Complexity | Low | Low to Moderate | High (multi-step, requires inert atmosphere) | Moderate (requires specialized equipment) |
| Key Advantage | Simplicity, low cost | Access to 5-aminothiazoles | Modularity, diversity | Speed and efficiency |
| Key Disadvantage | Use of lachrymatory reagents | Limited scope, toxic reagents | Catalyst cost, multi-step | Equipment cost, scalability |
Conclusion and Future Outlook
The synthesis of 2,4-disubstituted thiazoles is a mature field with a rich arsenal of methodologies. The choice of method is not a matter of "best" but "most appropriate" for the task at hand.
-
For straightforward, large-scale synthesis of a specific target where starting materials are simple, the Hantzsch synthesis remains a highly reliable and cost-effective choice.
-
When the goal is the rapid generation of a diverse library of analogues for SAR exploration, the modularity of metal-catalyzed cross-coupling is unparalleled.
-
For accelerating development timelines and improving the efficiency of known transformations, microwave-assisted synthesis is an indispensable tool for the modern chemist.[11]
Future developments will likely focus on combining these strategies, such as developing novel, robust catalysts for C-H functionalization to bypass the need for pre-halogenated intermediates, and integrating these reactions into automated, high-throughput synthesis platforms. As our understanding of chemical reactivity deepens, the ability to construct these vital medicinal scaffolds will continue to evolve, empowering the next generation of drug discovery.
References
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An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Royal Society of Chemistry. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. ResearchGate. Available at: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. Available at: [Link]
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Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]
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Microwave-Assisted Synthesis of Substituted 2,4-Diarylthiazoles and their Evaluation as Anticancer Agents. Bentham Science. Available at: [Link]
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Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Available at: [Link]
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Microwave-Assisted Synthesis of Substituted 2,4-Diarylthiazoles a... Ingenta Connect. Available at: [Link]
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(PDF) ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. ResearchGate. Available at: [Link]
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Cross-Coupling Hydrogen Evolution by Visible Light Photocatalysis Toward C(sp2)–P Formation: Metal-Free C–H Functionalization of Thiazole Derivatives with Diarylphosphine Oxides. ACS Publications. Available at: [Link]
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Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for Thiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic compounds is a cornerstone of drug discovery and materials science. The thiazole motif, in particular, is a privileged scaffold found in a multitude of biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the synthesis of functionalized thiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.
The choice of the palladium catalyst is paramount and can dramatically influence the yield, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of common palladium catalyst systems for various thiazole coupling reactions, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
The Landscape of Palladium Catalysts for Thiazole Couplings
The efficacy of a palladium catalyst is largely dictated by the ligands coordinated to the metal center. These ligands modulate the steric and electronic properties of the catalyst, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination. The most prevalent classes of palladium catalysts used for thiazole coupling reactions fall into two main categories: those bearing phosphine ligands and those with N-heterocyclic carbene (NHC) ligands.
Phosphine-Ligated Palladium Catalysts: The Workhorses
Traditional phosphine-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have long been the workhorses of cross-coupling chemistry. They are often used in conjunction with palladium(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃).
Advantages:
-
Well-established: A vast body of literature exists for these catalysts, providing a solid foundation for reaction development.
-
Commercial availability: A wide variety of phosphine ligands and palladium precursors are readily available.
Disadvantages:
-
Air sensitivity: Many phosphine ligands and Pd(0) complexes are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Lower activity for challenging substrates: They can be less effective for coupling unreactive substrates like aryl chlorides or sterically hindered partners.
Bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, were developed to overcome some of these limitations, showing enhanced reactivity for challenging couplings.[1]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts: The Modern Powerhouses
N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling reactions.[2] Their strong σ-donating ability and steric bulk lead to highly stable and active catalysts.
Advantages:
-
High stability: The strong Pd-NHC bond contributes to the high thermal stability and resistance to decomposition of the catalyst.[2]
-
High activity: They often exhibit higher catalytic activity than phosphine-based systems, allowing for lower catalyst loadings and shorter reaction times.
-
Effectiveness with challenging substrates: NHC-ligated catalysts are particularly effective for the coupling of less reactive aryl chlorides.
A prominent example of this class is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, such as PEPPSI-IPr. These are air- and moisture-stable precatalysts that are readily activated under reaction conditions.[3]
Comparative Performance in Key Thiazole Coupling Reactions
The choice of catalyst system is highly dependent on the specific coupling reaction being performed. Below is a comparative overview of catalyst performance in several key transformations for thiazole functionalization.
Suzuki-Miyaura Coupling: The C-C Bond Forming Staple
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-bromo-4-t-butylthiazole + Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 | [4] |
| Pd₂(dba)₃ / SPhos | 2-Amino-5-bromo-4-t-butylthiazole + 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 80-90 | [4] |
| Pd(OAc)₂ / XPhos | 2-Amino-5-bromo-4-t-butylthiazole + 3-Chlorophenylboronic acid | Cs₂CO₃ | DMF | 110 | 24 | 65-75 | [4] |
| PEPPSI-IPr | 4-Bromotoluene + Phenylboronic acid | K₂CO₃ | MeOH | 80 | 15 | >95 | [5] |
Note: The data for PEPPSI-IPr is for a related aryl bromide coupling, demonstrating its high activity under mild conditions.
Analysis: For standard Suzuki couplings of bromo-thiazoles, traditional catalysts like Pd(PPh₃)₄ can provide good yields. However, for more challenging substrates or to achieve higher efficiency, modern catalyst systems employing bulky phosphine ligands (e.g., SPhos, XPhos) or highly active NHC ligands (e.g., PEPPSI-IPr) are often superior. PEPPSI-type catalysts, in particular, can offer very high yields under milder conditions.[5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Alkenylation of Thiazoles
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Bromobenzene + Styrene | K₂CO₃ | DMA | 165 | >99 | [7] |
| Pd/C | Iodobenzene + Styrene | NaOAc | DMF | 140 | 95 | (Compiled from literature) |
| Pd-PEPPSI-IPr | 4-Acetyl-1-bromobenzene + Styrene | K₂CO₃ | DMA | 90 | >95 | [5] |
Analysis: While traditional ligand-free Pd(OAc)₂ can be highly effective, especially at higher temperatures, modern catalysts like PEPPSI-IPr can achieve excellent yields under milder conditions.[5] The choice of catalyst can also be influenced by the desire for heterogeneous (e.g., Pd/C) versus homogeneous catalysis for ease of product purification.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.[8][9]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides. This reaction typically employs a dual catalyst system of palladium and copper.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene + Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | [10] |
| PdCl₂(PPh₃)₂ | Aryl bromides + Phenylacetylene | Pyrrolidine | Water | 120 | - | Moderate to Excellent | [1] |
| Pd-PEPPSI-IPr / CuI | 4-Acetyl-1-bromobenzene + Phenylacetylene | K₂CO₃ | DMF | 90 | - | 98 | [5] |
Analysis: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for Sonogashira couplings, especially with aryl iodides.[10] Copper-free conditions have also been developed, often requiring higher temperatures.[1] Modern NHC-based catalysts like PEPPSI-IPr can also provide excellent yields and may offer advantages in terms of catalyst stability and handling.[5]
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.[11][12]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides. The choice of ligand is particularly critical in this reaction.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dba)₂ / XPhos | 4-Chlorotoluene + Morpholine | NaOtBu | Toluene | Reflux | 94 | [13] |
| [Pd(allyl)Cl]₂ / RuPhos | Bromobenzene + Morpholine | NaOtBu | Toluene | - | >99 | [14] |
| Pd(OAc)₂ / dppp | 2-Amino-5-bromo-4-methylpyridine + Volatile amine | NaOtBu | Toluene | 80-100 | - | [15] |
Analysis: For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands such as XPhos and RuPhos are the state-of-the-art, enabling the coupling of a wide range of amines with aryl chlorides and bromides in high yields.[13][14] The specific choice of ligand often depends on the nature of the amine and the aryl halide.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[16][17]
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a highly attractive, atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. The regioselectivity of C-H activation on the thiazole ring is a key challenge.
Key Findings:
-
Ligand-controlled regioselectivity: The arylation of thiazole can be directed to either the C2 or C5 position by judicious choice of the ligand and base. For example, a Pd/PPh₃/NaOtBu system favors C2-arylation, while a Pd/bathophenanthroline/K₃PO₄ system directs the reaction to the C5 position.[8][16]
-
Ligand-free catalysis: Under certain conditions, direct arylation of thiazoles can be achieved with ligand-free Pd(OAc)₂, offering a cost-effective and environmentally friendly option.[17][18]
-
NHC catalysts for high efficiency: Pd-NHC complexes, including PEPPSI-type catalysts, have demonstrated high efficiency in the C5-arylation of thiazoles, often at low catalyst loadings and under aerobic conditions.[9]
The mechanism of direct C-H activation is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and C-Pd bond formation occur in a single step, often facilitated by a carboxylate or carbonate base.[3][19]
Caption: A typical experimental workflow for a palladium-catalyzed direct C-H arylation reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-t-butylthiazole
This protocol is adapted from literature procedures and serves as a general guideline.[4]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromo-4-t-butylthiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the ligand (e.g., SPhos, 4 mol% with Pd₂(dba)₃).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 95 °C) for the specified time (e.g., 18 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is based on the classical Sonogashira conditions.[10]
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add the aryl iodide (1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.0 mol%), and copper(I) iodide (CuI, 2.1 mol%).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature for 1.5 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed coupling of thiazoles is a rich and evolving field. While traditional phosphine-based catalysts remain valuable tools, modern systems based on bulky biaryl phosphine and N-heterocyclic carbene ligands offer significant advantages in terms of stability, activity, and substrate scope. PEPPSI-type NHC precatalysts are particularly noteworthy for their high performance and operational simplicity. Furthermore, the advent of direct C-H arylation provides a more sustainable and atom-economical route to functionalized thiazoles.
The selection of the optimal catalyst system is a multifactorial decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations. This guide provides a framework for making informed decisions, but empirical screening of catalysts, ligands, bases, and solvents remains a crucial step in achieving the desired outcome for any novel thiazole coupling reaction.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-5-methylthiazole
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of reactive intermediates like 2,4-Dibromo-5-methylthiazole demands a protocol that is not just compliant, but scientifically sound and validated by experience. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated heterocyclic compound, ensuring the protection of personnel and the environment.
Part 1: Hazard Profile and Incompatibility
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its specific chemical properties and reactivity.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the primary hazards associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 1, 2 | H318/H319: Causes serious eye damage/irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Causality of Hazards: The presence of two bromine atoms on the thiazole ring contributes significantly to its reactivity and toxicological profile. These halogens can participate in reactions that disrupt biological systems upon exposure. The compound's ability to irritate skin, eyes, and the respiratory system is a direct consequence of its chemical structure, necessitating stringent protective measures.
Chemical Incompatibilities: A critical aspect of safe disposal is preventing unintentional and hazardous reactions in the waste container. This compound must be stored and disposed of separately from:
Mixing with these substances can lead to vigorous or violent reactions, underscoring the importance of dedicated and clearly labeled waste streams.
Part 2: Personnel Protection and Engineering Controls
A self-validating safety protocol relies on robust barriers between the researcher and the chemical hazard. This is achieved through a combination of personal protective equipment (PPE) and effective engineering controls.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, from initial use through to final waste containerization.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene) inspected before use.[6][7] | Prevents skin contact and irritation. Proper removal technique is crucial to avoid contaminating hands.[7] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[6] | Protects against splashes and dust, preventing serious eye damage.[1] |
| Body Protection | A fully buttoned laboratory coat.[5][8] A chemical-resistant apron is recommended when handling larger quantities or during transfer operations.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For nuisance exposures or when handling the solid outside of a fume hood, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[7][8] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][7] |
Essential Engineering Controls:
-
Chemical Fume Hood: All handling and waste consolidation should be performed within a properly functioning and certified laboratory chemical fume hood to control exposure to dust and vapors.[5][8]
-
Safety Showers & Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.[1][8]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. Adherence to this protocol ensures compliance with institutional and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Protocol for Waste Management
-
Waste Identification and Segregation:
-
Action: Classify all waste containing this compound, including contaminated consumables (e.g., gloves, filter paper, silica gel), as "Halogenated Organic Waste".[4]
-
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[6][7][12] Segregation prevents contamination of non-halogenated solvent streams, which are often recycled, and avoids dangerous reactions.[4][13]
-
-
Containerization:
-
Action: Use a designated, sealable, and chemically compatible hazardous waste container.[4][7] The container must be clearly labeled with:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
-
Causality: Proper labeling ensures that anyone handling the container, including waste management professionals, is immediately aware of its contents and the associated dangers, ensuring it is routed to the correct disposal facility.
-
-
Accumulation and Storage:
-
Action: Keep the waste container tightly closed except when adding waste.[7][14] Store the container in a cool, dry, and well-ventilated area, preferably within secondary containment to manage potential leaks.[7]
-
Causality: Securely closing the container prevents the release of vapors. Secondary containment provides a crucial barrier against environmental release in case of a primary container failure.
-
-
Final Disposal:
-
Action: Arrange for pickup and disposal through a licensed professional waste disposal company.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]
-
Causality: Licensed contractors are equipped to handle and transport hazardous materials according to strict regulatory standards and have access to the specialized incineration facilities required for the safe destruction of halogenated organic compounds.[1][15]
-
Part 4: Emergency Procedures for Spills and Exposure
Immediate and correct action is critical in the event of an accidental release or personnel exposure.
Spill Cleanup Protocol (Minor Spills)
-
Alert Personnel: Notify others in the immediate area.[4]
-
Ensure PPE: Don the appropriate PPE as detailed in Part 2.
-
Containment: Prevent the spilled material from entering drains or water courses.[14]
-
Cleanup: Gently sweep or shovel the solid material into a suitable, closed container for disposal.[1][7][14] Avoid creating dust.[6][7][14] Small spills can be treated with a reducing agent like sodium thiosulfate before being absorbed with an inert material (e.g., vermiculite, dry sand).[4]
-
Labeling: Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Decontamination: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials in the hazardous waste container.
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][7]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound, from initial use to final disposition.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. epa.gov [epa.gov]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
A Researcher's Guide to Handling 2,4-Dibromo-5-methylthiazole: Personal Protective Equipment and Disposal
As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to empower researchers with the knowledge to handle these materials safely and effectively. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 2,4-Dibromo-5-methylthiazole, a halogenated thiazole derivative that requires careful handling due to its potential health hazards. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1) : Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
These classifications necessitate a multi-faceted approach to PPE to shield against oral, dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is that PPE is the final barrier between the researcher and a potential hazard. It should be used in conjunction with engineering controls, such as fume hoods, and administrative controls, like established standard operating procedures.
Hand Protection: The First Line of Defense
Mandatory Action: Wear chemical-resistant gloves at all times when handling this compound.
Rationale: The compound is classified as a skin irritant. Direct contact can lead to localized inflammation and discomfort.
Glove Selection and Use:
-
Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[2][3]
-
Donning and Doffing: Utilize the proper technique for removing gloves to avoid contaminating your skin.[2][3] This involves peeling one glove off from the cuff, turning it inside out, and then using the clean, ungloved hand to remove the second glove from the inside.
-
Disposal: Dispose of contaminated gloves in the designated hazardous waste container immediately after use.[2][3] Do not reuse disposable gloves.
Eye and Face Protection: Shielding Against Serious Damage
Mandatory Action: Wear safety goggles with side shields. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Rationale: this compound is classified as causing serious eye damage.[1][2] A splash to the eyes could result in significant and potentially irreversible injury. Standard prescription glasses are not a substitute for safety goggles.
Selection Criteria:
-
Safety Goggles: Should be tightly fitting to provide a seal around the eyes, protecting from splashes, dust, and vapors.[4] Look for compliance with ANSI Z87.1 (US) or EN 166 (EU) standards.
-
Face Shield: A face shield offers a broader area of protection for the entire face and should be used when transferring larger quantities of the material or when there is a significant risk of splashing.[5][6]
Body Protection: Preventing Dermal Exposure
Mandatory Action: Wear a flame-retardant lab coat.
Rationale: A lab coat is the primary barrier to protect your skin and personal clothing from accidental spills and contamination.[4]
Best Practices:
-
Material: A lab coat made of a flame-retardant material is advisable, especially when working with flammable solvents in the same workspace.
-
Fit: The lab coat should have long sleeves and a proper fit, being fully buttoned to provide maximum coverage.
-
Maintenance: Do not take lab coats home. They should be laundered by a professional service that is equipped to handle contaminated clothing.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Mandatory Action: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Rationale: The compound may cause respiratory irritation.[1][2] A fume hood is the primary engineering control to minimize the inhalation of dust or vapors.
Respirator Use:
-
For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered.[3][4]
-
For higher-level protection or in the event of a spill, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[3][4]
-
Important: The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA in the United States.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents skin irritation.[1][2] |
| Eye/Face | Safety goggles with side shields; Face shield for splash hazards | Protects against serious eye damage.[1][2] |
| Body | Flame-retardant lab coat | Protects skin and clothing from contamination.[4] |
| Respiratory | Work in a fume hood; Respirator (if needed) | Prevents respiratory tract irritation.[1][2] |
Spill and Disposal Management
In the event of a spill, evacuate personnel to a safe area.[1] Wear the appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material.[1] Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.[2]
-
Containment: Store in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research environment.
References
-
Material Safety Data Sheet. (2017, August 7). This compound. Capot Chemical. [Link]
-
2,4-Dibromo-thiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved October 26, 2023, from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






